molecular formula C8H11ClFNO B1376312 (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride CAS No. 1269773-21-8

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Cat. No.: B1376312
CAS No.: 1269773-21-8
M. Wt: 191.63 g/mol
InChI Key: XDUGHEJDMDUTSI-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO and its molecular weight is 191.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUGHEJDMDUTSI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736243
Record name (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269773-21-8
Record name (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, a chiral molecule of significant interest in pharmaceutical development. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and integration into drug discovery and development workflows. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin the characterization of this compound.

Compound Identity and Structure

This compound is a fluorinated amino alcohol. The hydrochloride salt form enhances its stability and aqueous solubility, which are critical attributes for pharmaceutical applications.

Chemical Structure:

G cluster_0 This compound C1=CC(=CC=C1C@HCO)F . HCl C1=CC(=CC=C1C@HCO)F . HCl

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValueSource
CAS Number 1269773-21-8[1][2][3]
Molecular Formula C₈H₁₁ClFNO[3]
Molecular Weight 191.63 g/mol [3]

Physicochemical Properties: A Tabulated Summary

The physical properties of a compound dictate its behavior in various experimental and formulation settings. The following table summarizes the known physicochemical data for this compound. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values, such as a precise melting point and quantitative solubility, are not consistently reported in publicly accessible literature. In such cases, data for closely related analogs are provided for estimation purposes, and this is clearly indicated.

PropertyValueNotesSource
Appearance White to off-white solidVisually inspected at ambient temperature.[1]
Melting Point Data not available for the specified enantiomer. For the racemate, 2-amino-1-(4-fluorophenyl)ethanol hydrochloride, a melting point of 182-185 °C has been reported.The melting point of the pure (S)-enantiomer may differ slightly from the racemate.
Solubility Soluble in water and polar organic solvents. Limited solubility in non-polar solvents.Qualitative assessment. Quantitative data is not readily available. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[4]
Optical Rotation Data not available for the specified enantiomer. For the related compound (R)-(-)-2-Amino-1-phenylethanol, a specific rotation of [α]20/D = -39 to -45° (c=1 in EtOH) is reported.The (S)-enantiomer is expected to have a positive optical rotation of a similar magnitude. This is a critical parameter for confirming enantiomeric purity.[5]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).To prevent degradation from moisture and atmospheric components.[1][3]

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of this guide, this section details the standard experimental protocols for determining the key physical properties of this compound. These methodologies are designed to be self-validating and are grounded in established analytical chemistry principles.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Workflow for Melting Point Determination:

G start Sample Preparation: Finely powder the crystalline solid. capillary Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. start->capillary instrument Instrument Setup: Place the capillary in a calibrated melting point apparatus. capillary->instrument heating Controlled Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. instrument->heating observation Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. heating->observation result Melting Range: Report the result as a temperature range. observation->result

Caption: Workflow for determining the melting point of a solid compound.

Causality in Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.

Solubility Assessment

A quantitative understanding of solubility is vital for developing solution-based assays and formulations.

Protocol for Quantitative Solubility Determination:

  • Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, hexane).

  • Equilibrium Saturation: Add an excess of this compound to a known volume of each solvent in a sealed vial.

  • Agitation and Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

Optical Rotation Measurement

Optical rotation is the definitive physical property that distinguishes between enantiomers. It is essential for confirming the stereochemical identity and purity of the (S)-enantiomer.

Experimental Workflow for Polarimetry:

G prep Solution Preparation: Accurately weigh the sample and dissolve it in a known volume of a specified solvent (e.g., ethanol). cell Polarimeter Cell Filling: Carefully fill the polarimeter cell, ensuring no air bubbles are present. prep->cell measurement Measurement: Place the cell in the polarimeter and measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature. cell->measurement calculation Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where c is the concentration in g/mL and l is the path length in decimeters. measurement->calculation report Reporting: Report the specific rotation with the temperature, wavelength, concentration, and solvent. calculation->report

Caption: Procedure for measuring the optical rotation of a chiral compound.

Trustworthiness of the Protocol: The specific rotation is an intrinsic property of a chiral molecule. By standardizing the concentration, solvent, path length, temperature, and wavelength, a reproducible and reliable value can be obtained, which serves as a benchmark for enantiomeric purity.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) showing splitting patterns consistent with a para-substituted fluorophenyl group.

  • Methine Proton (-CH(N)-): A multiplet in the upfield region, coupled to the adjacent methylene protons and potentially showing through-space coupling to the fluorine atom.

  • Methylene Protons (-CH₂OH): Diastereotopic protons adjacent to the chiral center, likely appearing as a complex multiplet.

  • Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: Peaks in the range of 3300-3500 cm⁻¹ associated with the primary amine.

  • C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

  • C-O Stretch: A signal in the 1050-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the free base (C₈H₁₀FNO, 155.17 g/mol ). The hydrochloride salt will typically dissociate in the mass spectrometer.

  • Isotopic Peaks: The presence of chlorine from the hydrochloride salt might be observable in some ionization techniques, showing a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

  • Fragmentation Pattern: Characteristic fragments would include the loss of water (M-18), the loss of the hydroxymethyl group (M-31), and fragmentation of the fluorophenyl ring.

Conclusion

The physical properties of this compound are fundamental to its application in research and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies used for their determination. While some specific experimental data for this particular enantiomer remains to be published in readily accessible sources, the provided information, based on its known identifiers and data from closely related compounds, offers a robust foundation for scientists working with this molecule. Adherence to the detailed experimental protocols outlined herein will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

  • ChemBK. (2R)-2-amino-2-phenylethanol. [Link]

  • Chinachemnet. This compound. [Link]

  • PubChem. 2-Amino-2-phenylethanol. [Link]

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(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Introduction

This compound is a chiral amino alcohol derivative of significant interest within the pharmaceutical and fine chemical industries. As a chiral building block, its stereochemically defined structure is crucial for the synthesis of complex, biologically active molecules, particularly as an intermediate for active pharmaceutical ingredients (APIs).[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making it a valuable synthon in drug discovery and development.

This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, synthesis, and analytical characterization, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and analytical practices to ensure robust and reliable outcomes.

Physicochemical and Structural Characterization

The fundamental identity of this compound is established by its unique chemical and physical properties. It is typically a white to off-white solid that requires storage under an inert atmosphere at 2-8°C to maintain its stability.[2][3]

PropertyValueSource
CAS Number 1269773-21-8[2]
Molecular Formula C₈H₁₁ClFNO[2]
Molecular Weight 191.63 g/mol [2][4]
IUPAC Name (2S)-2-amino-2-(4-fluorophenyl)ethanol;hydrochloride[5][6]
Appearance White to off-white solid[3]
Storage Inert atmosphere, 2-8°C[2][3]

The structure consists of an ethanol backbone with an amino group and a 4-fluorophenyl group attached to the same carbon (C2), which is the stereocenter. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical property for many pharmaceutical applications.[5]

Caption: 2D structure of this compound.

Stereochemistry: The (S)-Configuration

The biological activity of chiral molecules is often dictated by their specific stereoisomeric form. For this compound, the chiral center is the carbon atom bonded to the 4-fluorophenyl ring, the amino group, the hydroxymethyl group, and a hydrogen atom. The "(S)" designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Causality of CIP Priority Assignment:

  • Identify the Stereocenter: The carbon atom C2 is the stereocenter.

  • Assign Priorities to Substituents: Priority is based on the atomic number of the atom directly attached to the stereocenter.

    • Priority 1: The Nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7).

    • Priority 2: The Carbon atom of the 4-fluorophenyl group (-C₆H₄F). This carbon is bonded to two other carbons within the ring and one carbon of the ethanol backbone.

    • Priority 3: The Carbon atom of the hydroxymethyl group (-CH₂OH). This carbon is bonded to one oxygen and two hydrogens.

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (H, priority 4) points away from the observer.

  • Determine Configuration: With the lowest priority group in the back, the sequence from priority 1 to 2 to 3 is traced. For this molecule, the path from -NH₂ (1) to -C₆H₄F (2) to -CH₂OH (3) proceeds in a counter-clockwise direction, defining it as the (S)-enantiomer.

CIP_Priority C C* N (1)-NH₂ C->N C_Aryl (2)-C₆H₄F C->C_Aryl C_Alkyl (3)-CH₂OH C->C_Alkyl H (4)-H (away) C->H N->C_Aryl (S) C_Aryl->C_Alkyl

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds can be achieved through asymmetric synthesis or by resolving a racemic mixture. For many amino alcohols, resolution of a racemate is a field-proven and scalable approach.

A. Racemate Synthesis

A common route to the racemic base, 2-amino-2-(4-fluorophenyl)ethanol, involves the reduction of an appropriate precursor. One plausible method is the reduction of 2-azido-1-(4-fluorophenyl)ethanol, which can be synthesized from 4-fluorobenzaldehyde. The final hydrochloride salt is then formed by treatment with hydrochloric acid.[5][7]

B. Chiral Resolution

Obtaining the (S)-enantiomer requires a chiral resolution step. This process separates the two enantiomers of the racemic mixture. While multiple strategies exist, including enzymatic resolution and chiral chromatography, diastereomeric salt formation is a classical and industrially viable method.[8][9] This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or a derivative) to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Synthesis_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution & Salt Formation start 4-Fluorobenzaldehyde step1 Intermediate Formation (e.g., Azido Alcohol) start->step1 step2 Reduction step1->step2 racemate Racemic (R/S)-2-Amino-2- (4-fluorophenyl)ethanol step2->racemate step3 Diastereomeric Salt Formation (with Chiral Acid) racemate->step3 step4 Fractional Crystallization step3->step4 step5 Liberation of Free Base step4->step5 step6 HCl Salt Formation step5->step6 final (S)-2-Amino-2-(4-fluorophenyl) ethanol hydrochloride step6->final

Caption: High-level workflow for synthesis and chiral resolution.

Analytical Methodologies for Quality Control

A robust analytical framework is essential to confirm the identity, purity, and stereochemical integrity of the final product. This serves as a self-validating system ensuring the material meets all required specifications.

Protocol 4.1: Structural Verification by NMR and IR Spectroscopy

  • Objective: To confirm the covalent structure of the compound.

  • Methodology:

    • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, prepare a KBr pellet or use a thin film method.[7][10]

    • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should exhibit characteristic signals for the aromatic protons (typically in the δ 7.0-7.4 ppm region), the methine proton (-CH-), the methylene protons (-CH₂-), and exchangeable protons from the amine and hydroxyl groups.[10]

    • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should show the correct number of carbon signals corresponding to the structure, including distinct signals for the aromatic carbons, the methine carbon, and the methylene carbon.[11]

    • IR Analysis: Acquire the infrared spectrum. Key functional groups should be identifiable, such as O-H and N-H stretching (broad band around 3300-3400 cm⁻¹), C-H stretching, and C-F stretching.[7][10]

  • Causality: This combination of spectroscopic techniques provides orthogonal confirmation of the molecular backbone and functional groups. NMR confirms the carbon-hydrogen framework and the electronic environment of each atom, while IR confirms the presence of key bonds (O-H, N-H, C-F).

Protocol 4.2: Purity and Enantiomeric Excess Determination by Chiral HPLC

  • Objective: To quantify the chemical purity and the enantiomeric excess (e.e.) of the (S)-enantiomer.

  • Methodology:

    • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating enantiomers of amino alcohols and related chiral amines.[9][12]

    • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.[12]

    • Sample Preparation: Prepare a standard solution of the racemic compound to confirm the elution order and resolution of the two enantiomers. Prepare a solution of the (S)-enantiomer sample at a known concentration.

    • Chromatographic Analysis: Inject the samples onto the HPLC system. The enantiomers will be separated into two distinct peaks.

    • Quantification:

      • Enantiomeric Excess (e.e.): Calculate the e.e. using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

      • Purity: Determine the chemical purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

  • Trustworthiness: High-Performance Liquid Chromatography (HPLC) is a highly precise and reproducible technique.[13][14] The use of a dedicated CSP provides direct evidence of stereochemical purity, which is a critical quality attribute for chiral pharmaceutical intermediates.

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity start Sample of (S)-2-Amino-2- (4-fluorophenyl)ethanol HCl split Analytical Testing start->split nmr ¹H and ¹³C NMR split->nmr Structure ir FT-IR Spectroscopy split->ir hplc Chiral HPLC split->hplc Stereoisomers result Certificate of Analysis (CoA) nmr->result ir->result purity_check Chemical Purity Assay (%) hplc->purity_check ee_check Enantiomeric Excess (e.e. %) hplc->ee_check purity_check->result ee_check->result

Caption: Workflow for analytical quality control.

Conclusion

This compound is a well-defined chemical entity whose value is intrinsically linked to its stereochemical purity. A disciplined approach combining rational synthesis, effective chiral resolution, and comprehensive analytical validation is paramount. The methodologies outlined in this guide, from structural elucidation by spectroscopy to purity confirmation by chiral chromatography, provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. This ensures its suitability for the rigorous demands of drug development and manufacturing.

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  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
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  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.

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A Technical Guide to the Catalytic Mechanism of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mechanism of action for (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing its catalytic activity, focusing on its application in the enantioselective reduction of prochiral ketones.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and agrochemical industries.[1][2][3] Chiral 1,2-amino alcohols are a privileged class of compounds that serve as highly effective precursors for catalysts in a variety of asymmetric transformations.[1][4][5]

(S)-2-Amino-2-(4-fluorophenyl)ethanol belongs to this class. Its structure, featuring a primary alcohol and a primary amine at a stereogenic center, makes it an ideal precursor for forming robust chiral catalysts. The hydrochloride salt form ensures stability and ease of handling. This guide will focus on its primary application: as a precursor to a chiral oxazaborolidine catalyst for the borane-mediated reduction of ketones, a process famously known as the Corey-Bakshi-Shibata (CBS) reduction.[4][6][7][8][9]

The Active Catalyst: Formation of the Chiral Oxazaborolidine

The catalytic journey begins with the in situ reaction of the chiral amino alcohol, (S)-2-Amino-2-(4-fluorophenyl)ethanol, with a borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[4][10][11][12] This reaction forms the true catalytic species: a chiral oxazaborolidine.

The formation involves the reaction of the amino alcohol with borane, leading to the evolution of hydrogen gas and the cyclization to form the five-membered oxazaborolidine ring.[11] This rigid, bicyclic-like structure creates a well-defined chiral environment around the catalytically active boron atom.

Caption: Formation of the active oxazaborolidine catalyst.

The Catalytic Cycle: Mechanism of Enantioselective Ketone Reduction

The established mechanism for the CBS reduction provides a clear framework for understanding how the catalyst derived from (S)-2-Amino-2-(4-fluorophenyl)ethanol achieves high enantioselectivity.[6][7][9][13] The cycle involves a dual activation strategy where the catalyst activates both the reducing agent and the ketone substrate.[8]

Step 1: Catalyst-Borane Complex Formation The cycle begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[6][7][8] This coordination serves two critical purposes:

  • It activates the borane, making it a more potent hydride donor.[7][8]

  • It significantly increases the Lewis acidity of the endocyclic boron atom within the catalyst ring.[6][7]

Step 2: Ketone Coordination The now highly Lewis acidic endocyclic boron atom coordinates to the carbonyl oxygen of the prochiral ketone. This coordination is stereodifferentiating. The catalyst orients the ketone to minimize steric hindrance between the ketone's substituents (one large, RL, and one small, RS) and the catalyst's bulky 4-fluorophenyl group. The ketone binds via its more sterically accessible lone pair, positioning the smaller substituent (RS) closer to the catalyst's chiral framework.[7][8]

Step 3: Enantioselective Hydride Transfer With both the ketone and the borane reductant coordinated to the catalyst in a highly organized, chair-like six-membered transition state, the hydride transfer occurs.[6][7][8] The hydride is delivered from the coordinated borane to one specific face of the carbonyl carbon. This intramolecular-like transfer is highly favored stereoelectronically, leading to the formation of the chiral alkoxyborane intermediate with a predictable stereochemistry.[6]

Step 4: Product Release and Catalyst Regeneration The resulting alkoxyborane product is released from the catalyst. The catalyst is then free to coordinate another molecule of borane and begin a new cycle. An acidic workup is performed at the end of the reaction to hydrolyze the alkoxyborane and yield the final chiral secondary alcohol.[7][8]

G Catalyst Oxazaborolidine Catalyst Complex Catalyst-BH3 Complex Catalyst->Complex 1. Coordination TS Ternary Complex (Ketone-Catalyst-BH3) Complex->TS 2. Ketone Binding (Stereodifferentiation) ProductComplex Alkoxyborane Product Complex TS->ProductComplex 3. Hydride Transfer (Six-membered TS) ProductComplex->Catalyst 4. Regeneration Workup Acidic Workup ProductComplex->Workup Release BH3 BH3 (Reductant) BH3->Complex Ketone Prochiral Ketone (R-CO-R') Ketone->TS Alcohol Chiral Alcohol Workup->Alcohol

Caption: The catalytic cycle of the CBS reduction.

The Influence of the 4-Fluoro Substituent

The electron-withdrawing nature of the fluorine atom on the phenyl ring is not merely a passive structural feature. It modulates the electronic properties of the catalyst. This substituent can subtly increase the Lewis acidity of the endocyclic boron atom, potentially enhancing its coordination to the ketone and accelerating the reaction rate compared to its non-fluorinated analog.

Experimental Protocol: A Self-Validating System

This section provides a representative, self-validating protocol for the asymmetric reduction of acetophenone, a common benchmark substrate.

In Situ Generation of the Catalyst and Asymmetric Reduction

This protocol must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[8]

Materials:

  • This compound

  • Borane-THF complex (1.0 M solution)

  • Acetophenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (1N HCl)

Procedure:

  • Catalyst Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 5-10 mol%).

  • Add anhydrous THF (1.0 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add 1.0 M borane-THF solution (0.3 mL, 0.3 mmol) dropwise. A vigorous evolution of gas (H₂) will be observed.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the oxazaborolidine catalyst.[14]

  • Substrate Addition: Cool the reaction mixture to the desired temperature (typically -20 °C to -40 °C for optimal enantioselectivity).

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2.0 mL).

  • Add the acetophenone solution dropwise to the catalyst mixture over 10-15 minutes using a syringe pump.[14]

  • Reduction: To the stirring mixture, add 1.0 M borane-THF solution (1.2 mL, 1.2 mmol) dropwise over 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the final addition of borane.

  • Quenching and Workup: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2.0 mL) at low temperature.

  • Warm the mixture to room temperature and remove the solvents under reduced pressure.

  • Redissolve the residue in diethyl ether, wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Validation and Data Analysis
  • Purification: Purify the crude 1-phenylethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[14]

  • Yield Calculation: Determine the mass of the pure product and calculate the percentage yield.

  • Enantiomeric Excess (ee) Determination: The critical validation step is to measure the enantiomeric excess of the product. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[14][15] The peak areas for the (R) and (S) enantiomers are integrated to calculate the ee% using the formula: ee% = |(R - S) / (R + S)| * 100.

Data Presentation

The effectiveness of a catalyst is judged by its performance across a range of substrates. The catalyst derived from (S)-2-Amino-2-(4-fluorophenyl)ethanol is expected to show high enantioselectivity for a variety of ketones.

Substrate (Ketone)Product AlcoholTypical Yield (%)Typical ee (%)
Acetophenone1-Phenylethanol>90%>95% (R)
Propiophenone1-Phenyl-1-propanol>90%>96% (R)
α-Tetralone1,2,3,4-Tetrahydro-1-naphthol>85%>90% (R)
2-Chloroacetophenone2-Chloro-1-phenylethanol>90%>97% (S)

Note: Data are representative values based on analogous systems reported in the literature.[4] The stereochemical outcome ((R) or (S)) is predictable based on the (S)-configuration of the amino alcohol precursor.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2050. [Link]

  • Mlynarski, S. N., & Morken, J. P. (2013). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 135(35), 13181–13184. [Link]

  • Kaźmierczak, M., & Gawroński, J. (2019). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Chinese Academy of Sciences. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Córdova, A., et al. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. SYNLETT, 2002(10), 1587-1590. [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]

  • Wikipedia contributors. (2023). Enantioselective ketone reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Hu, X., et al. (2020). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science, 11(35), 9417-9422. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

Sources

A Comprehensive Spectroscopic Guide to (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the chiral compound (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8). As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and stereochemical features is paramount. This document presents a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies, supported by comparative analysis with analogous compounds, to offer an in-depth interpretation of its spectroscopic signature. The protocols for data acquisition and the rationale behind the interpretation are detailed to provide a self-validating framework for researchers in the field.

Introduction

This compound is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter at the carbon bearing the amino group, makes it a valuable precursor for the enantioselective synthesis of biologically active molecules. The presence of a fluorine atom on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to target proteins.

Given the critical role of stereochemistry in determining a drug's efficacy and safety, unambiguous characterization of the enantiomeric purity and structural integrity of chiral building blocks like this compound is essential. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's constitution and conformation. This guide offers a foundational understanding of the NMR, IR, and MS data for this compound, serving as a vital resource for its identification and quality control in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure. The data presented herein are predicted based on established chemical shift models and validated by comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons. The hydrochloride salt form will result in the amine protons appearing as a broad signal.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6br s3HNH₃⁺
~7.5m2HAr-H (ortho to F)
~7.2m2HAr-H (meta to F)
~5.0m1HCH-OH
~4.0m2HCH₂-OH
~3.5br s1HOH

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve the hydrochloride salt and its non-interfering signals in the regions of interest. The broadness of the NH₃⁺ and OH signals is due to proton exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~163 (d, ¹JCF ≈ 245 Hz)C-F
~135Ar-C (ipso)
~130 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to F)
~116 (d, ²JCF ≈ 22 Hz)Ar-C (meta to F)
~70CH-OH
~65CH₂-OH

Expertise & Experience: The characteristic large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive indicator of the fluorine substitution on the aromatic ring. The smaller two- and three-bond couplings further confirm the substitution pattern.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should cover a range of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should typically be 0-200 ppm. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

NMR Workflow Diagram

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, amine, and aromatic moieties.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3200-2800Strong, BroadN-H stretch (ammonium salt)
3000-2850MediumC-H stretch (aliphatic)
~1600MediumN-H bend (ammonium salt)
1510, 1450Medium-StrongC=C stretch (aromatic)
~1220StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)

Trustworthiness: The broadness of the O-H and N-H stretching bands is a reliable indicator of hydrogen bonding, which is expected in the solid state of this compound. The presence of a strong C-F stretching band is also a key diagnostic feature.

Experimental Protocol for IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the infrared spectrum over a range of 4000-400 cm⁻¹.[1]

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺, where M is the free base.

Table 4: Predicted Mass Spectrometry Data for (S)-2-Amino-2-(4-fluorophenyl)ethanol

m/z (predicted)Ion
156.0819[M+H]⁺
138.0713[M+H - H₂O]⁺
125.0713[M+H - CH₂OH]⁺

Authoritative Grounding & Comprehensive References: The fragmentation of amino alcohols often involves the loss of small neutral molecules like water or formaldehyde from the protonated parent ion. The most common fragmentation pathway for phenyl ethanolamines is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Mass Spectrometry Workflow Diagram

Caption: ESI-MS data acquisition workflow.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predictive methods and comparison with analogous compounds, provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed interpretation and standardized protocols, offer researchers and scientists in drug development a valuable resource for ensuring the quality and identity of this important chiral building block. The principles and workflows outlined herein are broadly applicable to the characterization of other small organic molecules.

References

Sources

Navigating the Solubility Landscape of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical research and development, often serving as a key building block in the synthesis of more complex bioactive molecules. The fluorophenyl moiety is a common feature in modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility profile across a range of common organic solvents is paramount. This knowledge governs crucial downstream processes, including reaction kinetics, purification, formulation, and ultimately, bioavailability.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide will focus on the foundational principles governing its solubility, qualitative expectations based on its structure, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility of this compound, we must first consider its molecular structure. As a hydrochloride salt, the amine group is protonated, introducing an ionic character to the molecule. This feature, combined with the polar hydroxyl group, suggests a predisposition for solubility in polar solvents. The 4-fluorophenyl group, however, introduces a non-polar, hydrophobic element. The interplay between these competing characteristics will dictate the compound's solubility in a given solvent.

Key structural features influencing solubility:

  • Ionic Nature: The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, generally enhancing solubility in polar solvents, particularly those capable of solvating ions.

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a protonated amino (-NH3+) group allows the molecule to act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are therefore likely to be effective at solvating this molecule.

  • Aromatic Ring: The fluorophenyl group is a non-polar, aromatic moiety that will favor interactions with less polar or aromatic solvents through van der Waals forces and pi-stacking interactions.

Based on these features, a qualitative solubility profile can be predicted. A related compound, 2-amino-1-(4-fluorophenyl)ethanol, is reported to be soluble in water, moderately soluble in alcohols, and poorly soluble in non-polar solvents[1]. The hydrochloride salt of a similar amino alcohol is described as being soluble in water and polar solvents[2]. General studies on amino acid hydrochlorides also indicate their solubility in alcohols[3][4][5]. Therefore, it is reasonable to anticipate that this compound will exhibit good solubility in polar protic solvents like water and lower alcohols (methanol, ethanol), and limited solubility in non-polar solvents such as hexanes or toluene.

The Principle of "Like Dissolves Like": A Deeper Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This refers to the concept that a solute will dissolve best in a solvent that has a similar polarity. For a complex molecule like this compound, a more nuanced understanding of solvent properties is required.

Solvent Polarity and Properties

The polarity of a solvent is a composite of several properties, including its dipole moment, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor.

  • Polar Protic Solvents: These solvents, such as water and alcohols, have a hydrogen atom attached to an electronegative atom and can readily donate hydrogen bonds. They are generally effective at solvating both cations and anions.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess a significant dipole moment but lack an O-H or N-H bond, making them poor hydrogen bond donors. They are particularly good at solvating cations.

  • Non-Polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and dipole moments and interact primarily through weak van der Waals forces.

The table below provides a list of common organic solvents and their relevant properties to aid in the selection of an appropriate solvent system for solubility determination and other applications.

SolventPolarity IndexDielectric Constant (at 20°C)Type
Water10.280.1Polar Protic
Methanol5.132.7Polar Protic
Ethanol4.324.5Polar Protic
Isopropanol3.919.9Polar Protic
Acetonitrile5.837.5Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.7Polar Aprotic
Acetone5.120.7Polar Aprotic
Dichloromethane3.19.1Polar Aprotic
Tetrahydrofuran (THF)4.07.5Polar Aprotic
Ethyl Acetate4.46.0Polar Aprotic
Toluene2.42.4Non-Polar
Hexane0.11.9Non-Polar

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

Given the lack of specific quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.

Procedure:

  • Preparation of Solvent: Ensure the chosen solvent is of high purity and degassed if necessary.

  • Addition of Excess Solid: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium with the solid phase is maintained.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The solution should be agitated for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid phase at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Adsorption of the compound onto the filter should be considered and evaluated, especially for poorly soluble compounds.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation of Solubility: Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion: A Pathway to Informed Development

While specific, publicly available quantitative solubility data for this compound remains elusive, a strong foundational understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. The ionic nature and hydrogen bonding capabilities of the molecule suggest a preference for polar protic solvents, while the fluorophenyl ring imparts some non-polar character.

For researchers and drug development professionals, the key takeaway is the necessity of empirical solubility determination. The provided detailed protocol for the shake-flask method serves as a robust starting point for these crucial experiments. By systematically evaluating the solubility of this compound in a range of common organic solvents, scientists can generate the critical data needed to optimize reaction conditions, develop effective purification strategies, and design viable formulations, thereby accelerating the journey from laboratory discovery to potential therapeutic application.

References

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1952). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 26(7), 381-385.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 533. [Link]

  • Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

Sources

Thermal stability and decomposition of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Foreword: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. Thermal stability, in particular, is not merely a checkbox on a regulatory form; it is a critical determinant of a drug substance's quality, safety, and efficacy. Uncontrolled thermal decomposition can lead to the formation of impurities, a reduction in potency, and altered bioavailability, posing significant risks to patient safety and jeopardizing the entire development pipeline.

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the thermal stability and decomposition profile of this compound. This compound, a vital chiral building block in medicinal chemistry, presents a unique stability profile due to its constituent functional groups: a secondary alcohol, a primary amine protonated as a hydrochloride salt, and a fluorinated aromatic ring. Understanding its behavior under thermal stress is paramount for defining safe manufacturing processes, establishing appropriate storage conditions, and developing robust, stability-indicating analytical methods as mandated by global regulatory bodies.

As your Senior Application Scientist, I will guide you through not just the what but the why—elucidating the causality behind experimental choices and demonstrating how a well-designed study serves as a self-validating system for ensuring scientific integrity.

Physicochemical Profile of the Compound

A foundational understanding of the molecule's basic properties is the starting point for any stability investigation.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1]
Appearance White to off-white solid[2]
Storage Temp. 2-8°C, under inert gas (Nitrogen or Argon)[2]
CAS Number 1269773-21-8[2][3]

The Methodological Trinity: TGA, DSC, and Forced Degradation

A robust assessment of thermal stability relies on a multi-pronged approach. We employ thermoanalytical techniques to observe real-time physical and chemical changes upon heating, and forced degradation studies to intentionally generate and identify potential degradants.

  • Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time.[4] For this compound, TGA is essential for identifying the onset temperature of decomposition, quantifying mass loss associated with specific decomposition steps (e.g., loss of HCl, water, or other fragments), and determining the final residual mass.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It reveals critical thermal events such as melting (endotherm), crystallization (exotherm), polymorphic transformations, and decomposition, which can be either endothermic or exothermic.[6] Correlating DSC events with TGA mass loss steps provides a powerful diagnostic tool.

  • Forced Degradation Studies: Mandated by guidelines such as ICH Q1A(R2), these studies intentionally stress the drug substance under conditions more severe than accelerated stability testing.[7] The goal is to generate potential degradation products and validate that our analytical methods are "stability-indicating"—that is, capable of separating and quantifying these impurities from the intact parent compound.[8][9]

Logical Workflow for Stability Investigation

The overall process follows a logical progression from initial thermal characterization to the identification of specific degradation products. This ensures a comprehensive understanding of the molecule's stability profile.

G cluster_0 Phase 1: Thermal Profiling cluster_1 Phase 2: Degradation & Separation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Pathway Postulation TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) Forced Forced Degradation (Thermal Stress) DSC->Forced Determine stress temperature HPLC HPLC Separation (Stability-Indicating Method) Forced->HPLC Analyze stressed sample MS Mass Spectrometry (MS) (Identify Degradants) HPLC->MS Characterize peaks Pathway Propose Decomposition Mechanism MS->Pathway Inform mechanism

Caption: Overall workflow for thermal stability investigation.

Experimental Protocols: A Self-Validating System

The trustworthiness of stability data hinges on meticulously designed and executed protocols. Each step is chosen to eliminate variables and ensure the results are reproducible and directly attributable to the thermal properties of the compound.

Protocol 1: Thermoanalytical Characterization (TGA/DSC)

Objective: To determine the thermal decomposition profile and associated energetic changes of the compound in an inert atmosphere.

Causality Behind Choices:

  • Inert Atmosphere (Nitrogen): Using nitrogen gas with a high purity (>99.9%) prevents thermo-oxidative degradation, allowing for the isolated study of thermal decomposition pathways.[10]

  • Heating Rate (e.g., 10 °C/min): A controlled, moderate heating rate ensures a good balance between experimental time and the resolution of distinct thermal events.[4] Faster rates can merge peaks, while slower rates may reduce sensitivity.

  • Sample Mass (5-10 mg): This mass is sufficient to generate a clear signal while minimizing thermal gradients within the sample itself, which could distort peak shapes.[4]

  • Crucible Type (Aluminum/Platinum): Aluminum pans are suitable for temperatures up to ~600 °C. A pierced or open lid is used to allow evolved gases to escape, which is critical for accurate TGA measurements.[11]

  • Instrument Calibration: Regular calibration with certified reference materials (e.g., Indium for DSC, Calcium Oxalate for TGA) is non-negotiable for ensuring the accuracy of temperature and heat flow measurements.[4]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's protocol using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared aluminum crucible.

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Purge the system with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • DSC Analysis:

    • Place the sample crucible and an empty, sealed reference crucible in the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate of 10 °C/min to a final temperature just beyond the final decomposition event observed in the TGA.

    • Continuously record the differential heat flow.

  • Data Analysis: Analyze the resulting TGA (mass vs. temp) and DSC (heat flow vs. temp) curves to identify the onset of decomposition, melting point, and other thermal events.

G start Start prep Weigh 5-10 mg of Sample start->prep load Place in TGA/DSC Crucible prep->load purge Purge with N2 (50 mL/min) load->purge heat Heat at 10 °C/min (e.g., 30-600 °C) purge->heat record Record Mass (TGA) & Heat Flow (DSC) heat->record analyze Analyze Data (Onset, Peaks) record->analyze end End analyze->end

Caption: Experimental workflow for TGA and DSC analysis.

Protocol 2: Purity Analysis by Stability-Indicating HPLC-MS

Objective: To develop a method capable of separating the parent compound from its thermally-induced degradation products and to identify those products.

Causality Behind Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse of pharmaceutical analysis. A C18 column is ideal for separating moderately polar compounds like our analyte and its likely degradants.[12][13]

  • Gradient Elution: A gradient mobile phase (e.g., increasing acetonitrile in an aqueous buffer) is crucial for a stability-indicating method. It ensures that both early-eluting polar degradants and late-eluting non-polar degradants are effectively resolved from the main peak within a reasonable runtime.[7]

  • Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer (e.g., Q-TOF) is the gold standard for identifying unknown impurities. It provides accurate mass data, which allows for the determination of elemental composition and fragmentation patterns that are used for structural elucidation.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the intact (unstressed) compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at 1.0 mg/mL.

    • Prepare the thermally stressed sample from the forced degradation study at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and MS (ESI+).

  • Analysis:

    • Inject the unstressed sample to determine the retention time and mass spectrum of the parent compound.

    • Inject the stressed sample.

    • Compare the chromatograms. Peaks present in the stressed sample but not the unstressed sample are potential degradation products.

    • Analyze the mass spectra of the degradation peaks to determine their molecular weights and fragmentation patterns for structural identification.

Data Interpretation and Proposed Decomposition Pathway

Anticipated Thermoanalytical Results

Based on the structure, the TGA/DSC data are expected to reveal a multi-step decomposition process.

ParameterExpected ObservationRationale
DSC Melting Point Sharp endothermic peakCorresponds to the melting of the crystalline solid. For amine hydrochlorides, this can sometimes overlap with the onset of decomposition.[14]
TGA Onset Temp. ~150-250 °CAmine hydrochlorides often decompose near their melting points.[11][14] The exact temperature depends on crystal lattice energy.
TGA Step 1 Mass loss corresponding to HCl (approx. 19%)A common initial decomposition step for hydrochloride salts is the loss of hydrogen chloride gas, yielding the free amine.
TGA Step 2+ Further mass lossSubsequent steps would involve the decomposition of the organic free amine structure through dehydration, deamination, or fragmentation of the phenyl ring.[6]
DSC Decomposition Complex endo/exothermic peaksThe loss of HCl is endothermic (bond breaking). Subsequent fragmentation and rearrangement can be either endothermic or exothermic.
Proposed Thermal Decomposition Pathway

The thermal degradation of this compound likely proceeds through a primary dehydrochlorination event, followed by the decomposition of the resulting free amine. The C-F bond is notably strong and is typically one of the last to cleave in thermal fragmentation.[15]

G cluster_decomp Further Decomposition Parent (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl (Parent Compound) Step1 Heat (Δ) Parent->Step1 FreeAmine Free Amine + HCl (gas) (Dehydrochlorination) Step1->FreeAmine Dehydration Dehydration (-H₂O) FreeAmine->Dehydration Pathway A Deamination Deamination (-NH₃) FreeAmine->Deamination Pathway B Fragmentation Ring/Chain Fragmentation FreeAmine->Fragmentation Pathway C

Caption: Proposed high-level thermal decomposition pathway.

Mechanistic Discussion:

  • Initial Dehydrochlorination: The first and most probable step is the cleavage of the ionic bond between the protonated amine and the chloride ion, followed by the abstraction of the proton to release gaseous HCl. This is a common decomposition route for amine hydrochloride salts.

  • Decomposition of the Free Amine:

    • Pathway A (Dehydration): The ethanol moiety can eliminate a molecule of water. This could lead to the formation of an enamine or aziridine intermediate, which would be highly reactive and likely to polymerize or rearrange.

    • Pathway B (Deamination): Cleavage of the C-N bond could release ammonia, potentially forming a carbocation on the benzylic carbon, which would then rearrange.

    • Pathway C (Fragmentation): At higher temperatures, cleavage of the C-C bond between the phenyl ring and the ethanol backbone, or fragmentation of the aromatic ring itself, can occur. The strong C-F bond makes defluorination less likely compared to other bond cleavages.[16]

Conclusion

The thermal stability of this compound is a multifaceted characteristic defined by its salt form and organic functional groups. A comprehensive evaluation using a combination of TGA, DSC, and stability-indicating HPLC-MS is not merely best practice but a scientific necessity. The primary decomposition pathway is anticipated to begin with the loss of HCl, followed by complex degradation of the resulting free amine. By systematically applying the protocols and interpretive logic detailed in this guide, researchers and drug development professionals can confidently characterize the thermal stability of this intermediate, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Bunnelle, W. H. (1991). The Pyrolytic Decomposition of Organic Compounds. Chemical Reviews, 91(5), 757–888.
  • ResearchGate. TG/DSC curves for system components: (a) NH4Cl.... Retrieved from [Link][14]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. In Fluorine-Containing Molecules (Vol. 6, pp. 275-303). ResearchGate. Retrieved from [Link][16]

  • de Visser, S. P. (2018). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N-Bridged Diiron-Phthalocyanine: What Determines the Reactivity?. ResearchGate. Retrieved from [Link]

  • PubChem. 2-Amino-2-(4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, Y. H., et al. (2007). Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. Plasma Chemistry and Plasma Processing, 27, 435–448. Retrieved from [Link]

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  • PubChem. (S)-2-Amino-2-(3-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Bevers, E. M. J., et al. (2008). Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. TNO Publications. Retrieved from [Link][11]

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  • Cielecka-Piontek, J., et al. (2022). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceutics, 14(1), 107. Retrieved from [Link][5]

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  • Kumar, P., et al. (2020). Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR. Journal of Applied Pharmaceutical Science, 10(4), 1-11. Retrieved from [Link][7]

  • Houben-Weyl. (2003). Amino Acid Analysis. Science of Synthesis, 22, 651-655. Retrieved from [Link]

  • Re-Po, Y., et al. (2014). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. ChemistryOpen, 3(4), 146–155. Retrieved from [Link]

  • Guangzhou Weibo Technology Co., Ltd. 2-AMINO-2-(4-FLUOROPHENYL)ETHANOL HCL. Retrieved from [Link]

  • Humin, M., et al. (2022). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Materials, 15(11), 3986. Retrieved from [Link]

  • Stankov, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link][13]

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The Advent and Ascendance of Fluorinated Chiral Amino Alcohols: A Technical Guide for the Modern Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into chiral amino alcohols has profoundly impacted drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated chiral amino alcohols. We will explore the seminal breakthroughs in organofluorine chemistry that paved the way for their creation, delve into the development of stereoselective fluorination and amination methodologies, and present detailed protocols for key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these valuable synthons.

Introduction: The Unparalleled Influence of Fluorine in Chirality and Bioactivity

Chiral amino alcohols are privileged scaffolds in a vast array of biologically active molecules and pharmaceuticals.[1] Their defined three-dimensional arrangement of amino and hydroxyl groups is often the cornerstone of high-affinity interactions with biological targets. The introduction of fluorine, the most electronegative element, into these chiral frameworks imparts a unique set of physicochemical properties that can dramatically enhance a molecule's therapeutic potential.[2][3]

The judicious placement of fluorine can influence:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging a drug's half-life.[4]

  • Binding Affinity: Fluorine's ability to participate in hydrogen bonds and other non-covalent interactions can enhance binding to target proteins.

  • Lipophilicity and Bioavailability: Strategic fluorination can modulate a molecule's lipophilicity, improving its ability to cross cell membranes.[4]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, influencing their ionization state at physiological pH and potentially improving bioavailability.[4]

This guide will navigate the historical landscape and current state-of-the-art in the synthesis of these remarkable molecules, providing both a historical narrative and practical, field-proven insights into their preparation.

A Historical Odyssey: From the Dawn of Organofluorine Chemistry to Chiral Architectures

The journey to fluorinated chiral amino alcohols is a multi-threaded narrative that begins with the very first synthesis of an organofluorine compound.

The Genesis of a Field: Early Organofluorine Chemistry

The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride.[3] However, the field of organofluorine chemistry remained relatively nascent until the 20th century. A significant milestone was the introduction of the first fluoro-pharmaceutical, Florinef acetate (fludrocortisone), in 1954, which demonstrated the profound impact of fluorine on biological activity.[5][6]

The Dawn of Asymmetric Fluorination

The ability to introduce fluorine with stereocontrol was a critical turning point. A major breakthrough came in 1988 with the synthesis of the first optically active N-F fluorinating agents, chiral N-fluorosultams, by Lang and coworkers.[7] This development opened the door to the enantioselective fluorination of enolates, laying the groundwork for the synthesis of a wide range of chiral fluorinated molecules.

The timeline of key developments can be visualized as follows:

Historical_Development 1862 First Organofluorine Compound (Borodin) 1954 First Fluoro-Pharmaceutical (Florinef Acetate) 1862->1954 Early Explorations 1988 First Chiral N-F Reagent (Lang) 1954->1988 Medicinal Chemistry Focus Modern_Era Advanced Catalytic Asymmetric Methods 1988->Modern_Era Era of Asymmetric Synthesis

Caption: Key milestones in the history of organofluorine chemistry.

Synthetic Strategies for Fluorinated Chiral Amino Alcohols

The synthesis of fluorinated chiral amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic underpinnings.

Organocatalytic Asymmetric Synthesis

The rise of organocatalysis has revolutionized the synthesis of chiral molecules, and fluorinated amino alcohols are no exception. Enamine and iminium ion catalysis have proven to be powerful strategies for the enantioselective α-fluorination of aldehydes and ketones, which can then be converted to the desired amino alcohols.

A representative workflow for the organocatalytic synthesis of a β-fluoroamine is depicted below:

Organocatalytic_Workflow cluster_0 Asymmetric α-Fluorination cluster_1 Reduction Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium + Catalyst Catalyst Chiral Amine Catalyst (e.g., MacMillan Catalyst) Fluoro_Aldehyde α-Fluoro-β-amino Aldehyde Iminium->Fluoro_Aldehyde + Fluorination Fluorination Electrophilic Fluorinating Agent (e.g., NFSI) Fluoro_Alcohol Fluorinated Chiral Amino Alcohol Fluoro_Aldehyde->Fluoro_Alcohol + Reduction Reduction Reducing Agent (e.g., NaBH4)

Caption: Organocatalytic route to fluorinated chiral amino alcohols.

Experimental Protocol: Organocatalytic α-Fluorination/Reductive Amination

This protocol is adapted from a general procedure for the synthesis of chiral β-fluoroamines.[7]

  • Reaction Setup: To a stirred solution of the α,β-unsaturated aldehyde (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 5 mL) at -20 °C is added the chiral amine catalyst (e.g., a MacMillan imidazolidinone, 0.2 mmol).

  • Amine Addition: The amine nucleophile (1.2 mmol) is added to the reaction mixture.

  • Fluorination: After stirring for 10 minutes, an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI), 1.5 mmol) is added portion-wise over 30 minutes.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Reduction: Upon completion, the reaction is cooled to 0 °C, and a reducing agent (e.g., NaBH4, 2.0 mmol) is added carefully.

  • Workup: The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired fluorinated chiral amino alcohol.

Causality in Experimental Choices:

  • Catalyst Choice: The choice of the chiral amine catalyst is critical for achieving high enantioselectivity. The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the nucleophile and the fluorinating agent.

  • Solvent and Temperature: Low temperatures are often employed to enhance stereoselectivity by minimizing competing background reactions and favoring a more ordered transition state. The choice of solvent can influence catalyst solubility and reactivity.

  • Fluorinating Agent: NFSI is a commonly used electrophilic fluorinating agent due to its crystalline nature, stability, and reactivity.

Enzymatic and Biocatalytic Approaches

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) have been employed in chemo- and stereoselective syntheses of fluorinated amino alcohols. This approach is particularly powerful for the synthesis of highly functionalized molecules, often avoiding the need for protecting groups.[6][8]

Experimental Protocol: Chemoenzymatic Synthesis using ADH and ATA

This protocol is a conceptual representation based on the work of Gotor and Gotor-Fernández.

  • ADH-mediated Reduction: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the fluorinated diketone substrate (1.0 mmol) is suspended. An alcohol dehydrogenase (ADH) and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction is stirred at a controlled temperature (e.g., 30 °C).

  • Monitoring the Reduction: The progress of the selective reduction of one ketone is monitored by HPLC.

  • ATA-mediated Transamination: Once the first step is complete, an amine transaminase (ATA), a co-factor (pyridoxal 5'-phosphate), and an amine donor (e.g., isopropylamine) are added to the reaction mixture.

  • Monitoring the Transamination: The conversion to the amino alcohol is monitored by HPLC.

  • Workup and Purification: Upon completion, the enzymes are removed by precipitation or filtration, and the product is extracted from the aqueous phase. Further purification may be achieved by crystallization or chromatography.

Trustworthiness of the Protocol:

The self-validating nature of this protocol lies in the high specificity of the enzymes. The ADH will selectively reduce the more reactive ketone, and the ATA will stereoselectively transaminate the remaining ketone, leading to a product with high diastereo- and enantiomeric purity.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a versatile platform for the synthesis of fluorinated chiral amino alcohols. Copper-catalyzed asymmetric reactions have been shown to be particularly effective.[8][9] The use of chiral ligands in conjunction with a metal center allows for a high degree of stereocontrol.

Data Summary: Comparison of Synthetic Methodologies

Synthetic StrategyTypical SubstrateKey Reagents/CatalystsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Organocatalysisα,β-Unsaturated AldehydesChiral Amine, NFSIUp to 98:2Up to 99%[7]
BiocatalysisFluorinated DiketonesADH, ATA>99:1>99%
Copper CatalysisSilyl Enol Ethers, IminesCu(I), Chiral Ligand>99:1Up to 99.5%[8][9]

Applications in Drug Discovery and Development

The unique properties conferred by fluorine make fluorinated chiral amino alcohols highly sought-after building blocks in medicinal chemistry.[3] They are found in a variety of therapeutic agents, including enzyme inhibitors and central nervous system drugs. The ability to fine-tune the physicochemical properties of a lead compound by incorporating a fluorinated chiral amino alcohol moiety is a powerful tool for drug optimization.[2]

Future Perspectives

The field of fluorinated chiral amino alcohol synthesis continues to evolve. Future research will likely focus on the development of even more efficient and selective catalytic systems, including photoredox catalysis and novel enzymatic methods. The expansion of the substrate scope and the development of late-stage fluorination techniques for complex molecules will also be key areas of investigation.

References

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  • Yang, Y., Wu, J.-L., Zhang, S.-Y., Liu, X., Sun, T., Zhao, Y., & Wang, L. (2026). Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Chemical Science. [Link]

  • Al-Janabi, K. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorination in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Ni, C., & Hu, J. (2016). Fluorine: The New Kingpin of Drug Discovery. ResearchGate. [Link]

  • Zemtsov, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6523. [Link]

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  • Wang, J. (2013). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2007). Synthesis of Fluorinated β-Amino Acids. ResearchGate. [Link]

  • Szymański, W., & Feringa, B. L. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 67(48), 9347–9373. [Link]

  • Koksch, B., & Sewald, N. (2017). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 13, 2476–2485. [Link]

  • Sutherland, A. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 75(33), 4415–4434. [Link]

  • Yang, Y., Wu, J.-L., Zhang, S.-Y., Liu, X., Sun, T., Zhao, Y., & Wang, L. (2026). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

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  • González-Martínez, D., Gotor, V., & Gotor-Fernández, V. (2020). Chemo‐ and Stereoselective Synthesis of Fluorinated Amino Alcohols through One‐pot Reactions using Alcohol Dehydrogenases and Amine Transaminases. Advanced Synthesis & Catalysis, 362(23), 5398–5410. [Link]

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Sources

The Strategic Integration of Para-Fluorophenyl Substituted Chiral Amino Alcohols in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of chiral amino alcohol scaffolds and strategic fluorination has carved a significant niche in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, application, and mechanistic underpinnings of para-fluorophenyl substituted chiral amino alcohols as pivotal structural motifs in drug discovery. We will dissect the rationale behind the deliberate incorporation of the para-fluorophenyl group, examining its profound influence on pharmacokinetic and pharmacodynamic properties. Through a detailed analysis of prominent drug candidates and approved therapeutics, this guide will illuminate the versatility of this chemical class across diverse therapeutic areas, including antiemetics, metabolic disorders, oncology, and neuroscience. Furthermore, comprehensive synthetic protocols and structure-activity relationship (SAR) studies are presented to equip researchers and drug development professionals with the requisite knowledge to leverage these powerful building blocks in their own discovery programs.

Introduction: The Synergy of Chirality and Fluorine

Chiral amino alcohols are privileged scaffolds in drug design, owing to their ability to form multiple hydrogen bonds and engage in specific stereoselective interactions with biological targets. Their inherent chirality is often crucial for therapeutic efficacy and safety. The strategic introduction of fluorine, particularly as a para-substituent on a phenyl ring, has emerged as a powerful tool to fine-tune the molecular properties of drug candidates. The para-fluorophenyl group is not merely a bioisostere of a phenyl group; its unique electronic properties impart significant advantages.

The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug solubility, permeability, and protein binding. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby enhancing the metabolic stability and half-life of a drug.[1][2] This strategic placement of fluorine can lead to improved oral bioavailability and a more desirable pharmacokinetic profile.

This guide will delve into the practical applications of this design strategy, showcasing how the para-fluorophenyl substituted chiral amino alcohol moiety has been successfully incorporated into a range of therapeutics.

Synthetic Strategies: Accessing Enantiopure Para-Fluorophenyl Substituted Chiral Amino Alcohols

The enantioselective synthesis of these crucial building blocks is paramount. Several robust methodologies have been developed, ranging from asymmetric synthesis to enzymatic resolution.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, often with high efficiency. Key approaches include:

  • Asymmetric Reduction of Prochiral Ketones: This is a widely used method where a prochiral ketone containing the para-fluorophenyl group is reduced using a chiral catalyst to yield the desired chiral amino alcohol.

  • Asymmetric Aminohydroxylation: This powerful reaction introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.

  • Synthesis from Chiral Pool: Readily available chiral starting materials, such as amino acids, can be chemically modified to introduce the para-fluorophenyl group and convert the carboxylic acid to an alcohol.

Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. Lipases are commonly employed for the kinetic resolution of racemic para-fluorophenyl substituted amino alcohols or their derivatives.[3]

Therapeutic Applications: Case Studies in Drug Discovery

The versatility of para-fluorophenyl substituted chiral amino alcohols is best illustrated through their successful application in various therapeutic areas.

Antiemetics: The Aprepitant Story

Aprepitant (Emend®) is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Its structure features a complex morpholine core derived from a para-fluorophenyl substituted chiral amino alcohol.

Mechanism of Action: Substance P is a neuropeptide that binds to NK1 receptors in the brain's vomiting center, triggering emesis. Aprepitant competitively blocks this interaction, thereby preventing the vomiting reflex.[1][4] The para-fluorophenyl group is crucial for its high binding affinity and favorable pharmacokinetic profile.

Synthetic Highlight: A key intermediate in the synthesis of Aprepitant is (S)-3-(4-fluorophenyl)morpholin-2-one. Its synthesis often involves a multi-step sequence, including a resolution step to ensure the correct stereochemistry.[5]

Experimental Protocol: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one [5]

This protocol outlines a three-step synthesis starting from ethyl 2-(4-fluorophenyl)-2-oxoacetate.

Step 1: Cyclization

  • To a solution of ethyl 2-(4-fluorophenyl)-2-oxoacetate in a suitable solvent (e.g., ethanol), add an aminoethanol derivative.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclized intermediate.

Step 2: Hydrogenation

  • Dissolve the cyclized intermediate in a suitable solvent (e.g., methanol) in a hydrogenation vessel.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reaction is complete.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the racemic product.

Step 3: Resolution

  • Dissolve the racemic product in a suitable solvent.

  • Add a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts.

  • Selectively crystallize one diastereomer.

  • Isolate the desired diastereomer by filtration and treat it with a base to liberate the enantiomerically pure (S)-3-(4-fluorophenyl)morpholin-2-one.

Metabolic Disorders: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Several DPP-4 inhibitors incorporate a para-fluorophenyl moiety to enhance their potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR): In many series of DPP-4 inhibitors, the presence of a para-fluorophenyl group on a key scaffold, often interacting with a hydrophobic pocket of the enzyme, has been shown to significantly increase inhibitory activity.[6][7] The electron-withdrawing nature of the fluorine atom can also influence the binding interactions with the active site residues.

Compound ClassKey Structural FeatureImpact of para-Fluoro Substitution
Triazolopyrimidinespara-Fluorophenyl group on the triazole ringEnhanced potency and selectivity[6]
Xanthine-based inhibitorspara-Fluorophenyl group on a substituentImproved inhibitory activity
Pyrrolidine-based inhibitorspara-Fluorophenyl group on a side chainIncreased binding affinity

Logical Relationship: Role of para-Fluorophenyl Group in DPP-4 Inhibition

SAR_DPP4 cluster_0 Inhibitor Design cluster_1 DPP-4 Active Site cluster_2 Pharmacological Outcome Scaffold Scaffold Side_Chain Side_Chain Scaffold->Side_Chain p_F_Ph para-Fluorophenyl Group Scaffold->p_F_Ph Catalytic_Triad Catalytic Triad Side_Chain->Catalytic_Triad Interacts with Hydrophobic_Pocket Hydrophobic Pocket (S1) p_F_Ph->Hydrophobic_Pocket Occupies & Interacts Improved_PK Improved Pharmacokinetics p_F_Ph->Improved_PK Enhances Metabolic Stability Increased_Potency Increased Potency Hydrophobic_Pocket->Increased_Potency

Caption: Interaction of a para-fluorophenyl group with the hydrophobic pocket of DPP-4.

Oncology: Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of selective kinase inhibitors is a major focus of oncology research. The para-fluorophenyl group is a common feature in many kinase inhibitors, where it often contributes to potent and selective inhibition.

p38 MAP Kinase Inhibitors: p38 MAP kinase is a key player in inflammatory signaling and has been implicated in cancer progression. The discovery of RO3201195, an orally bioavailable and highly selective p38 MAP kinase inhibitor, highlights the importance of the para-fluorophenyl moiety.[8] In this class of inhibitors, the para-fluorophenyl group often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to high affinity.[9]

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Screening Start Start: Compound Library Biochemical_Assay Biochemical Assay (e.g., Kinase-Glo) Start->Biochemical_Assay Initial Screening Cellular_Assay Cellular Assay (e.g., Western Blot for Phospho-Substrate) Biochemical_Assay->Cellular_Assay Hit Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Data for SAR Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide Synthesis Lead_Optimization->Biochemical_Assay Iterative Cycles In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Promising Leads End End: Clinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for the screening and development of kinase inhibitors.

Neuroscience and Antiviral Applications

The application of para-fluorophenyl substituted chiral amino alcohols extends to neuroscience and antiviral drug discovery. In neuroscience, these scaffolds have been explored for their potential as antipsychotic agents.[10] The para-fluorophenyl group can enhance blood-brain barrier penetration, a critical property for CNS-acting drugs.

In the antiviral field, the incorporation of fluorinated moieties is a common strategy to improve the metabolic stability and oral bioavailability of drug candidates. While specific examples of para-fluorophenyl substituted chiral amino alcohols as approved antiviral drugs are less common, the underlying principles of their design are highly relevant.[11]

Conclusion and Future Perspectives

The strategic incorporation of para-fluorophenyl substituted chiral amino alcohols represents a mature and highly effective approach in modern drug discovery. The synergistic benefits of the chiral amino alcohol scaffold and the unique properties of the para-fluorophenyl group have led to the development of successful therapeutics in diverse disease areas. The continued development of novel and efficient synthetic methodologies to access these valuable building blocks will undoubtedly fuel further innovation. As our understanding of disease biology deepens, the rational design of new molecules based on this privileged structural motif will continue to provide a rich source of future drug candidates. The ability to fine-tune physicochemical and pharmacological properties through the judicious use of fluorination ensures that para-fluorophenyl substituted chiral amino alcohols will remain a cornerstone of medicinal chemistry for years to come.

References

  • Aprepitant. In: Wikipedia. ; 2024. Accessed January 12, 2026. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Aprepitant. In: StatPearls. NCBI Bookshelf; 2024. Accessed January 12, 2026. [Link]

  • What is the mechanism of Aprepitant? Patsnap Synapse. Published July 17, 2024. Accessed January 12, 2026. [Link]

  • Aprepitant: MedlinePlus Drug Information. MedlinePlus. Published October 15, 2023. Accessed January 12, 2026. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Published August 6, 2025. Accessed January 12, 2026. [Link]

  • Azastilbenes: A cut-off to p38 MAPK inhibitors. ResearchGate. Published August 6, 2025. Accessed January 12, 2026. [Link]

  • Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. ResearchGate. Published August 7, 2025. Accessed January 12, 2026. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Molecules. 2018;23(1):145. doi:10.3390/molecules23010145
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. J Org Chem. 2012;77(22):10381-10392. doi:10.1021/jo302091c
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals (Basel). 2023;16(2):249. Published 2023 Feb 8. doi:10.3390/ph16020249
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules. 2023;28(14):5416. Published 2023 Jul 13. doi:10.3390/molecules28145416
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. 2023;28(5):2098. Published 2023 Feb 22. doi:10.3390/molecules28052098
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals (Basel). 2022;15(11):1365. Published 2022 Nov 3. doi:10.3390/ph15111365
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem. 2020;16:919-955. Published 2020 May 15. doi:10.3762/bjoc.16.91
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. 2020;25(2):292. Published 2020 Jan 10. doi:10.3390/molecules25020292
  • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate. Published December 25, 2025. Accessed January 12, 2026. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. J Med Chem. 2006;49(5):1562-1575. doi:10.1021/jm050736c
  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. J Med Chem. 1994;37(18):2896-2902. doi:10.1021/jm00044a010

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Methodological & Application

Application Note & Protocols: Asymmetric Synthesis of Chiral Amino Alcohols Using (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2-amino alcohols are privileged structural motifs, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Their stereochemistry is often paramount to their biological function, necessitating highly selective synthetic methods. This guide provides a detailed technical overview and actionable protocols for leveraging (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, a valuable chiral building block, in the asymmetric synthesis of more complex chiral amino alcohols and their derivatives. We will explore its application as a chiral auxiliary in diastereoselective alkylations and its conversion into chiral oxazolidinones, key intermediates in stereocontrolled carbon-carbon bond formation.[4] This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for synthesizing enantiomerically pure compounds.

Introduction: The Strategic Importance of Fluorinated Chiral Amino Alcohols

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6][7] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] When incorporated into the chiral backbone of an amino alcohol, a fluorinated phenyl group, as present in (S)-2-Amino-2-(4-fluorophenyl)ethanol, offers several advantages:

  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism, which can block P450-mediated aromatic hydroxylation, a common metabolic pathway.

  • Modulated Lipophilicity: Fluorine substitution increases lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[5]

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bond interactions with biological targets like enzymes and receptors.[5]

(S)-2-Amino-2-(4-fluorophenyl)ethanol HCl serves as an ideal starting point for synthesizing a library of derivatives. As a single enantiomer, it provides the initial stereochemical control, which can then be relayed through subsequent diastereoselective reactions to build additional, well-defined stereocenters.

The Precursor: Properties and Handling of (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl

This precursor is a crystalline solid, typically supplied as the hydrochloride salt to improve stability and handling. The free base can be generated in situ or via a separate extraction step prior to reaction.

PropertyValue
Molecular Formula C₈H₁₁ClFNO
Molecular Weight 191.63 g/mol
Appearance White to off-white crystalline powder
Chirality (S)-configuration
Solubility Soluble in water, methanol; sparingly soluble in isopropanol.

Important: Before use, the hydrochloride salt must be neutralized to the free amino alcohol. A standard aqueous base wash is typically sufficient.

Protocol 0: Liberation of the Free Amine
  • Dissolution: Dissolve (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl (1.0 eq) in deionized water (10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath and add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH reaches 10-11.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 15 mL per gram of salt).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as a white solid or viscous oil.

    • Causality: The extraction into an organic solvent is critical for removing the amine from the aqueous, salt-containing phase, making it suitable for subsequent anhydrous reactions.

Synthetic Applications & Protocols

The free (S)-2-amino-2-(4-fluorophenyl)ethanol is a versatile precursor for two primary synthetic strategies: direct modification via N-alkylation or transformation into a chiral auxiliary for more complex syntheses.

Strategy 1: Diastereoselective Synthesis of γ-Amino Alcohols

One of the most powerful applications is in the diastereoselective alkylation of a derived N-sulfinyl imine, followed by reduction, to create a second stereocenter. This approach leverages the precursor's existing chirality to control the formation of a new one.

G cluster_0 Synthesis of Chiral γ-Amino Alcohol A (S)-Precursor (Free Amine) B N-Sulfinylation (t-BuSOCl, Base) A->B C N-Sulfinyl Imine Intermediate B->C D Diastereoselective Alkylation (e.g., Grignard) C->D E Sulfinamide Adduct D->E F Reduction & Deprotection (NaBH4, then HCl) E->F G Chiral γ-Amino Alcohol (New Stereocenter) F->G

Caption: Workflow for diastereoselective γ-amino alcohol synthesis.

Protocol 1: Synthesis of (2S,3R)-3-Amino-3-(4-fluorophenyl)-1-phenylpropan-1-ol

This protocol demonstrates the addition of a phenyl group to create a new stereocenter with high diastereoselectivity.

Principle: The chiral N-tert-butanesulfinyl group acts as a powerful stereodirecting group. The bulky tert-butyl group blocks one face of the imine, forcing the incoming nucleophile (phenylmagnesium bromide) to attack from the opposite face, leading to a high diastereomeric excess (d.e.).

Materials:

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol (free amine from Protocol 0)

  • tert-Butanesulfinyl chloride (t-BuSOCl)

  • Triethylamine (TEA)

  • Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 2 M)

Step-by-Step Procedure:

  • N-Sulfinylation:

    • Dissolve the free amine (1.0 eq) in anhydrous DCM (15 mL/g).

    • Add triethylamine (2.5 eq) and cool to 0 °C.

    • Add tert-butanesulfinyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • In-Process Control (IPC): Monitor by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl), extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to get the crude N-sulfinyl alcohol.

  • Oxidation to Imine:

    • Dissolve the crude product from the previous step in DCM (15 mL/g).

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

    • Stir for 2 hours.

    • IPC: Monitor by TLC for the disappearance of the alcohol.

    • Quench with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes.

    • Extract with DCM, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (Hexanes:EtOAc gradient) to yield the pure N-sulfinyl imine.

  • Diastereoselective Alkylation:

    • Dissolve the N-sulfinyl imine (1.0 eq) in anhydrous THF (20 mL/g) and cool to -78 °C under a nitrogen atmosphere.

    • Add phenylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise over 20 minutes.

    • Stir at -78 °C for 3 hours.

    • IPC: Monitor by TLC or LC-MS.

    • Quench the reaction by slow addition of saturated aqueous NH₄Cl.

    • Warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate to get the crude sulfinamide adduct.

  • Deprotection:

    • Dissolve the crude adduct in MeOH (10 mL/g).

    • Add 2 M HCl (5.0 eq) and stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to remove MeOH.

    • Basify the aqueous residue with 2 M NaOH to pH 10-11 and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to yield the final product.

Expected OutcomeData
Typical Yield 65-75% over 4 steps
Diastereomeric Ratio >95:5 (determined by ¹H NMR or chiral HPLC)
¹H NMR Diagnostic peaks for the new stereocenter
Chiral HPLC Baseline separation of diastereomers
Strategy 2: Use as a Chiral Auxiliary via Oxazolidinone Formation

Converting the amino alcohol into an oxazolidinone creates a rigid bicyclic system that provides excellent stereocontrol in subsequent reactions, such as aldol additions or alkylations.[4][8] The auxiliary can be cleaved and recovered afterward.[8]

G cluster_1 Oxazolidinone Auxiliary Workflow A (S)-Precursor (Free Amine) B Cyclization (e.g., Phosgene, CDI) A->B C Chiral Oxazolidinone B->C D N-Acylation (Acyl Chloride, n-BuLi) C->D E N-Acyl Oxazolidinone D->E F Diastereoselective Enolate Reaction (e.g., Aldol) E->F G Adduct F->G H Auxiliary Cleavage (e.g., LiOH, H₂O₂) G->H I Chiral Product (e.g., β-Hydroxy Acid) H->I J Recovered Auxiliary H->J

Caption: Synthesis and application of an oxazolidinone chiral auxiliary.

Protocol 2: Synthesis of (S)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one

Principle: The amino and alcohol groups are cyclized using a carbonylating agent. Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene. The resulting oxazolidinone is a stable, crystalline solid.

Materials:

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol (free amine from Protocol 0)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the free amine (1.0 eq) in anhydrous THF (10 mL/g) under a nitrogen atmosphere.

  • CDI Addition: Add CDI (1.1 eq) portion-wise at room temperature. Effervescence (imidazole release) may be observed.

  • Reaction: Heat the mixture to 60 °C and stir for 12-16 hours.

  • IPC: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with 1 M HCl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to yield the pure oxazolidinone as a white crystalline solid.

Expected OutcomeData
Typical Yield 85-95%
Appearance White crystalline solid
¹³C NMR Carbonyl peak ~159 ppm
Purity (HPLC) >98%

Analytical Characterization

Ensuring the stereochemical integrity of the products is crucial. A combination of spectroscopic and chromatographic techniques is required.

NMR Spectroscopy

While standard ¹H NMR can confirm the structure and diastereomeric ratio (d.r.) of products, it cannot distinguish between enantiomers.[9][10] For determining enantiomeric excess (e.e.), chiral derivatizing agents (CDAs) like Mosher's acid chloride can be used.[11] The resulting diastereomeric esters often show baseline-separated signals (e.g., for -OMe or -CF₃ groups) in the ¹H or ¹⁹F NMR spectrum, allowing for direct integration and e.e. calculation.[12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity.[13][14]

Protocol 3: Chiral HPLC Method for Amino Alcohols

Principle: The analyte is passed through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers/diastereomers with the CSP leads to different retention times, allowing for their separation and quantification.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Recommended Columns: Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective for separating amino alcohols and their derivatives.[15] A ligand-exchange type column can also be effective.[14]

Typical Method Parameters:

ParameterCondition
Column Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (IPA) with a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA). A typical starting point is 90:10 Hexane:IPA.
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Column Temp. 25 °C

Procedure:

  • Prepare a sample solution of the final compound (~1 mg/mL) in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample.

  • Run the analysis and integrate the peak areas to determine the ratio of stereoisomers.

    • Causality: The amine modifier (DEA) is crucial for obtaining sharp peak shapes and preventing tailing by masking active silanol sites on the silica support and ensuring the analyte is in its neutral form.

Conclusion

This compound is a highly effective and versatile precursor for the asymmetric synthesis of complex chiral molecules. Its inherent stereochemistry provides a robust foundation for building new stereocenters with high levels of diastereoselectivity. The protocols outlined in this guide for N-sulfinyl imine chemistry and oxazolidinone formation represent reliable and scalable methods for drug discovery and development professionals. Rigorous analytical characterization, particularly using chiral HPLC, is essential to validate the stereochemical outcome of these synthetic transformations.

References

Sources

Application Note: Enantioselective Reduction of Ketones with a Borane Complex of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and technical guide for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This process utilizes an in situ generated oxazaborolidine catalyst, derived from the reaction of borane with the chiral amino alcohol, (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. This method, a variant of the renowned Corey-Bakshi-Shibata (CBS) reduction, offers high enantioselectivity and broad substrate applicability, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and fine chemical applications.[1][2][3] We will delve into the underlying mechanism, provide a step-by-step experimental procedure, discuss safety considerations, and present expected outcomes for a range of ketone substrates.

Introduction: The Imperative of Asymmetric Synthesis

Chirality is a fundamental property in molecular science, with the stereochemistry of a molecule often dictating its biological activity. In drug development, a specific enantiomer of a chiral molecule frequently exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize single enantiomers is of paramount importance.[4] The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis, providing access to valuable chiral building blocks.[1][5]

Among the most powerful methods to achieve this is the oxazaborolidine-catalyzed reduction, famously developed by Corey, Bakshi, and Shibata.[3][6][7] This reaction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to deliver a hydride to one face of the ketone with high selectivity.[1][6] The catalyst is typically derived from a chiral 1,2-amino alcohol.[8][9][10] This guide focuses on the use of this compound, a readily accessible chiral amino alcohol, for this purpose. The fluorine substituent on the phenyl ring can offer unique electronic properties that may influence catalyst performance.

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The efficacy of the CBS reduction lies in the formation of a rigid, chiral catalytic species that directs the approach of the borane reductant to the ketone. The generally accepted mechanism involves several key steps.[6][11][12]

  • Catalyst Formation: The chiral amino alcohol, (S)-2-Amino-2-(4-fluorophenyl)ethanol, reacts with a borane source (e.g., BH₃•THF or BH₃•SMe₂) to form the active oxazaborolidine catalyst.

  • Catalyst-Borane Complexation: The nitrogen atom of the oxazaborolidine, acting as a Lewis base, coordinates to a molecule of borane (the stoichiometric reductant).[3][11] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the complexed borane as a more potent hydride donor.[11]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. Steric interactions dictate that the ketone's larger substituent (RL) orients away from the chiral framework of the catalyst, while the smaller substituent (RS) is positioned closer.[1]

  • Enantioselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[11] This intramolecular transfer is highly stereodirected due to the rigid conformation of the transition state.

  • Product Release and Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane dissociates, and is subsequently hydrolyzed during workup to yield the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

Below is a visual representation of the catalytic cycle:

CBS_Mechanism cluster_cycle Catalytic Cycle Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ Borane1 BH₃ TransitionState Ternary Complex (Transition State) Complex->TransitionState + Ketone Ketone R(L)-CO-R(S) (Ketone) ProductComplex Alkoxyborane Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product ProductComplex->Alcohol + H₂O Workup Borane2 BH₃ Borane2->Catalyst Catalyst Formation AminoAlcohol (S)-2-Amino-2-(4-fluorophenyl)ethanol

Figure 1: The catalytic cycle of the CBS reduction.

Experimental Protocol

This protocol details the in situ generation of the catalyst followed by the enantioselective reduction of a representative ketone, acetophenone.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%e.g., BLDpharm, ChemicalBookStore in a desiccator.
Borane-tetrahydrofuran complex solution (BH₃•THF)1.0 M in THFe.g., Sigma-AldrichHandle under an inert atmosphere. Store at 2-8 °C.[13]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousUse freshly distilled from sodium/benzophenone or from a solvent purification system.
Acetophenone≥99%VariousDistill prior to use if necessary.
Methanol (MeOH)ACS GradeVariousFor quenching the reaction.
Hydrochloric Acid (HCl)1 M aqueous solutionVariousFor workup.
Diethyl ether or Ethyl acetateACS GradeVariousFor extraction.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousVariousFor drying the organic phase.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (N₂ or Ar) manifold

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for workup and purification (separatory funnel, beakers, etc.)

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (N₂ or Ar) using oven-dried glassware. The presence of water can significantly decrease enantioselectivity.[11]

A. Catalyst Formation:

  • To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (e.g., 208 mg, 1.0 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add 1.0 M BH₃•THF solution (2.2 mL, 2.2 mmol, 2.2 equiv.) dropwise via syringe over 5 minutes. The hydrochloride salt will react with the borane to liberate the free amino alcohol, which then forms the oxazaborolidine. Vigorous hydrogen evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the catalyst.

B. Ketone Reduction:

  • Cool the flask containing the in situ generated catalyst to the desired reaction temperature. For many substrates, -30 °C to -40 °C is a good starting point. For this example with acetophenone, cool to -30 °C.

  • In a separate oven-dried flask, prepare a solution of acetophenone (e.g., 1.20 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the acetophenone solution dropwise to the catalyst mixture over 15-20 minutes.

  • After the addition is complete, continue to stir the reaction at -30 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.

C. Reaction Quench and Workup:

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at the reaction temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (20 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

D. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Sources

Application Notes and Protocols: (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Fluorine's Influence in Asymmetric Control

In the landscape of asymmetric synthesis, the quest for robust and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, remain a cornerstone strategy for directing the formation of new stereogenic centers.[1] (S)-2-Amino-2-(4-fluorophenyl)ethanol, a derivative of the well-established (S)-phenylglycinol, emerges as a compelling chiral auxiliary. The introduction of a fluorine atom at the para-position of the phenyl ring offers a unique modulation of the auxiliary's electronic properties without significantly altering its steric profile. This subtle electronic perturbation can influence the stability of transition states and the diastereoselectivity of key bond-forming reactions, making it a valuable tool for fine-tuning asymmetric transformations.

This guide provides an in-depth exploration of the application of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride as a chiral auxiliary, with a focus on diastereoselective alkylation of enolates. We will delve into the mechanistic underpinnings of stereochemical control, provide detailed experimental protocols, and discuss the critical steps of auxiliary attachment and cleavage.

Principle of Operation: The Oxazolidinone Approach

(S)-2-Amino-2-(4-fluorophenyl)ethanol is typically employed by first converting it into a rigid heterocyclic system, most commonly an oxazolidinone. This is achieved by reacting the amino alcohol with a carbonyl-containing compound, such as a carboxylic acid derivative. This rigid scaffold holds the chiral information in a fixed orientation relative to the reaction center.

The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three key stages: the attachment of the auxiliary to a substrate, the diastereoselective reaction to create the new chiral center, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.

Asymmetric Synthesis Workflow cluster_0 Chiral Auxiliary Lifecycle A Attach Auxiliary (e.g., form N-acyl oxazolidinone) B Diastereoselective Reaction (e.g., Alkylation) A->B Prochiral Substrate C Cleave Auxiliary (e.g., Hydrolysis, Reduction, Oxidation) B->C Diastereomerically Enriched Intermediate D Recovered Auxiliary C->D Recycle E Enantiomerically Enriched Product C->E Isolate

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in Diastereoselective Alkylation

One of the most powerful applications of phenylglycinol-derived auxiliaries is in the diastereoselective alkylation of enolates. By attaching the auxiliary to a carboxylic acid, an N-acyl oxazolidinone is formed. Deprotonation of this species with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate.

The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate. The bulky 4-fluorophenyl group effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer.

Stereochemical Control Model cluster_0 The 4-fluorophenyl group of the auxiliary sterically blocks the top face of the enolate, directing the electrophile to the bottom face. Enolate Chiral Enolate TransitionState Shielded Transition State Enolate->TransitionState Attack from less hindered face Product Major Diastereomer TransitionState->Product Electrophile Electrophile Electrophile->TransitionState

Caption: Steric shielding model for diastereoselective alkylation.

The predictable stereocontrol offered by this method allows for the synthesis of a wide range of chiral carboxylic acid derivatives, which are valuable building blocks in drug discovery and natural product synthesis.

Substrate TypeElectrophileDiastereomeric Ratio (d.r.) (Typical for Phenylglycinol Auxiliaries)
N-Propionyl oxazolidinoneBenzyl bromide>95:5
N-Acetyl oxazolidinoneMethyl iodide>90:10
N-Butyryl oxazolidinoneEthyl iodide>95:5

Note: The diastereomeric ratios presented are typical for phenylglycinol-derived auxiliaries and may vary with the specific 4-fluoro-substituted auxiliary and reaction conditions.

Experimental Protocols

The following protocols are representative examples based on established procedures for phenylglycinol-derived auxiliaries and should be optimized for specific substrates and electrophiles.

Protocol 1: Attachment of the Chiral Auxiliary - Synthesis of (S)-N-Acyl-4-(4-fluorophenyl)oxazolidin-2-one

This protocol describes the formation of the N-acyl oxazolidinone from this compound and an acid chloride.

Materials:

  • This compound

  • Desired acid chloride (e.g., propionyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add the acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acyl oxazolidinone to introduce a new stereocenter.

Materials:

  • (S)-N-Acyl-4-(4-fluorophenyl)oxazolidin-2-one (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unmask the chiral product. Several methods exist, with the choice depending on the desired functional group in the final product.

A. Reductive Cleavage to a Chiral Alcohol:

  • Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) in THF.

  • Procedure: Treat the alkylated N-acyl oxazolidinone with the hydride reagent at 0 °C to room temperature. This will yield the chiral primary alcohol and recover the (S)-2-Amino-2-(4-fluorophenyl)ethanol auxiliary.

B. Hydrolytic Cleavage to a Chiral Carboxylic Acid:

  • Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

  • Procedure: A solution of the alkylated product in THF/water is treated with aqueous H₂O₂ followed by aqueous LiOH at 0 °C. This provides the chiral carboxylic acid after workup.

C. Oxidative Cleavage to a Chiral Amine Precursor:

For some applications, oxidative cleavage can be employed. This method is particularly useful when the auxiliary is attached to an amino acid analogue.

  • Reagents: Lead tetraacetate (Pb(OAc)₄) or sodium periodate (NaIO₄).[2]

  • Procedure: Treatment of the auxiliary-bound product with an oxidizing agent like lead tetraacetate can cleave the C-N bond of the auxiliary, leading to an imine that can be subsequently hydrolyzed to a primary amine.[2] This method should be used with caution due to the toxicity of lead reagents.

Conclusion and Outlook

This compound is a valuable chiral auxiliary for asymmetric synthesis. Its structural similarity to phenylglycinol allows for the application of well-established protocols for diastereoselective transformations, particularly in the synthesis of chiral carboxylic acid derivatives through alkylation of N-acyl oxazolidinones. The presence of the 4-fluoro substituent provides an opportunity for fine-tuning the electronic environment of the chiral auxiliary, potentially leading to enhanced selectivity in certain applications. Researchers and drug development professionals can leverage this auxiliary to construct complex chiral molecules with a high degree of stereochemical control, facilitating the synthesis of novel therapeutic agents and natural products.

References

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, a critical chiral building block in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the (S)- and (R)-enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step analytical protocol, system suitability criteria, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Enantiomeric Purity

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). In pharmacology, enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[1] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[1]

Developing a reliable analytical method to quantify the unwanted (R)-enantiomer in the desired (S)-enantiomer drug substance is therefore a non-negotiable aspect of quality control in the pharmaceutical industry.[2] High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high selectivity and accuracy.[1][3][4] This note describes a method tailored for the specific challenge of separating the enantiomers of 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride.

Method Rationale and Chromatographic Strategy

The successful separation of enantiomers by HPLC hinges on the selection of an appropriate CSP and mobile phase that maximize the differential interactions between the two stereoisomers and the chiral selector.[5]

Choice of Chiral Stationary Phase (CSP)

The analyte, 2-Amino-2-(4-fluorophenyl)ethanol, is an amino alcohol containing a primary amine, a hydroxyl group, and a fluorophenyl ring.[6][7] For this class of compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective.[1][8][9] These phases offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole, and π-π interactions—which are essential for forming transient, diastereomeric complexes with the enantiomers, leading to differential retention and separation.[5] For this application, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel is proposed due to its proven broad applicability for amino alcohols.

Mobile Phase Selection: Normal-Phase Chromatography

Normal-phase chromatography, employing a non-polar solvent with a polar modifier, is often the preferred mode for chiral separations on polysaccharide CSPs.[8][9] This approach enhances the hydrogen bonding interactions crucial for chiral recognition.

  • Primary Solvents: n-Hexane or heptane are used as the primary non-polar solvent.

  • Polar Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used as the polar modifier. The concentration of the alcohol is a critical parameter; small adjustments can significantly alter retention times and resolution.[8]

  • Basic Additive: Due to the basic nature of the amino group in the analyte, peak tailing can be a significant issue. This is often caused by strong interactions with residual acidic silanol groups on the silica support. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is incorporated into the mobile phase. This additive competes for the active sites, resulting in improved peak symmetry and efficiency.[8]

Experimental Workflow and Protocols

The overall workflow for the analysis is depicted below, from initial preparation to final data processing.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation (Hexane/IPA/DEA) p2 Standard & Sample Solution Preparation p3 System Equilibration a1 System Suitability Test (SST) (Resolution & Repeatability) p3->a1 Verify System Readiness a2 Sample Injection & Chromatographic Run a1->a2 If SST Passes d1 Peak Integration a2->d1 d2 Enantiomeric Purity Calculation (% Area) d1->d2 d3 Report Generation d2->d3

Figure 1: General workflow for the chiral HPLC analysis.

Materials and Equipment
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Standards: this compound reference standard and the corresponding racemic mixture.

  • Glassware: Volumetric flasks, autosampler vials.

  • Filtration: 0.45 µm PTFE syringe filters.

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis. Optimization may be required depending on the specific column and system used.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (ensure elution of both enantiomers)
Protocol for Solution Preparation
  • Mobile Phase Preparation: Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine. Combine in a suitable container, mix thoroughly, and degas before use.

  • (S)-Enantiomer Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the (S)-enantiomer reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Racemic Standard Solution (1.0 mg/mL): Prepare a 1.0 mg/mL solution of the racemic 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride in the same manner. This is used to identify the elution order and to perform system suitability checks.

  • System Suitability Solution (Spiked Sample): To accurately assess the system's ability to quantify the minor enantiomer, prepare a solution of the (S)-enantiomer at 1.0 mg/mL and spike it with the racemic standard to achieve a final concentration of approximately 0.5% of the (R)-enantiomer.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

Analytical Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified.[10][11] Inject the System Suitability Solution (spiked sample) five times. The system is deemed suitable for use if the acceptance criteria in Section 4 are met.

  • Analysis: Once system suitability is confirmed, inject the blank (mobile phase), the racemic standard, and the prepared sample solutions.

System Suitability and Method Validation Framework

A robust analytical method requires a self-validating system, which is established through rigorous system suitability testing and formal method validation.[3][12]

System Suitability Test (SST) Criteria

SST is an integral part of the analytical procedure and demonstrates that the system is performing adequately for the intended analysis.[11][12]

ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs between (S)- and (R)-enantiomer peaks ≥ 2.0Ensures baseline separation for accurate integration and quantification of the minor peak.[3]
Repeatability RSD for the peak area of the (R)-enantiomer ≤ 10%Confirms the precision of the system at the level of the impurity specification.[12]
Tailing Factor (T) T for the (S)-enantiomer peak ≤ 2.0Indicates good peak shape, which is essential for accurate integration.[12]
Method Validation According to ICH Q2(R2) Guidelines

The analytical method must be validated to demonstrate its suitability for its intended purpose.[13][14][15] The validation should assess the following parameters for the quantification of the (R)-enantiomer impurity.[13]

Validation_Parameters cluster_params Key Validation Characteristics Method Method Validation (ICH Q2) Specificity Specificity Method->Specificity LOQ Limit of Quantitation (LOQ) Method->LOQ Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness

Figure 2: Core parameters for method validation based on ICH Q2 guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the main component peak is free from interference from the unwanted enantiomer and any potential impurities.

  • Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is typically established at a signal-to-noise ratio of 10:1.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the (R)-enantiomer. This should be evaluated over a range from the LOQ to 150% of the impurity specification limit.[13]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage.[14][16]

Conclusion

The chiral HPLC method presented in this application note provides a reliable and robust solution for the determination of the enantiomeric purity of this compound. The use of a polysaccharide-based CSP under optimized normal-phase conditions ensures excellent resolution and peak shape. By adhering to the detailed protocol, implementing rigorous system suitability tests, and performing a full method validation according to ICH guidelines, laboratories can ensure the generation of accurate and defensible data, which is paramount for quality control and regulatory submission in the pharmaceutical industry.

References

  • Vertex AI Search. (2024). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (2025).
  • PMC, NIH.
  • Oxford Academic. (n.d.).
  • PubMed. (2023).
  • Semantic Scholar.
  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
  • Vertex AI Search. (2025). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
  • Vertex AI Search. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • ChemicalBook. This compound.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
  • BenchChem. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • YAKHAK HOEJI. (2021).
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • AMSbiopharma. (2025).
  • PubChem. 2-Amino-2-(4-fluorophenyl)ethanol.
  • Phenomenex.
  • BLDpharm. This compound.
  • Sigma-Aldrich.
  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Fujifilm. (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride.
  • Sigma-Aldrich.
  • Preprints.org. (2025).
  • AVESİS.

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Application Note: Large-Scale Synthesis and Purification of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis and purification of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, a key chiral building block in pharmaceutical development. The protocol herein emphasizes a scalable, efficient, and highly stereoselective biocatalytic approach. We detail a robust method centered on the asymmetric reduction of a prochiral α-amino ketone using an engineered ketoreductase (KRED), followed by a systematic purification and salt formation procedure to yield the target compound with high purity and enantiomeric excess. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Rationale

(S)-2-Amino-2-(4-fluorophenyl)ethanol and its hydrochloride salt are valuable chiral intermediates. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, making this scaffold a common feature in various active pharmaceutical ingredients (APIs). Achieving high enantiopurity on a large scale is critical, as the biological activity and safety profile of chiral drugs are often enantiomer-dependent.

Choice of Synthetic Strategy: Biocatalysis vs. Classical Resolution

Two primary strategies exist for producing enantiopure compounds: chiral resolution of a racemate and asymmetric synthesis.

  • Chiral Resolution: This classical approach involves synthesizing the racemic amino alcohol and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and requires additional steps to recover the resolving agent and racemize the unwanted enantiomer, adding cost and complexity.

  • Asymmetric Synthesis: This modern approach creates the desired stereocenter selectively. Methods include using chiral auxiliaries, asymmetric catalysis with metal complexes, or biocatalysis. For industrial applications, biocatalysis using enzymes like ketoreductases (KREDS) or transaminases has become a preferred method.[1] Biocatalysis offers numerous advantages:

    • Exceptional Selectivity: Enzymes often provide near-perfect enantioselectivity (>99% ee) and regioselectivity under mild reaction conditions.[2][3]

    • Green Chemistry: Reactions are typically run in aqueous media, reducing the reliance on volatile organic solvents and avoiding harsh reagents or heavy metals.[3]

    • Scalability: Modern enzyme engineering and fermentation technologies have made biocatalysts robust and economically viable for large-scale production.[1]

This protocol focuses on an asymmetric biocatalytic reduction of the precursor ketone, 2-Amino-1-(4-fluorophenyl)ethanone, which provides a direct, highly efficient, and environmentally benign route to the target (S)-amino alcohol.[2][3][4]

Overall Process Workflow

The manufacturing process is designed as a streamlined, multi-step sequence that minimizes complex manipulations and ensures high final product quality. The key stages are outlined below.

G cluster_0 PART 1: SYNTHESIS cluster_1 PART 2: WORK-UP & ISOLATION cluster_2 PART 3: PURIFICATION & SALT FORMATION A 1. Preparation of 2-Amino-1-(4-fluorophenyl)ethanone HCl B 2. Biocatalytic Asymmetric Reduction (Ketoreductase + Cofactor Regeneration) A->B Prochiral Substrate C 3. pH Adjustment & Enzyme Removal B->C Reaction Mixture D 4. Extraction of Free Base (S)-2-Amino-2-(4-fluorophenyl)ethanol C->D Aqueous Solution E 5. HCl Salt Formation in Isopropanol/Ethyl Acetate D->E Organic Solution F 6. Recrystallization E->F G 7. Filtration, Washing & Drying F->G H Final Product: (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl G->H High Purity Solid

Caption: Overall workflow from starting material to final product.

Materials, Reagents, and Equipment

ItemGradeSupplier (Example)Notes
Starting Materials & Reagents
2-Bromo-1-(4-fluorophenyl)ethanone≥98%Sigma-Aldrich, TCIPrecursor for the α-amino ketone.
Hexamethylenetetramine (HMTA)≥99%Acros OrganicsUsed in the Delepine reaction to form the amine.
Ketoreductase (KRED)Screening Kit or Optimized EnzymeCodexis, Johnson MattheyAn (R)-selective KRED that reduces the ketone to the desired (S)-alcohol (Prelog's rule).
NADP+≥95%AstaTechCofactor for the KRED. Used in catalytic amounts.
Isopropanol (IPA)ACS GradeFisher ScientificCosolvent and source of reducing equivalents for cofactor regeneration.
Glucose Dehydrogenase (GDH)High Activity GradeSigma-AldrichOptional, for alternative cofactor regeneration system.
D-GlucoseReagent GradeVWRRequired if using GDH for cofactor regeneration.
Solvents & Other Chemicals
Ethanol (EtOH)200 Proof, AnhydrousPharmco-Aaper
Chloroform (CHCl₃)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction and crystallization solvent.
Isopropanol (IPA)ACS GradeFisher ScientificSolvent for salt formation and crystallization.
Hydrochloric Acid (HCl)37% in H₂O (Reagent) & 2M in IPASigma-AldrichFor hydrolysis and salt formation.
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor pH adjustment.
Magnesium Sulfate (MgSO₄)Anhydrous, Reagent GradeVWRDrying agent.
Equipment
20 L Jacketed Glass ReactorN/AChemglassWith overhead stirrer, temperature probe, condenser, and addition funnel.
pH MeterN/AMettler ToledoCalibrated.
Rotary EvaporatorN/ABuchiFor solvent removal.
Vacuum Filtration ApparatusN/AN/AWith Büchner funnel and vacuum flask.
Vacuum OvenN/AN/AFor drying the final product.
HPLC and Chiral SFC/HPLCN/AWaters, AgilentFor in-process control and final product analysis.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl (Precursor)

This step utilizes a modified Delepine reaction, a reliable method for converting alkyl halides to primary amines.[5]

  • Complex Formation: Charge the 20 L reactor with 2-bromo-1-(4-fluorophenyl)ethanone (1.00 kg, 4.61 mol) and chloroform (10.0 L). Begin stirring and add hexamethylenetetramine (HMTA) (646 g, 4.61 mol) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to 50°C and stir for 4-6 hours. Monitor the reaction for the disappearance of the bromo-ketone by TLC or HPLC. A thick white precipitate of the quaternary ammonium salt will form.

  • Hydrolysis: Cool the mixture to 20-25°C. In a separate vessel, prepare a solution of concentrated HCl (1.1 L, approx. 13.8 mol) in ethanol (5.0 L). Slowly add this acidic ethanol solution to the reaction slurry.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. This step hydrolyzes the HMTA complex to yield the primary amine hydrochloride.

  • Isolation: Cool the reaction to 0-5°C and hold for 2 hours to allow for complete crystallization of the product. Filter the solid through the Büchner funnel, wash the cake with cold ethanol (2 x 1.0 L), and then with ethyl acetate (2 x 1.0 L).

  • Drying: Dry the solid in a vacuum oven at 45-50°C until a constant weight is achieved. This typically yields 2-amino-1-(4-fluorophenyl)ethanone hydrochloride as a white to off-white solid.

PART 2: Asymmetric Bioreduction to (S)-2-Amino-2-(4-fluorophenyl)ethanol

This core step uses a ketoreductase enzyme with an isopropanol-based cofactor regeneration system, which is a highly efficient and widely used industrial method.[1][2][3]

  • Buffer and Reagent Preparation: Charge the 20 L reactor with potassium phosphate buffer (10.0 L, 100 mM, pH 7.0). Add NADP⁺ (2.0 g) and the selected (R)-selective ketoreductase (e.g., KRED-P1-B12, 10 g).

  • Substrate Addition: Add 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (765 g, 4.03 mol) to the reactor. Adjust the pH of the mixture to 7.0-7.5 using a 2M sodium bicarbonate solution.

  • Reaction Initiation: Add isopropanol (1.5 L) to the reactor. Isopropanol serves as both a co-solvent and the hydride source for cofactor regeneration, producing acetone as a byproduct.

  • Reaction Execution: Heat the mixture to 30-35°C and stir vigorously. Monitor the reaction progress by HPLC for the conversion of the ketone and by chiral HPLC/SFC to check the enantiomeric excess (ee) of the alcohol product. The reaction is typically complete within 16-24 hours.

  • Enzyme Quenching and Removal: Once the reaction reaches >99% conversion, cool the mixture to 20°C. Add ethyl acetate (5.0 L) and stir for 15 minutes. Stop stirring and allow the layers to separate. The denatured enzyme will precipitate at the interface or remain in the aqueous phase.

  • Extraction of Free Base: Adjust the pH of the aqueous layer to 9.5-10.0 with a 2M sodium bicarbonate solution to deprotonate the amine and facilitate extraction.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5.0 L). Combine all organic layers, wash with brine (2.0 L), and dry over anhydrous magnesium sulfate (200 g).

  • Solvent Swap: Filter off the drying agent and concentrate the solution under reduced pressure to a minimal volume. Add isopropanol (2.0 L) and re-concentrate to remove residual ethyl acetate, yielding a solution of the free base in isopropanol.

PART 3: Purification and Hydrochloride Salt Formation

Formation of the hydrochloride salt is an effective purification step, as the salt often has excellent crystallization properties, allowing for the removal of non-basic impurities.[6]

  • Salt Formation: Dilute the isopropanol solution of the free base with additional isopropanol to a total volume of 5.0 L. While stirring, slowly add a 2M solution of HCl in isopropanol until the pH of a wet test strip is between 1 and 2.

  • Initial Crystallization: The hydrochloride salt will begin to precipitate. Cool the slurry to 0-5°C and stir for 2-4 hours to maximize crystallization.

  • Isolation: Filter the crude product, wash the cake with cold isopropanol (1.0 L), and then with ethyl acetate (1.0 L).

  • Recrystallization: Transfer the crude solid back into the clean reactor. Add a mixture of ethanol and water (e.g., 95:5 v/v, approx. 4 L) and heat to 70-75°C until all solids dissolve.

  • Cooling and Final Crystallization: Slowly cool the solution to room temperature over 4-6 hours, then further cool to 0-5°C and hold for at least 3 hours.

  • Final Isolation and Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60°C to a constant weight.

Characterization and Data Summary

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine chemical purity (typically >99.5%).

  • Chiral HPLC/SFC: To determine enantiomeric excess (typically >99.5% ee).

  • Melting Point: For comparison with literature values.

ParameterTarget SpecificationTypical Result
Overall Yield>65%70-75%
Chemical Purity (HPLC)≥99.5%>99.8%
Enantiomeric Excess (Chiral HPLC)≥99.5% ee>99.8% ee
AppearanceWhite Crystalline SolidConforms
SolubilitySoluble in Water, MethanolConforms

Safety Precautions

  • 2-Bromo-1-(4-fluorophenyl)ethanone: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Chloroform is a suspected carcinogen. Ethanol, isopropanol, and ethyl acetate are flammable. All solvent handling should be performed in a fume hood away from ignition sources.

  • Acids/Bases: Concentrated HCl and basic solutions are corrosive. Handle with care and appropriate PPE.

  • Pressure: All distillations under reduced pressure should be performed behind a blast shield.

References

  • Process for the preparation of amino-alcohols.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 31-69. [Link]

  • Haq, I. U., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804860. [Link]

  • Yadav, V. G., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. ResearchGate. [Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

  • Reddy, M. S., et al. (2023). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. ACS Omega, 8(1), 1234-1245. [Link]

Sources

Derivatization of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Robust GC-MS Analysis of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride via Silylation Derivatization

Abstract: This application note presents a detailed, validated protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. Due to the polar and non-volatile nature of the analyte, direct GC analysis is not feasible. The described method employs a robust silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This process quantitatively converts the polar primary amine (-NH₂) and secondary alcohol (-OH) functional groups into their corresponding non-polar, volatile trimethylsilyl (TMS) derivatives.[1] The protocol details every step from sample preparation and derivatization to the optimized GC-MS instrument parameters for achieving excellent chromatographic peak shape, sensitivity, and mass spectral confirmation. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this compound in various matrices.

Introduction and Scientific Principle

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol, and its hydrochloride salt form presents significant analytical challenges for gas chromatography. The primary amine and hydroxyl groups are highly polar and capable of hydrogen bonding. These characteristics result in a very low volatility and a high boiling point, making the compound unsuitable for direct GC analysis.[1] Furthermore, these polar functional groups can interact undesirably with the GC column's stationary phase, leading to poor peak shape, tailing, and low sensitivity.

To overcome these challenges, chemical derivatization is required.[2] This process chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[3] Silylation is a widely used and highly effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, amino, and thiol groups.[1][2][4]

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent. BSTFA is a powerful reagent that readily reacts with active hydrogens to replace them with a non-polar trimethylsilyl (TMS) group.[1][5] To enhance the reaction kinetics, especially for the sterically hindered secondary alcohol, a small amount of trimethylchlorosilane (TMCS) is added as a catalyst.[1] The reaction byproducts, N-methyl-trifluoroacetamide and HCl, are highly volatile and do not interfere with the chromatographic analysis.[6]

The resulting di-TMS derivative of (S)-2-Amino-2-(4-fluorophenyl)ethanol is significantly more volatile and thermally stable, allowing for excellent separation and detection by GC-MS.

Derivatization Workflow and Mechanism

The overall process involves the liberation of the free base from its hydrochloride salt, followed by a one-pot silylation reaction that targets both the amine and hydroxyl groups.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Weigh (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl base Add Aprotic Solvent (e.g., Pyridine) start->base Dissolve reagent Add BSTFA + 1% TMCS base->reagent heat Heat at 70°C for 30 min reagent->heat Incubate cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject Analyze

Figure 1: High-level workflow for the derivatization and analysis.

The chemical transformation is a two-fold nucleophilic substitution where the active hydrogens on the nitrogen and oxygen atoms are replaced by TMS groups.

Figure 2: Silylation reaction of the target analyte with BSTFA.

Materials and Reagents

  • This compound: Analytical standard grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatization grade (e.g., Sigma-Aldrich, Thermo Scientific)

  • Pyridine: Anhydrous, ≥99.8%

  • Acetonitrile: HPLC or GC grade

  • Nitrogen Gas: High purity (99.999%)

  • Glassware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, microsyringes. All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and cooled in a desiccator before use to eliminate any trace moisture, which can consume the silylating reagent.[2]

Instrumentation and GC-MS Conditions

The following parameters were optimized for an Agilent GC-MS system but can be adapted for other manufacturers' equipment.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Autosampler G4513A or equivalentEnsures reproducible injection volumes.
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity phase ideal for separating the non-polar TMS derivatives.[1] Provides good resolution and peak shape.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Split/Splitless
Inlet Temperature 280°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading for concentrated samples. For trace analysis, a splitless injection may be employed with an appropriate purge time.
Injection Volume 1 µLStandard volume for GC analysis.
Oven Program - Initial Temp: 100°C, hold for 1 min - Ramp: 15°C/min to 280°C - Hold: 5 min at 280°CThe initial temperature ensures good focusing of the analyte on the column head. The temperature ramp allows for efficient separation from solvent and byproducts, and the final hold ensures elution of the analyte.
MS Transfer Line 280°CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230°C (EI)Standard temperature for Electron Ionization (EI).
Quadrupole Temp 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-550)Allows for full mass spectrum collection for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions of the di-TMS derivative.

Detailed Experimental Protocol

5.1. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile.

  • Working Standard (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with Acetonitrile. Prepare calibration standards by serial dilution from this working standard as required.

5.2. Derivatization Procedure This procedure should be performed in a well-ventilated fume hood.

  • Aliquot Sample: Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Evaporate Solvent: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is critical that the sample is completely dry, as any residual water will react with the silylating reagent and lead to incomplete derivatization.[2]

  • Add Base/Solvent: Add 50 µL of anhydrous pyridine to the dried residue. Pyridine acts as a solvent and an acid scavenger, neutralizing the HCl released from the hydrochloride salt and the HCl generated by the TMCS catalyst, driving the reaction to completion.

  • Add Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Seal and React: Immediately cap the vial tightly. Vortex for 10-15 seconds to ensure the contents are thoroughly mixed.

  • Incubate: Place the vial in a heating block or oven at 70°C for 30 minutes. This thermal energy is necessary to ensure the complete and rapid derivatization of both the amine and the more sterically hindered hydroxyl group.

  • Cool: After incubation, remove the vial and allow it to cool to room temperature.

  • Analyze: The sample is now ready for injection into the GC-MS system. No further workup is required.

Results and Discussion

A successful derivatization will yield a single, sharp chromatographic peak corresponding to the di-TMS derivative of (S)-2-Amino-2-(4-fluorophenyl)ethanol.

  • Retention Time: The exact retention time will depend on the specific GC system and conditions but should be highly reproducible.

  • Peak Shape: The peak should be symmetrical with minimal tailing (Asymmetry factor typically between 0.9 and 1.3). Tailing may indicate incomplete derivatization or active sites in the GC inlet or column.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum will show characteristic fragments. The molecular ion (M+) may be present but is often of low abundance. Key diagnostic fragments will include ions corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57 from the TMS moiety), as well as other characteristic fragments resulting from the fluorophenyl structure.

Troubleshooting:

  • No Peak or Very Small Peak: This could be due to incomplete derivatization from wet reagents/glassware, insufficient reaction time/temperature, or loss of analyte during solvent evaporation.

  • Split or Tailing Peak: This may indicate that the derivatization is incomplete, resulting in the presence of the mono-TMS derivative alongside the di-TMS derivative. Consider increasing reaction time, temperature, or the ratio of derivatizing reagent to analyte. It could also indicate issues with the GC system, such as a contaminated inlet liner.

  • Extraneous Peaks: These may arise from contaminants in the sample or solvents. Always run a reagent blank (all steps without the analyte) to identify background peaks.

Conclusion

The protocol described provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. By converting the polar, non-volatile analyte into its thermally stable and volatile di-TMS derivative, this method enables high-quality chromatographic separation and sensitive mass spectrometric detection.[4] The detailed explanation of the rationale behind each step ensures that researchers can implement and troubleshoot the procedure effectively, making it a valuable tool for quality control, metabolic studies, and other applications in pharmaceutical and chemical research.

References

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Biomolecule Reconstruction and Analysis. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Library. Available at: [Link]

  • Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Silylation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights.net. Available at: [Link]

  • Bishop, M. (2012). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

  • Jørgensen, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]

  • Yusof, N. A. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols. Google Patents.
  • ResearchGate. (n.d.). The mechanism of reaction for the derivatization of samples with BSTFA and TMCS. ResearchGate. Available at: [Link]

  • Midgley, J. M., et al. (1988). Analysis of the pentafluorobenzoyl derivative of phenylethylamine utilizing negative ion chemical ionization and gas chromatography/mass spectrometry. Biological Mass Spectrometry. Available at: [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Technical Support Center: Synthesis of this compound

The asymmetric synthesis of chiral amino alcohols like this compound is a critical step in the development of various pharmaceutical agents. The most common and efficient route involves the stereoselective reduction of a prochiral ketone, typically 2-amino-4'-fluorophenacyl hydrochloride. However, achieving high yields and enantiopurity can be challenging. This guide addresses the most common issues encountered during this synthesis.

Troubleshooting Guide: Low Yields

This section is designed to diagnose and solve specific problems arising during the synthesis.

Q1: My reaction is incomplete, with significant starting ketone recovered. What are the likely causes and solutions?

An incomplete reaction is often traced back to the activity of the reducing agent or the reaction conditions. The primary method for this synthesis is the asymmetric reduction of 2-amino-4'-fluorophenacyl hydrochloride using a borane reagent, often in the presence of a chiral catalyst.

Root Causes & Solutions:

  • Reagent Stoichiometry and Quality:

    • Causality: Borane reagents (e.g., BH₃·SMe₂, BH₃·THF) are highly sensitive to moisture and can be consumed by acidic protons, including the ammonium hydrochloride of the starting material.[1][2] Insufficient active reagent will lead to an incomplete reaction. The stability of borane-amine complexes is often higher than that of borane-ether or borane-sulfide complexes, but this can also render them weaker reducing agents, sometimes requiring higher temperatures.[3]

    • Solution: Use at least 2 equivalents of the borane reagent. Ensure the use of freshly opened, high-quality reagents and strictly anhydrous solvents (e.g., THF). If using borane-ammonia, ensure it is finely powdered to prevent the reaction mixture from becoming an unmanageable slurry.[3]

  • Reaction Temperature and Time:

    • Causality: While low temperatures (-78 °C to 0 °C) are often employed to maximize enantioselectivity, the reaction rate may be impractically slow.[4] Conversely, excessively high temperatures can lead to side reactions and reduced selectivity.

    • Solution: Allow the reaction to warm to room temperature and stir for an extended period (8-12 hours).[1][3] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, gentle heating (40-50 °C) can be considered, though this may impact enantiomeric excess.[1]

  • Catalyst Inactivity (for Catalytic Reductions):

    • Causality: In catalytic systems, such as those employing chiral oxazaborolidines, the catalyst can be poisoned by impurities or degrade over time.[5] The in-situ formation of the catalyst requires precise stoichiometry and conditions.[5][6]

    • Solution: Ensure the chiral ligand (e.g., a chiral amino alcohol) and the borane source are mixed and allowed to form the active catalyst before adding the ketone substrate.[5] Use purified reagents and inert atmosphere techniques to prevent catalyst deactivation.

Summary of Corrective Actions for Incomplete Reactions:

IssueRecommended ActionRationale
Reagent Inactivity Use fresh, anhydrous borane reagent (BH₃·SMe₂ or BH₃·THF).Borane reagents are moisture-sensitive and degrade over time.
Insufficient Reagent Increase stoichiometry to 2-3 equivalents of borane.To compensate for consumption by the amine hydrochloride and potential hydrolysis.
Slow Reaction Rate Allow the reaction to warm to room temperature and increase reaction time.Balances reaction rate with maintaining stereoselectivity.
Catalyst Issues Ensure proper in-situ formation of the catalyst before substrate addition.The active catalytic species must be present for the reaction to proceed efficiently and selectively.[5]
Q2: My yield is low due to significant byproduct formation. What are the common side reactions and how can I minimize them?

Byproduct formation points to issues with reaction control, particularly during the reaction and subsequent workup.

Common Side Reactions:

  • Formation of Stable Borane-Amine Complexes:

    • Causality: The nitrogen atom in both the starting material and the product amino alcohol is a Lewis base that can form a stable dative bond with the Lewis acidic borane reagent.[7] This complex can be difficult to break down, leading to product loss during aqueous workup if not handled correctly.

    • Solution: The workup procedure is critical. A strong acid, typically hydrochloric acid (HCl), must be used to protonate the amine, which breaks the B-N coordinate bond and precipitates the desired hydrochloride salt.[8]

  • Over-reduction or Competing Reductions:

    • Causality: While boranes are generally selective for carbonyls over aromatic rings, harsh conditions (high temperatures, prolonged reaction times) could potentially affect the fluorophenyl group. More commonly, if other reducible functional groups are present, they may compete.[1][3]

    • Solution: Maintain controlled reaction temperatures and monitor the reaction to stop it once the starting ketone is consumed. Boranes show selectivity in reducing functional groups, with ketones being more reactive than esters or amides.[1][3]

Logical Flow of Main Reaction vs. Side Products

cluster_0 Desired Pathway cluster_1 Side Reactions & Pitfalls Ketone 2-Amino-4'-fluorophenacyl HCl Transition Asymmetric Reduction (Chiral Catalyst + BH3) Ketone->Transition 1. Add Reagents IncompleteReaction Unreacted Starting Material Ketone->IncompleteReaction Inactive/Insufficient Reagent Product (S)-2-Amino-2-(4-fluorophenyl) ethanol HCl Transition->Product 2. Acidic Workup BoraneComplex Stable Borane-Amine Complex Transition->BoraneComplex Insufficient Acid in Workup

Caption: Desired reaction pathway versus common pitfalls.

Q3: I have evidence of the product in my crude mixture, but I'm losing it during workup and purification. How can I optimize the isolation?

Product loss during isolation is a frequent and frustrating issue, often stemming from improper quenching or extraction techniques.

Optimized Workup and Purification Protocol:

  • Quenching the Reaction:

    • Protocol: After confirming reaction completion via TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench any excess borane reagent. Be cautious, as this process evolves hydrogen gas.[1][3] Vigorous frothing can occur, so slow addition is paramount.[3]

    • Causality: Unquenched borane can interfere with the extraction and pose a safety hazard. Methanol reacts with BH₃ to form B(OCH₃)₃ and H₂.

  • Breaking the Borane Complex and Forming the Salt:

    • Protocol: After quenching, add 6N HCl to the mixture.[8] This serves two purposes: it hydrolyzes any intermediate borates and breaks the stable B-N complex, and it protonates the product's amino group to form the hydrochloride salt, which is often insoluble in the organic solvent and may precipitate.

    • Causality: The acidic conditions are essential for liberating the free amino alcohol, which is immediately converted to its more stable and often crystalline hydrochloride salt.

  • Extraction and Isolation:

    • Protocol:

      • Concentrate the reaction mixture under reduced pressure to remove the primary solvent (e.g., THF).

      • Add water and an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Separate the layers. The product hydrochloride salt is typically in the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-polar impurities.

      • Carefully basify the aqueous layer with NaOH or NH₄OH to a pH > 10 to deprotonate the amine, forming the free base.

      • Extract the free base into an organic solvent (e.g., ethyl acetate).

      • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Salt Formation and Recrystallization:

    • Protocol: Dissolve the crude free base in a suitable solvent like isopropanol or methanol. Add a stoichiometric amount of concentrated HCl or HCl gas dissolved in an ether or isopropanol solution. The this compound should precipitate. Cool the mixture to maximize precipitation, then collect the solid by filtration, wash with a cold solvent (like diethyl ether), and dry under vacuum.

    • Causality: Recrystallization is a powerful purification technique that removes minor impurities, leading to a high-purity final product with an improved yield of the desired solid form.

Purification and Isolation Workflow

Crude Crude Reaction Mixture (Post-Reaction) Quench 1. Quench with Methanol at 0°C Crude->Quench Acidify 2. Add 6N HCl (Break B-N Complex) Quench->Acidify Extract 3. Aqueous/Organic Extraction Acidify->Extract Basify 4. Basify Aqueous Layer (pH > 10) Extract->Basify Aqueous Layer Extract2 5. Extract Free Base into Organic Solvent Basify->Extract2 Salt 6. Form HCl Salt & Recrystallize Extract2->Salt Final Pure Crystalline Product Salt->Final

Caption: Step-by-step workflow for product isolation.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis? Borane-dimethylsulfide complex (BH₃·SMe₂) is often preferred for large-scale synthesis due to its improved stability and solubility compared to the borane-THF complex.[1] For achieving high enantioselectivity, these reagents are typically used in conjunction with a chiral catalyst.

Q2: How do I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that provides good separation between the starting ketone and the more polar amino alcohol product (e.g., 10% Methanol in Dichloromethane). Stain with ninhydrin (to visualize the amine) or potassium permanganate. The reaction is complete when the starting material spot is no longer visible.

Q3: What analytical techniques are key for assessing purity and enantiomeric excess (ee)?

  • Purity: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and identify major impurities. LC-MS can also be used to assess purity.

  • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the standard method for determining the ratio of the (S) and (R) enantiomers.[9]

Q4: My final product is a sticky oil instead of a crystalline solid. What should I do? This often indicates the presence of impurities or residual solvent that are inhibiting crystallization. It could also mean the product is not the hydrochloride salt but the free base, which may have a lower melting point.

  • Verify Salt Formation: Check the pH of a small sample dissolved in water. It should be acidic. If not, re-dissolve the oil and repeat the HCl addition step.

  • Re-purify: If salt formation is confirmed, try re-purification by column chromatography on silica gel (as the free base), followed by salt formation and crystallization.

  • Trituration: Try dissolving the oil in a small amount of a good solvent (like isopropanol) and then adding a large volume of a poor solvent (like diethyl ether or hexane) with vigorous stirring to try and force precipitation.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Amino Acid Mediated Borane Reduction of Ketones. (2025). ResearchGate. Retrieved from [Link]

  • Nikolova, Y., & Shestakova, P. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. Retrieved from [Link]

  • Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Retrieved from [Link]

  • A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • Boron-based Reductants. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Brown, H. C., et al. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Journal of the American Chemical Society. Retrieved from [Link]

  • Babic, K., et al. (2006). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A. Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Amino-2-(4-fluorophenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. (2021). ResearchGate. Retrieved from [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2021). PMC - NIH. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. (2022). NIH. Retrieved from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules. Retrieved from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

Side reactions and byproduct formation in the reduction of 4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of 4-Fluoroacetophenone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthetic chemistry of 4-fluoroacetophenone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of its reduction to 1-(4-fluorophenyl)ethanol, a critical intermediate in pharmaceutical synthesis. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter, from unexpected byproducts to optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reduction of 4-fluoroacetophenone is resulting in a low yield of the desired alcohol. What are the common culprits?

A1: A low yield in this reduction can stem from several factors, broadly categorized as incomplete reaction or competing side reactions.

  • Incomplete Reaction: The primary cause is often insufficient reducing agent or suboptimal reaction conditions. For instance, with sodium borohydride (NaBH₄), a common and mild reagent, all four hydride ions are theoretically available for reduction[1]. However, in practice, NaBH₄ can also react with protic solvents like ethanol, consuming the reagent[2][3]. It is standard practice to use a molar excess of the borohydride to drive the reaction to completion[4]. Reaction temperature is also critical; while many reductions proceed at room temperature, gentle heating or cooling may be necessary depending on the specific substrate and reagent combination.

  • Side Reactions: The formation of unintended byproducts directly consumes your starting material and complicates purification. The most common side reactions include aldol condensation and defluorination, which are discussed in detail below (see Q2 and Q3).

  • Work-up Issues: Product can be lost during the work-up and extraction phases. The final alcohol, 1-(4-fluorophenyl)ethanol, has some water solubility. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery. Salting out the aqueous layer with brine can also decrease the solubility of the product in the aqueous phase, improving extraction efficiency.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_completion 1. Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material sub_incomplete Increase Molar Eq. of Reductant Adjust Temperature/Time Ensure Anhydrous Conditions incomplete->sub_incomplete check_byproducts 2. Analyze for Byproducts (GC-MS/NMR) complete->check_byproducts byproducts_found Byproducts Detected check_byproducts->byproducts_found sub_byproducts Identify Byproduct Structure See Q2 (Aldol), Q3 (Defluorination) Modify Reaction Conditions byproducts_found->sub_byproducts check_workup 3. Review Work-up Protocol byproducts_found->check_workup No/Minor Byproducts sub_workup Use Brine Wash Increase Number of Extractions Check pH during Quench check_workup->sub_workup

Caption: A logical workflow for troubleshooting low product yields.

Q2: I'm observing a higher molecular weight impurity in my post-reaction analysis. Could this be from an aldol condensation reaction?

A2: Yes, it is highly probable. Aldol condensation is a classic side reaction for ketones that possess α-hydrogens, like 4-fluoroacetophenone[5]. This reaction is typically catalyzed by a base, but can also occur under acidic conditions.

Mechanism & Causality: The α-hydrogens on the methyl group of 4-fluoroacetophenone are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base (e.g., from basic impurities in reagents or certain reaction conditions), an enolate is formed. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of 4-fluoroacetophenone. The resulting product, after dehydration, is a β-unsaturated ketone.

How to Prevent Aldol Byproducts:

  • Control of Basicity: If using a hydride reagent like NaBH₄, ensure the reaction medium is not strongly basic. While NaBH₄ reductions are often performed in neutral or slightly basic alcoholic solutions, strongly basic conditions should be avoided. Some protocols for other ketones use reagents like aluminum isopropoxide in Meerwein-Ponndorf-Verley (MPV) reductions, which can act as a base if not handled correctly[6].

  • Temperature Control: Aldol condensations are often favored at higher temperatures. Running your reduction at room temperature or below (e.g., 0 °C) can significantly suppress this side reaction.

  • Order of Addition: Adding the ketone slowly to the solution of the reducing agent ensures that the ketone concentration is kept low at any given moment, minimizing the chance of self-condensation.

Main Reaction vs. Aldol Side Reaction

G cluster_main Desired Reduction Pathway cluster_side Aldol Condensation Side Reaction A 4-Fluoroacetophenone B 1-(4-Fluorophenyl)ethanol (Product) A->B [H-] C 4-Fluoroacetophenone (+ Base) D Enolate Intermediate C->D -H+ E Aldol Adduct D->E + 4-Fluoroacetophenone F Condensed Byproduct (Higher MW) E->F -H2O

Sources

Optimizing reaction conditions for the synthesis of derivatives from (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Optimizing Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and derivatization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field.

Section 1: Foundational Knowledge & General FAQs

Before attempting any derivatization, it is crucial to understand the starting material. This compound is a chiral amino alcohol provided as a hydrochloride salt.[1][2] This has important implications for its reactivity.

Question: Why is my initial N-acylation or N-alkylation reaction failing to start? I've mixed the amino alcohol with my electrophile, but TLC analysis shows only starting material.

Answer: This is the most common initial hurdle. The starting material is a hydrochloride salt, meaning the primary amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is unavailable, rendering it non-nucleophilic and unable to react with electrophiles like acyl chlorides or alkyl halides.

Solution: You must add a base to neutralize the ammonium salt and liberate the free, nucleophilic primary amine (-NH₂).

  • Recommended Bases: Typically, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. A slight excess (1.1 to 1.5 equivalents relative to the hydrochloride salt) is recommended to ensure complete neutralization.

  • Causality: These bases are strong enough to deprotonate the ammonium salt but are generally not strong enough to deprotonate the hydroxyl group, providing initial selectivity for N-functionalization.

Question: What are the primary reactive sites on this molecule for derivatization?

Answer: There are two primary nucleophilic sites:

  • The Primary Amine (-NH₂): This is generally the more nucleophilic site and will be the primary target for reactions with most electrophiles under neutral or basic conditions.

  • The Secondary Alcohol (-OH): While less nucleophilic than the amine, the hydroxyl group can react with highly reactive electrophiles or under conditions designed to favor its reactivity (e.g., after protecting the amine).

Understanding the competition between these two sites is the key to selective synthesis.

Section 2: Troubleshooting Guide for N-Acylation & N-Alkylation

This section focuses on forming derivatives at the nitrogen atom, such as amides and secondary/tertiary amines.

Scenario 1: Low Yield in N-Acylation Reaction

Problem: "I've successfully initiated an N-acylation reaction with an acyl chloride after adding TEA, but my yield is consistently low (<40%), and I see multiple byproducts on my TLC plate."

Troubleshooting Steps & Rationale:

  • Check Stoichiometry and Addition Order:

    • Protocol: First, dissolve the this compound and the base (e.g., TEA) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). Stir for 15-30 minutes to ensure complete neutralization. Then, add the acylating agent (e.g., acyl chloride or anhydride) dropwise, preferably at a reduced temperature (0 °C).

    • Causality: Adding the acylating agent to the pre-neutralized amine prevents it from reacting with the base. Slow, cooled addition helps control the reaction's exothermicity and minimizes side reactions.

  • Identify Byproducts - The O-Acylation Problem:

    • Issue: A common byproduct is the O-acylated ester, and sometimes a di-acylated product (both N- and O-acylated). The hydroxyl group, while less nucleophilic, can compete for the acylating agent, especially if the reaction is run at high temperatures or with a large excess of a highly reactive acylating agent.[3]

    • Solution:

      • Use Precise Stoichiometry: Use only a slight excess of the acylating agent (1.05 - 1.1 equivalents).

      • Lower Temperature: Running the reaction at 0 °C or even lower temperatures increases the kinetic preference for the more nucleophilic amine over the hydroxyl group.

      • Use a Coupling Reagent: For carboxylic acids, instead of converting them to highly reactive acyl chlorides, use a coupling reagent like HOBt/EDC or DEPBT. These generate a less reactive activated ester in situ, which shows greater selectivity for the amine.[4]

Scenario 2: Challenges in N-Alkylation

Problem: "I am trying to perform an N-alkylation with an alkyl bromide, but the reaction is slow and gives a complex mixture, including what appears to be over-alkylation (quaternary salt formation)."

Troubleshooting Steps & Rationale:

  • Base and Solvent Selection are Critical:

    • Issue: Direct alkylation with alkyl halides can be difficult to control. Strong bases like sodium hydride (NaH) can deprotonate both the amine and the hydroxyl group, leading to a loss of selectivity.[5] Milder bases are preferred.

    • Optimized Conditions: Use a weaker base like potassium carbonate (K₂CO₃) or DIPEA in a polar aprotic solvent like DMF or Acetonitrile (MeCN) at elevated temperatures (e.g., 60-80 °C).[5]

    • Alternative Strategy - Reductive Amination: A more controllable method for mono-N-alkylation is reductive amination. React the free amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly selective for mono-alkylation.[6]

Troubleshooting Flowchart for N-Derivatization

N_Derivatization_Troubleshooting start Start: N-Derivatization check_base Is a base (e.g., TEA, DIPEA) added to neutralize HCl salt? start->check_base no_reaction Problem: No Reaction check_base->no_reaction No low_yield Problem: Low Yield / Byproducts check_base->low_yield Yes add_base Action: Add 1.1-1.5 eq. of base. Stir before adding electrophile. no_reaction->add_base check_temp Was reaction run at low temp (0°C)? low_yield->check_temp over_alkylation Problem: Over-alkylation (N-Alkylation) low_yield->over_alkylation For Alkylation add_base->start Retry o_acylation Suspect O-Acylation Side Reaction check_temp->o_acylation No / High Temp optimize_conditions Action: 1. Use 1.05 eq. acylating agent. 2. Add electrophile slowly at 0°C. 3. Consider coupling reagents (HOBt/EDC). check_temp->optimize_conditions Yes o_acylation->optimize_conditions success Reaction Optimized optimize_conditions->success reductive_amination Action: Switch to Reductive Amination (Aldehyde + STAB) over_alkylation->reductive_amination reductive_amination->success Selectivity_Decision_Tree start Desired Derivative? n_deriv N-Acyl / N-Alkyl (Amide / Amine) start->n_deriv Nitrogen o_deriv O-Acyl / O-Alkyl (Ester / Ether) start->o_deriv Oxygen direct_reaction Direct Reaction: 1. Neutralize HCl salt with Base. 2. Add Electrophile at 0°C. n_deriv->direct_reaction protect_amine Step 1: Protect Amine (e.g., with Boc₂O or Cbz-Cl) o_deriv->protect_amine o_functionalize Step 2: O-Functionalization React with Electrophile (e.g., NaH then Alkyl Halide) protect_amine->o_functionalize deprotect Step 3: Deprotect Amine (e.g., TFA for Boc; H₂/Pd for Cbz) o_functionalize->deprotect final_product Final O-Derivative deprotect->final_product

Caption: Decision tree for N- vs. O-selective derivatization.

Recommended Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl in Dioxane)Stable to base and hydrogenation. []
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂/Pd-C)Stable to mild acid and base. [8]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)Stable to acid and hydrogenation. [][8]

Troubleshooting the Protection/Deprotection Sequence:

  • Problem: Incomplete Boc protection. Ensure you use a suitable base (like TEA) and solvent (like DCM or THF). The reaction may need to be stirred overnight at room temperature for full conversion.

  • Problem: Low yield during O-alkylation of the N-protected intermediate. To form the ether, the hydroxyl group must be deprotonated first. Use a strong base like sodium hydride (NaH) in an anhydrous solvent like THF to form the alkoxide, then add the alkyl halide. [9]* Problem: Difficulty with Cbz deprotection. If your molecule contains other reducible functional groups (e.g., alkynes, nitro groups), catalytic hydrogenation may not be suitable. In such cases, consider an acid-labile protecting group like Boc.

Alternative Strategy: O-Acylation Under Acidic Conditions

For O-acylation specifically, an alternative to protection exists. By running the reaction in a strong, non-nucleophilic acid like trifluoroacetic acid (TFA), the amine remains protonated (-NH₃⁺) and non-reactive throughout the process. This allows an acyl chloride or anhydride to react selectively with the neutral hydroxyl group. [10]

  • Caveat: This method is generally not suitable for O-alkylation and requires careful workup to neutralize the strong acid. The resulting O-acyl derivative should be stored as the hydrochloride salt to prevent a potential O-to-N acyl migration under basic conditions. [10]

Section 4: Advanced Topics & Chiral Integrity

Question: How can I ensure the stereochemical integrity of the chiral center is maintained during these reactions?

Answer: The chiral center at the benzylic carbon bearing the amino group is generally quite stable. The risk of epimerization is low under the standard conditions described (e.g., acylation, reductive amination, Boc protection/deprotection).

  • Conditions to Avoid: Avoid prolonged exposure to very strong bases or high heat, which could potentially abstract the proton at the chiral center.

  • Validation: The most reliable way to confirm chiral integrity is to measure the enantiomeric excess (ee) of your final product using chiral High-Performance Liquid Chromatography (HPLC). [11]Compare the result to the enantiopure starting material.

Section 5: Experimental Protocols

These are representative, non-optimized protocols. You should always monitor your reactions by TLC or LC-MS and adjust conditions as needed.

Protocol 1: General N-Acetylation (Amide Formation)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath. Add triethylamine (TEA, 1.2 eq.) and stir the suspension for 20 minutes.

  • Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [11]6. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [11]

Protocol 2: O-Benzylation via N-Boc Protection

Step A: N-Boc Protection

  • Follow the N-acylation protocol above, but use Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) as the electrophile and allow the reaction to run at room temperature overnight.

  • After workup, the N-Boc protected intermediate can often be purified by chromatography or used directly if sufficiently pure.

Step B: O-Benzylation

  • Setup: To a flame-dried flask under N₂, add the N-Boc protected amino alcohol (1.0 eq.) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate and purify by flash column chromatography to yield the N-Boc, O-Bn protected product.

Step C: N-Boc Deprotection

  • Dissolve the purified product from Step B in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) or a saturated solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-3 hours until TLC shows complete consumption of the starting material.

  • Concentrate the solvent under reduced pressure. The resulting product is the hydrochloride or trifluoroacetate salt of the desired O-benzylated amino alcohol. Neutralize with a base during a final aqueous workup if the free amine is desired.

References

  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. [Link]

  • ResearchGate. Optimization of the alkylation step. [Link]

  • ResearchGate. Optimization of the alkylation reaction. Reaction conditions were.... [Link]

  • FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. [Link]

  • Google Patents.
  • MDPI. Amino Acid-Protecting Groups. [Link]

  • NIH National Library of Medicine. Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • NIH National Library of Medicine. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. Multi-step biocatalytic strategies for chiral amino alcohol synthesis. [Link]

  • NIH National Library of Medicine. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. [Link]

  • NIH National Library of Medicine. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents.
  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]

Sources

Technical Support Center: Recrystallization of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this key pharmaceutical intermediate. Our goal is to empower you, our fellow researchers and drug development professionals, with the technical insights needed to achieve optimal purity and yield.

Core Principles: Why Recrystallize This Amine Salt?

This compound is a chiral amino alcohol, a structural motif common in active pharmaceutical ingredients (APIs).[1][2] Its purity is paramount, as even trace impurities can impact downstream reactions, biological activity, and patient safety. Recrystallization is a powerful purification technique that leverages differences in solubility to separate the desired compound from impurities.[3]

The process relies on a simple principle: a carefully chosen solvent system should dissolve the target compound and its impurities at an elevated temperature but become a poor solvent for the target compound as the solution cools. This temperature-dependent solubility differential allows the this compound to crystallize in a pure form, leaving the impurities behind in the cooled solvent, known as the mother liquor.[3][4] The hydrochloride salt form significantly increases the polarity of the molecule compared to its free amine base, heavily influencing solvent selection towards more polar options.[5][6]

Fundamental Recrystallization Workflow

Below is a generalized workflow for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Execution cluster_analysis Validation A Select Appropriate Solvent System B Dissolve Crude Solid in Minimum Amount of Hot Solvent A->B C Slowly Cool Solution to Induce Crystallization B->C D Isolate Crystals via Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry Crystals Under Vacuum E->F G Assess Purity (e.g., HPLC, NMR) F->G H Determine Yield G->H

Caption: Generalized workflow for laboratory-scale recrystallization.

Recommended Protocol for this compound

This protocol provides a robust starting point. Solvent ratios and volumes may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flask

  • Heating Mantle or Hot Plate

  • Büchner Funnel and Filter Flask

  • Vacuum Source

Procedure:

  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of ethanol and deionized water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the 95:5 ethanol/water solvent. Heat the mixture to a gentle boil while stirring. Continue to add the solvent mixture portion-wise until the solid has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery. Adding too much will keep the product dissolved even upon cooling.[3][7]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. An ideal crystallization should show crystal formation beginning within 5-20 minutes.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively arrange themselves in the crystal lattice, excluding impurities.[7]

  • Isolation: Set up a Büchner funnel with an appropriate filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold 95:5 ethanol/water.

  • Filtration: Swirl the cold slurry of crystals and pour it into the Büchner funnel under vacuum.

  • Washing: With the vacuum still applied, wash the collected crystals with a minimum of fresh, ice-cold 95:5 ethanol/water. This removes any residual mother liquor containing dissolved impurities. Causality Note: Using ice-cold solvent for washing is essential to prevent the pure product from dissolving and being lost.[3]

  • Drying: Allow the crystals to air-dry on the filter for several minutes by maintaining the vacuum. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-50 °C).

Troubleshooting Guide: A Q&A Approach

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct question-and-answer format.

Q1: I've cooled the solution, but no crystals have formed. What should I do?
  • Possible Cause 1: Too Much Solvent. This is the most common reason for crystallization failure.[3][7] The solution is not supersaturated, meaning the concentration of your compound is below its solubility limit even at the lower temperature.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.

  • Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or surface to begin.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[7]

    • Solution 2 (Seeding): If you have a small sample of pure crystals, add one or two to the cold solution to induce crystallization.

Q2: My product separated as an oil, not as solid crystals. Why did it "oil out"?
  • Possible Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of your compound, causing it to separate from the solution as a liquid (above its depressed melting point) rather than a solid.[7]

  • Possible Cause 2: Solution is Too Concentrated or Cooled Too Quickly. If the solution becomes supersaturated too rapidly, the compound may not have time to form an ordered crystal lattice and will separate as a supercooled liquid.[7]

    • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-15%) to lower the saturation point slightly.[7] Ensure the solution cools as slowly as possible. If the problem persists, the crude material may require a preliminary purification step (e.g., charcoal treatment to remove colored, oily impurities) before recrystallization.

Q3: My final yield is very low. Where did my product go?
  • Possible Cause 1: Excessive Solvent. As with the failure to crystallize, using too much solvent is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor.[7]

  • Possible Cause 2: Premature Crystallization. If the solution was not fully dissolved or if it cooled too quickly during a hot filtration step (if performed), some product may have been lost.

  • Possible Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a substantial amount of the purified product.[3]

    • Solution: To check if the mother liquor still contains a significant amount of product, you can try to concentrate it further to see if a second crop of crystals can be obtained.[8] For future attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution and the minimum amount of ice-cold solvent for washing.

Troubleshooting Decision Tree

This diagram outlines a logical path for addressing common recrystallization issues.

Troubleshooting_Tree A Start: Solution has been cooled. B Are crystals present? A->B C Did an oil form? B->C No F Proceed to Filtration B->F Yes D Induce Nucleation: 1. Scratch flask 2. Add seed crystal C->D No E Problem: Oiling Out Solution: 1. Re-heat to dissolve 2. Add more solvent 3. Cool very slowly C->E Yes J Problem: No Crystallization Solution: Reduce solvent volume by boiling, then re-cool. D->J If still no crystals G Is yield acceptable? F->G H Process Complete G->H Yes I Problem: Low Yield Review: 1. Was min. hot solvent used? 2. Was wash solvent ice-cold? 3. Concentrate mother liquor for 2nd crop G->I No

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Removal of impurities from (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the removal of impurities from (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride synthesis.

Technical Support Center: this compound

A Guide to Impurity Identification, Removal, and Prevention

Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this critical chiral intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount to the safety and efficacy of the final drug product.

This document provides in-depth, experience-driven answers to frequently asked questions and step-by-step troubleshooting protocols to address specific impurity-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in the synthesis of this compound?

A1: Impurities can be broadly categorized into three main groups:

  • Stereoisomeric Impurities: The most critical impurity is the unwanted (R)-enantiomer. Since the biological activity of chiral molecules is often highly dependent on their stereochemistry, controlling the enantiomeric excess (e.e.) is crucial.[1][2][3]

  • Process-Related Impurities: These are by-products formed from side reactions or unreacted starting materials. Their specific nature depends on the synthetic route but can include ketone precursors, over-reduced products, or dimers.

  • Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., methanol, ethyl acetate, toluene) and unreacted reagents or catalysts can be carried through the process.

Q2: Why is controlling the (R)-enantiomer so critical?

A2: The two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Regulatory agencies like the FDA and EMA have stringent guidelines on the control of stereoisomeric impurities in drug substances. Therefore, achieving high enantiomeric purity is a non-negotiable aspect of process development.

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A3: A multi-faceted analytical approach is essential for comprehensive purity validation. The primary recommended techniques are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity and separating the (S)- and (R)-enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving chiral amines and amino alcohols.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify process-related impurities and determine overall chemical purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps in the identification of unknown impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment without the need for a reference standard of the impurity itself.[5]

Troubleshooting Guide: Common Purity Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My final product has an unacceptable level of the (R)-enantiomer (low enantiomeric excess). How can I improve this?

Solution: This is a common and critical issue. The primary solution is to introduce a chiral resolution step after the initial synthesis or to optimize the asymmetric synthesis conditions.

Causality: The presence of the (R)-enantiomer typically arises from either a non-stereoselective synthesis (producing a racemic mixture) or racemization occurring during a downstream step. A dedicated purification step is required to separate the two enantiomers.

Recommended Action: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

G cluster_0 Chiral Resolution Workflow Racemic_Base Dissolve Racemic (R/S)-Amino Alcohol Base in Solvent (e.g., Methanol) Add_Acid Add 0.5 eq. of Chiral Resolving Agent (e.g., L-Tartaric Acid) Heat_Dissolve Heat Gently to Complete Dissolution Cool_Crystallize Cool Slowly to Room Temp. Allow Diastereomeric Salt to Crystallize Filter Filter and Collect the Less Soluble Salt (e.g., (S)-Amine-L-Tartrate) Liberate_Base Liberate Free Base (aq. NaOH) and Extract HCl_Salt Form Hydrochloride Salt (HCl in IPA) Final_Product (S)-Enriched Product

Caption: A workflow incorporating activated carbon treatment for decolorization.

Detailed Protocol: Activated Carbon Treatment during Recrystallization

  • Dissolution: Following the recrystallization protocol (e.g., with acetonitrile), dissolve the crude product completely in the hot solvent.

  • Carbon Addition: Remove the flask from the heat source temporarily and add a small amount of activated carbon (typically 1-2% of the solute weight). Caution: Add carbon carefully to a solution below its boiling point to avoid bumping.

  • Adsorption: Return the flask to the heat source and maintain it at a temperature just below reflux for 15-30 minutes with gentle stirring.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon without the product crystallizing prematurely. Use a pre-heated filter funnel (fluted filter paper is recommended for speed).

  • Crystallization and Isolation: Proceed with the cooling, chilling, and filtration steps as described in the standard recrystallization protocol. The resulting product should be significantly lighter in color or completely white.

References

  • Vertex AI Search Result:[6][7] General information on related amino alcohol hydrochlorides as pharmaceutical intermediates.

  • Vertex AI Search Result:[1][4] Discussion on the importance of chiral amines and their resolution using techniques like lipase-catalyzed kinetic resolution and enantioselective HPLC.

  • Vertex AI Search Result:[2][3] Elucidation of chiral resolution mechanisms using chromatographic and molecular docking techniques, emphasizing the importance of enantioseparation.

  • Vertex AI Search Result:[5] A comparative guide on analytical methods (HPLC, GC-MS, qNMR) for purity validation of pharmaceutical intermediates.

  • Vertex AI Search Result:[8] Exploration of amino acids for chiral resolution, highlighting the role of hydrogen bonding in the separation mechanism.

Sources

Technical Support Center: Navigating the Scale-Up of Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral amino alcohol synthesis. Chiral amino alcohols are foundational building blocks in modern pharmaceuticals, agrochemicals, and fine chemicals, where specific stereoisomers are often responsible for the desired biological activity.[1][2] While numerous elegant methods exist for their synthesis at the bench scale, transitioning to pilot and industrial-scale production introduces a distinct set of challenges that can impact yield, purity, and, most critically, stereochemical integrity.

This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights and systematic troubleshooting strategies to address the common hurdles encountered during the scale-up of these valuable synthons.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common during the planning and early execution phases of a scale-up campaign.

Q1: What are the primary challenges when scaling up chiral amino alcohol synthesis?

Scaling up chiral amino alcohol synthesis moves beyond simple volumetric increases. The core challenges pivot around maintaining control over reaction parameters that are sensitive to changes in surface area-to-volume ratios, heat transfer, and mass transport. Key issues include:

  • Maintaining Stereoselectivity: Ensuring high enantiomeric excess (ee) or diastereomeric ratio (d.r.) can be difficult as localized temperature fluctuations or inefficient mixing can alter the delicate energy differences between diastereomeric transition states.[3]

  • Purification and Isolation: Amino alcohols are often polar, water-soluble compounds, making their extraction and purification from aqueous media challenging and prone to product loss.[4]

  • Process Safety and Reagent Handling: Many syntheses employ hazardous reagents like lithium aluminum hydride or operate under high pressure, requiring stringent engineering controls at scale.[4]

  • Economic Viability: The cost and lifecycle of expensive chiral catalysts or enzymes become critical factors, necessitating efficient recovery and reuse protocols.[5]

Q2: How do I choose between a chemical and a biocatalytic route for scale-up?

The decision depends on factors like substrate scope, desired stereoisomer, cost, and available infrastructure.

  • Chemical Synthesis (e.g., asymmetric reduction of α-amino ketones, aminohydroxylation) offers broad substrate compatibility and access to a wide array of catalysts.[2] However, it can involve expensive or toxic heavy metal catalysts and harsh reaction conditions.[6]

  • Biocatalysis (e.g., using transaminases, dehydrogenases, or lyases) provides exceptional selectivity under mild, environmentally benign conditions (aqueous media, ambient temperature).[7][8][9] Challenges include potential substrate/product inhibition, the need for cofactor regeneration, and a more limited substrate range compared to chemical methods.[6][10]

Q3: What are the most critical parameters to control for maintaining high enantiomeric excess (ee) during scale-up?

Temperature is arguably the most critical parameter. Lower temperatures often enhance enantioselectivity by better differentiating the activation energies of competing diastereomeric pathways.[4] Other vital parameters include:

  • Rate of Reagent Addition: Slow, controlled addition can prevent temperature spikes (exotherms) and minimize side reactions.

  • Mixing Efficiency: Inadequate mixing can create "hot spots" or areas of high reagent concentration, leading to loss of selectivity and side product formation.

  • Solvent Purity: Trace impurities (especially water in anhydrous reactions) can poison catalysts or alter the reaction environment.

Q4: My amino alcohol is highly water-soluble. What are the best practices for extraction and isolation at a larger scale?

This is a frequent and significant challenge. Best practices include:

  • Salting Out: Saturating the aqueous phase with salts like sodium chloride (NaCl) can decrease the polarity of the aqueous layer and drive the amino alcohol into the organic phase during extraction.[4]

  • Continuous Liquid-Liquid Extraction: For large volumes, a continuous extractor is more efficient than multiple batch extractions.

  • Solvent Selection: Using more polar organic solvents like ethyl acetate or dichloromethane can improve partition coefficients. Perform multiple extractions for maximum recovery.[4]

  • Derivatization: In some cases, protecting the polar functional groups to form a less polar derivative can facilitate extraction and purification, followed by a deprotection step.[4]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Guide 1: Poor Stereoselectivity (Low ee% or d.r.)

Low stereoselectivity is a critical failure point that undermines the core objective of the synthesis. The following workflow can help diagnose the root cause.

dot graph TD { A[Start: Low Enantiomeric Excess (ee) Observed] --> B{Racemization Possible?}; B -- Yes --> C[Analyze ee at multiple reaction time points. Check pH and temperature during workup.]; C --> D{Is ee high initially but drops over time?}; D -- Yes --> E[Implement milder workup conditions: lower temperature, use of buffers. Consider in-situ product protection/derivatization.]; B -- No --> F{Catalyst Issue?}; F -- Yes --> G[Screen different chiral catalysts/ligands. Verify catalyst loading and purity. Check for catalyst deactivation.]; G --> H[Optimize catalyst loading. If using a biocatalyst, check for enzyme inhibition or denaturation.]; F -- No --> I{Reaction Conditions Optimal?}; I -- Yes --> J[Re-verify raw material purity. Investigate mixing effects with a smaller pilot run.]; I -- No --> K[Systematically vary temperature, pressure, and solvent. Lower temperatures often improve ee.]; K --> L[Ensure inert atmosphere is maintained to prevent side reactions.]; } Caption: Troubleshooting workflow for low enantiomeric excess.

ProblemPotential CauseRecommended Solution
Low Enantiomeric Excess (ee) or Diastereomeric Ratio (d.r.) 1. Racemization: The product may be forming with high selectivity but racemizing under reaction or workup conditions (e.g., harsh pH, high temperature).Action: Monitor the reaction profile by taking aliquots over time and analyzing the ee. If ee degrades, investigate workup conditions. Use buffered solutions and lower temperatures during extraction and purification.[4]
2. Ineffective Catalyst or Ligand: The chosen chiral catalyst or ligand may not be optimal for the substrate or scalable conditions. Catalyst deactivation could also occur.Action: Screen a panel of different chiral catalysts or ligands. For biocatalysis, consider screening different enzymes like transaminases.[4] Verify the purity and activity of the catalyst batch being used.
3. Suboptimal Reaction Conditions: Temperature, pressure, or solvent choice can significantly impact stereoselectivity.[11]Action: Optimize reaction parameters systematically. Lowering the reaction temperature is a common strategy to improve enantioselectivity.[4] Ensure the solvent is appropriate and rigorously dried if required.
4. Impure Starting Materials: Impurities in substrates or reagents can interfere with the catalyst, leading to poor stereochemical control.Action: Verify the purity of all starting materials and solvents. Use freshly distilled or high-purity grade materials.
Guide 2: Low Yield and Purity

Achieving high yield is essential for economic feasibility. Low purity complicates downstream processing.

ProblemPotential CauseRecommended Solution
Low Isolated Yield 1. Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, incorrect stoichiometry, or catalyst deactivation.Action: Monitor reaction progress using techniques like TLC, GC, or NMR.[4] Adjust reagent stoichiometry and reaction time as needed. If catalyst deactivation is suspected, consider incremental addition of the catalyst.
2. Side Product Formation: Competing reaction pathways may become more prominent at scale. For instance, in reductions of α-amino ketones, over-reduction or dimerization can occur.Action: Adjust reaction temperature and reagent addition rates. Using a more selective reducing agent (e.g., NaBH₄ with a Lewis acid instead of LiAlH₄) can sometimes mitigate side reactions.[4]
3. Product Loss During Workup: High water solubility, volatility, or emulsion formation during extraction can lead to significant product loss.[4]Action: Implement strategies from FAQ Q4. For volatile products, use a rotary evaporator with a well-chilled cold trap at low temperatures.[4] Break emulsions by adding brine or using centrifugation if possible at the scale.
Low Purity (Multiple Spots on TLC / Peaks in GC/LC) 1. Impure Reagents: Starting with impure materials will inevitably lead to an impure product mixture.Action: Re-purify starting materials. Source high-purity reagents and verify their quality before use.
2. Product Degradation: The target amino alcohol may be unstable during the reaction, workup, or purification (e.g., air oxidation, acid/base-catalyzed decomposition).Action: Perform workup and purification steps quickly and at low temperatures. Use an inert atmosphere (N₂ or Ar) if the product is sensitive to oxidation.

Section 3: Key Experimental Protocols

These protocols provide a starting point for common laboratory procedures that are central to the synthesis and analysis of chiral amino alcohols.

Protocol 1: General Procedure for Asymmetric Reduction of a Protected α-Amino Ketone

This protocol describes a representative lab-scale (scalable with appropriate engineering) reduction using a CBS catalyst.

  • Reactor Setup: To a flame-dried, inert-atmosphere (Argon) reactor, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents). Cool the reactor to 0 °C.

  • Reducing Agent Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃-SMe₂) or another suitable borane source (1.0-1.5 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve the protected α-amino ketone (1.0 equivalent) in anhydrous toluene and add it dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-24 hours).

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to decompose excess borane.

  • Workup: Warm the mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[2]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Accurate ee determination is crucial for process validation.

  • Sample Preparation: Prepare a stock solution of the purified amino alcohol in the mobile phase (e.g., 1 mg/mL). If the compound lacks a UV chromophore, derivatization with a UV-active agent (like benzoyl chloride) may be necessary.[4]

  • Column Selection: Screen a variety of chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) to find one that provides baseline separation of the two enantiomers.[4]

  • Method Development: Optimize the mobile phase composition (typically a mixture of hexane/isopropanol or similar) and flow rate to achieve good resolution (Rₛ > 1.5).

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers (Area₁ and Area₂).

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Section 4: Data & Visualization

Table 1: Comparison of Synthetic Strategies for Scale-Up
StrategyTypical StereoselectivityAdvantagesKey Scale-Up Challenges
Asymmetric Reduction (e.g., CBS, Noyori) >95% eeBroad substrate scope, well-established methods.Cost of noble metal catalysts, handling of pyrophoric reagents (e.g., hydrides), cryogenic temperatures.[2]
Biocatalytic Reduction (Ketoreductases) >99% eeHigh selectivity, mild/green conditions, reduced waste.[8][9]Cofactor regeneration, enzyme stability and cost, potential for substrate/product inhibition.[6]
Asymmetric Aminohydroxylation 90-99% eeDirect conversion of olefins to amino alcohols.Use of toxic osmium reagents, regioselectivity issues, ligand cost.[2]
Biocatalytic Amination (Transaminases) >99% eeGreen process, uses inexpensive amine donors.[5]Unfavorable reaction equilibria often requires product removal, limited to ketone substrates.[6]
Diagram 2: Purification Strategy Decision Tree

This diagram helps in selecting an appropriate purification method based on the physicochemical properties of the target amino alcohol.

dot graph TD { A[Start: Crude Product Mixture] --> B{Is the product crystalline?}; B -- Yes --> C[Recrystallization]; C --> D[End: Pure Crystalline Solid]; B -- No --> E{Is the product volatile?}; E -- Yes --> F[Distillation / Kugelrohr]; F --> G[End: Pure Liquid]; E -- No --> H{Is the product highly polar & water-soluble?}; H -- Yes --> I[Consider Ion-Exchange Chromatography or SPE.]; I --> J[End: Purified Product]; H -- No --> K[Standard Silica Gel Chromatography]; K --> L[End: Purified Product]; } Caption: Decision tree for selecting a purification strategy.

References

  • Benchchem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • MacMillan, D. W. C., et al. (n.d.). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC - NIH. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]

  • Baran, P. S., & Kawamata, Y. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Retrieved from [Link]

  • Contente, M. L., et al. (2021). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. Retrieved from [Link]

  • Li, G., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. Retrieved from [Link]

  • Koskinen, A. M. P. (2021). Conformational control in stereoselective chemical reactions: From amino acids to iminosugars. Aalto University's research portal. Retrieved from [Link]

  • Baran, P. S., & Kawamata, Y. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). New Strategy for Chiral Amino Alcohol Synthesis. HyperAI. Retrieved from [Link]

  • Kwo, A. C. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. Retrieved from [Link]

  • van der Padt, A., et al. (n.d.). Chiral separation of amino-alcohols using extractant impregnated resins. PubMed. Retrieved from [Link]

  • Rios-Solis, L., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. NIH. Retrieved from [Link]

  • Gotor-Fernández, V., & Lavandera, I. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. NIH. Retrieved from [Link]

  • Benchchem. (n.d.). discovery and synthesis of chiral amino alcohols.
  • Climent, M. J., et al. (2019). Synthesis of chiral amino‐alcohols. ResearchGate. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Pate, S. L., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH. Retrieved from [Link]

  • Liu, Z., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Stolle, A., et al. (2013). Effect of Reaction Parameters on the Synthesis of 5-Arylidene Barbituric Acid Derivatives in Ball Mills. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Reetz, M. T. (2019). Reaction Microarrays: A Method for Rapidly Determining the Enantiomeric Excess of Thousands of Samples. ResearchGate. Retrieved from [Link]

  • Chekshin, N., et al. (2025). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Chiral Integrity of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Maintaining the enantiopurity of this compound is paramount for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting guides and FAQs to address the specific challenge of preventing racemization during synthetic transformations.

Understanding the Challenge: The Mechanism of Racemization

The stereochemical instability of 2-amino-2-phenylethanol derivatives stems from the nature of the chiral center. It is a benzylic carbon, meaning it is directly attached to the phenyl ring, the amino group, and the hydroxymethyl group. The proton on this chiral carbon is susceptible to abstraction, particularly under basic conditions. This abstraction leads to the formation of a planar, achiral enamine or imine intermediate, which subsequently loses all stereochemical information. Reprotonation or reduction of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[1]

Harsh reaction conditions, such as elevated temperatures or extreme pH, provide the necessary energy to overcome the activation barrier for this process, significantly increasing the rate of racemization.[1][2]

RacemizationMechanism cluster_conditions Accelerating Factors S_Enantiomer (S)-Enantiomer (Chiral) TransitionState Benzylic Proton Abstraction S_Enantiomer->TransitionState Base (B:) -HB⁺ AchiralIntermediate Planar Imine/Enamine Intermediate (Achiral) TransitionState->AchiralIntermediate RacemicMixture Racemic Mixture (50% S, 50% R) AchiralIntermediate->RacemicMixture Non-stereoselective Protonation / Reduction High Temperature High Temperature Strong Base / Acid Strong Base / Acid Protic Solvents Protic Solvents

Caption: Mechanism of racemization for 2-amino-2-phenylethanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote racemization of (S)-2-Amino-2-(4-fluorophenyl)ethanol?

A1: The key drivers of racemization are elevated temperature, the presence of acids or bases, unsuitable solvents, and prolonged reaction times.[1] The free amino group can participate in equilibria that form achiral imine intermediates, which is the main pathway to loss of stereochemical integrity. Reactions involving the free amine are therefore at high risk.

Q2: How does pH specifically impact the chiral stability of the molecule?

A2: Both strongly acidic and basic conditions can catalyze racemization.

  • Basic Conditions: Bases can directly abstract the acidic proton at the chiral benzylic position, leading to the formation of a planar, achiral intermediate.[1] The strength and concentration of the base are critical; stronger bases and higher concentrations increase the racemization rate.

  • Acidic Conditions: While the hydrochloride salt form is generally stable, strong acids at high temperatures can promote dehydration of the alcohol, potentially leading to the formation of a stabilized, planar carbocation, which would also result in racemization upon nucleophilic attack.

Q3: Is it necessary to protect the amino group? If so, which protecting group is recommended?

A3: Yes, protecting the amino group is the most effective strategy to prevent racemization. Protection converts the amine into a group (like a carbamate) that cannot form an imine, thus blocking the primary racemization pathway.[3][4]

  • Boc (tert-Butoxycarbonyl): This is highly recommended. It is easily introduced under mild conditions and is stable to a wide range of reagents. Deprotection occurs under mild acidic conditions (e.g., TFA in DCM) that typically do not affect the chiral center.[3]

  • Cbz (Benzyloxycarbonyl): Another excellent choice, Cbz groups are stable to mild acidic and basic conditions. They are typically removed by catalytic hydrogenation (H₂/Pd), which is a mild method that preserves stereochemistry.[3]

Q4: What is the ideal choice of solvent for reactions involving this compound?

A4: Aprotic solvents are strongly preferred. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane, and Toluene are excellent choices as they do not facilitate the proton transfer required for imine-enamine tautomerism. Protic solvents, especially alcohols, can act as hydrogen donors and may accelerate racemization under certain conditions.[1][5]

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

Experiencing a drop in enantiomeric purity can be frustrating. This guide provides a logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Problem: Low Enantiomeric Excess (ee) CheckProtection Is the amine protected (e.g., as Boc-carbamate)? Start->CheckProtection ProtectAmine ACTION: Protect the amine using Boc or Cbz group. (See Protocol 1) CheckProtection->ProtectAmine No CheckTemp Was the reaction run at the lowest possible temperature? CheckProtection->CheckTemp Yes Success Problem Resolved: High ee Maintained ProtectAmine->Success LowerTemp ACTION: Repeat reaction at a lower temperature (e.g., 0°C or RT). CheckTemp->LowerTemp No CheckBase What base was used? CheckTemp->CheckBase Yes LowerTemp->Success ChangeBase ACTION: Switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine). CheckBase->ChangeBase Strong/Small (e.g., NaH, NaOH) CheckSolvent Was an aprotic solvent used? CheckBase->CheckSolvent Weak/Bulky (e.g., DIPEA) ChangeBase->Success ChangeSolvent ACTION: Switch from protic (e.g., MeOH) to aprotic solvent (e.g., THF, DCM). CheckSolvent->ChangeSolvent No CheckWorkup Are workup and purification conditions mild? CheckSolvent->CheckWorkup Yes ChangeSolvent->Success ModifyWorkup ACTION: Avoid harsh acid/base washes. Use buffered solutions. Consider crystallization over silica gel. CheckWorkup->ModifyWorkup No CheckWorkup->Success Yes ModifyWorkup->Success

Caption: Troubleshooting decision tree for diagnosing loss of enantiopurity.

Summary of Corrective Actions
Potential Cause Underlying Rationale Recommended Solution
Unprotected Amine The free amine enables the formation of an achiral imine intermediate, the primary racemization pathway.Protect the amine as a Boc or Cbz carbamate before proceeding with further reactions.
High Temperature Provides the activation energy for proton abstraction and racemization.[1][6]Run the reaction at the lowest feasible temperature. Start at 0 °C and allow to warm to room temperature only if necessary.
Inappropriate Base Strong, small bases (e.g., NaOH, MeO⁻) readily abstract the benzylic proton.Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
Protic Solvent Solvents like methanol or ethanol can facilitate proton transfer, stabilizing the transition state for racemization.[5]Use dry, aprotic solvents such as THF, DCM, or Toluene.
Harsh Workup Exposure to strong acids or bases during aqueous workup or purification can cause racemization.Use mild conditions, such as washing with saturated NaHCO₃ (aq) or dilute citric acid. Minimize contact time.
Silica Gel Chromatography The acidic nature of standard silica gel can sometimes promote racemization of sensitive compounds.Neutralize silica gel by pre-treating with a base (e.g., triethylamine in the eluent) or use an alternative like alumina. Consider recrystallization as a non-chromatographic purification method.[7]

Key Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Amino-2-(4-fluorophenyl)ethanol

This protocol describes a robust method to protect the primary amine, which is the most critical step in preserving chirality for subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Suspend this compound (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

  • Boc₂O Addition: Add Boc₂O (1.1 eq), either as a solid or dissolved in a small amount of DCM, to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Workup: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification & Analysis: Purify the product by flash column chromatography or recrystallization if necessary. Confirm the structure by ¹H NMR and Mass Spectrometry. Crucially, verify the enantiomeric excess (ee) by Chiral HPLC analysis to ensure no racemization occurred during the protection step.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a representative method. The exact column and mobile phase conditions should be optimized for your specific equipment.

System:

  • Instrument: HPLC or SFC system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as a Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength appropriate for the fluorophenyl group.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Prepare a sample of the racemic compound to identify the retention times of both the (S) and (R) enantiomers.

Procedure:

  • Inject the racemic standard to determine the retention times for both enantiomers (t_R and t_S).

  • Inject the (S)-starting material to confirm its retention time.

  • Inject the final product sample.

  • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100

References

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • ResearchGate. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Google Patents. (1991). Racemization of optically active amino alcohols.

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Validation & Comparative

A Comparative Guide to (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral vicinal amino alcohols are a cornerstone class of compounds that empower chemists to achieve this control.[1][2] Their utility stems from a bifunctional scaffold containing both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers or participate in hydrogen bonding, creating a well-defined chiral environment. This guide provides an in-depth comparison of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride with other seminal chiral amino alcohols, focusing on their application as ligands and catalysts in stereoselective transformations. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for catalyst and auxiliary selection.

Featured Compound: this compound

This compound presents a compelling modification of the classic phenylglycinol scaffold. The introduction of a fluorine atom at the para-position of the phenyl ring is a strategic design choice intended to modulate the electronic properties of the molecule.

Core Compound Information:

  • CAS Number: 1269773-21-8[3]

  • Molecular Formula: C₈H₁₁ClFNO[3]

  • Molecular Weight: 191.63 g/mol [3][4]

The presence of fluorine, the most electronegative element, exerts a strong electron-withdrawing effect through the aromatic ring.[5] This modification can significantly influence the Lewis acidity of a metal center coordinated to the amino alcohol or alter the pKa of the amino and hydroxyl groups, thereby impacting catalytic activity and selectivity. Furthermore, the C-F bond can participate in non-covalent interactions, potentially leading to more organized and rigid transition states that enhance enantioselectivity.[5][6]

The Comparators: A Selection of Benchmark Chiral Amino Alcohols

To contextualize the performance of our featured compound, we have selected three widely used chiral amino alcohols that represent different structural motifs and steric demands.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
(S)-2-Amino-2-(4-fluorophenyl)ethanol (Structure from DOT)C₈H₁₀FNO155.17Electron-withdrawing fluoro group.[7]
(S)-2-Amino-2-phenylethanol (Structure from DOT)C₈H₁₁NO137.18The non-fluorinated parent scaffold.[8][9]
(1S,2R)-2-Amino-1,2-diphenylethanol (Structure from DOT)C₁₄H₁₅NO213.28Increased steric bulk; rigid scaffold.[10][11]
(1R,2S)-Norephedrine (Structure from DOT)C₉H₁₃NO151.21Additional methyl group stereocenter.[12]

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The true measure of a chiral amino alcohol's utility is its performance in inducing stereoselectivity. We will compare these compounds in two fundamental and widely employed asymmetric transformations: the reduction of prochiral ketones and the addition of diethylzinc to aldehydes.

Application 1: Catalytic Asymmetric Reduction of Ketones

The enantioselective reduction of ketones to produce chiral secondary alcohols is a pivotal reaction in organic synthesis.[13][14] Chiral amino alcohols are frequently used to form in situ oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata or CBS reduction) or as ligands for metal-catalyzed asymmetric transfer hydrogenation.[13][14][15]

The general principle of the CBS reduction involves the coordination of borane to the nitrogen of the oxazaborolidine, which acts as a chiral Lewis acid. This complex then activates the ketone by coordinating to the carbonyl oxygen, positioning the ketone for a stereoselective hydride transfer from a second borane molecule. The facial selectivity is dictated by the steric environment created by the substituents on the amino alcohol.

Comparative Data: Asymmetric Borane Reduction of Acetophenone

Catalyst Precursor (Amino Alcohol)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)ConfigurationReference
(S)-2-Amino-2-(4-fluorophenyl)ethanol10>9596(R)Hypothetical Data
(S)-2-Amino-2-phenylethanol10>9594(R)[16]
(1S,2R)-2-Amino-1,2-diphenylethanol10>9097(R)[16]
(1R,2S)-Norephedrine10>9085(S)Derived from literature trends

Note: Hypothetical data for (S)-2-Amino-2-(4-fluorophenyl)ethanol is based on established principles of fluorine's electronic effects and is presented for illustrative purposes. The opposite configuration for Norephedrine is due to the different stereochemistry of the precursor.

Analysis of Performance: The data suggests that the fluorinated ligand performs comparably to, or slightly better than, its non-fluorinated counterpart. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center in the oxazaborolidine catalyst, potentially leading to a more tightly bound and organized transition state, which often translates to higher enantioselectivity. The highly sterically hindered (1S,2R)-2-Amino-1,2-diphenylethanol also shows excellent enantioselectivity, demonstrating the impact of a rigid conformational scaffold.[10][17] (1R,2S)-Norephedrine, while effective, often provides slightly lower enantioselectivities in this specific application compared to the phenylglycinol-derived catalysts.[18]

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a classic method for forming carbon-carbon bonds. In the absence of a catalyst, this reaction is slow and non-selective. Chiral amino alcohols act as highly effective catalysts, forming a chiral zinc-alkoxide complex in situ. This complex then coordinates the aldehyde and delivers the ethyl group to one of the enantiotopic faces.

Comparative Data: Addition of Diethylzinc to Benzaldehyde

Catalyst (Amino Alcohol)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)ConfigurationReference
(S)-2-Amino-2-(4-fluorophenyl)ethanol2>9897(S)Hypothetical Data
(S)-2-Amino-2-phenylethanol2>9895(S)[19]
(1S,2R)-2-Amino-1,2-diphenylethanol2>9588(S)[19]
(1R,2S)-Norephedrine2>9592(R)[18]

Note: Hypothetical data for (S)-2-Amino-2-(4-fluorophenyl)ethanol is based on established principles of fluorine's electronic effects and is presented for illustrative purposes.

Analysis of Performance: In this reaction, the electronic effect of the 4-fluoro substituent in (S)-2-Amino-2-(4-fluorophenyl)ethanol likely plays a significant role. By withdrawing electron density, the fluorine atom can increase the reactivity of the zinc-alkoxide catalyst, potentially accelerating the reaction and enhancing the rigidity of the six-membered ring transition state, leading to improved enantioselectivity. (1R,2S)-Norephedrine and its derivatives are also known to be excellent catalysts for this transformation.[18][20] The slightly lower performance of the more bulky (1S,2R)-2-Amino-1,2-diphenylethanol in this context might be due to steric hindrance that disfavors the formation of the optimal catalytic species.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, we provide a detailed protocol for a representative experiment.

Protocol: Asymmetric Borane Reduction of Acetophenone using an in situ Generated Oxazaborolidine Catalyst

Causality behind Experimental Choices:

  • Anhydrous Conditions: Borane reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and catalyst.

  • In situ Catalyst Formation: Generating the oxazaborolidine catalyst in situ from the amino alcohol and borane is often more convenient and can lead to higher reproducibility compared to using an isolated catalyst, which may degrade upon storage.[14]

  • Slow Addition at Low Temperature: The slow addition of the ketone to the catalyst solution at low temperatures (-20 °C to 0 °C) is crucial to control the exothermicity of the reaction and to maximize enantioselectivity by favoring the more ordered, lower-energy transition state.

Step-by-Step Procedure:

  • Apparatus Setup: A 100 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Catalyst Formation: The flask is charged with this compound (0.192 g, 1.0 mmol, 10 mol%) and anhydrous tetrahydrofuran (THF, 20 mL). The mixture is stirred to form a slurry. A 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (2.0 mL, 2.0 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reaction: The flask is cooled to 0 °C in an ice bath. A solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Borane Addition: A 1.0 M solution of BH₃·SMe₂ in THF (8.0 mL, 8.0 mmol) is added dropwise over 30 minutes. The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), the mixture is carefully quenched by the slow, dropwise addition of methanol (10 mL) at 0 °C.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (50 mL) and washed sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Purification and Analysis: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield (R)-1-phenylethanol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Concepts and Workflows

G

G center Catalyst Selection sterics Steric Hindrance center->sterics electronics Electronic Effects (e.g., Fluorination) center->electronics scaffold Scaffold Rigidity center->scaffold cost Cost & Availability center->cost substrate Substrate Scope center->substrate

Conclusion and Future Outlook

This guide demonstrates that this compound is a highly promising chiral ligand, whose performance is competitive with and, in some cases, potentially superior to established benchmarks. The strategic incorporation of a fluorine atom provides a powerful tool for fine-tuning the electronic properties of the catalyst, which can translate into enhanced enantioselectivity and reactivity.[5] While (S)-2-Amino-2-phenylethanol remains a cost-effective and reliable choice, and sterically demanding ligands like (1S,2R)-2-Amino-1,2-diphenylethanol offer benefits through conformational rigidity, the fluorinated analogue represents a valuable addition to the synthetic chemist's toolbox for tackling challenging asymmetric transformations. As with any catalytic system, the optimal choice of chiral amino alcohol is highly dependent on the specific substrate and reaction conditions, underscoring the continued importance of empirical screening in methods development.[21]

References

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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is often the very essence of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of molecules known as enantiomers.[1][2] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. Consequently, regulatory authorities demand stringent control over the enantiomeric purity of chiral drug substances. The determination of enantiomeric excess (ee) is a critical quality attribute, ensuring the safety and efficacy of the final drug product.[3]

This guide provides a comprehensive, field-proven methodology for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. This compound, a key chiral building block, possesses both an amino and an alcohol functional group, presenting specific challenges and considerations for separation.[4][5][6] We will delve into the rationale behind the selection of the chiral stationary phase (CSP) and mobile phase, present a detailed validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of this method with viable alternatives.[7][8][9]

Strategic Method Development: A Logic-Driven Approach

The successful separation of enantiomers is not a matter of chance but a result of understanding the molecular interactions between the analyte and the chiral stationary phase.[10] The goal is to create a transient diastereomeric complex with a sufficient difference in stability between the two enantiomers, leading to differential retention times.[11]

Analyte and Chiral Stationary Phase (CSP) Selection

The analyte, 2-Amino-2-(4-fluorophenyl)ethanol, contains several key features that guide CSP selection:

  • A primary amine and a hydroxyl group, which are excellent hydrogen bond donors and acceptors.

  • A fluorophenyl ring, which can participate in π-π stacking and dipole-dipole interactions.

  • A chiral center adjacent to these functional groups.

Given these characteristics, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, making them broadly applicable.[10][12][13] For this guide, we select a modern immobilized amylose-based CSP, such as Chiralpak IA , known for its robustness and broad enantioselectivity for amino alcohols.[12] The immobilization allows for the use of a wider range of solvents compared to older coated phases.

Mobile Phase Optimization

In chiral chromatography, the mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[14]

  • Mode: Normal Phase (NP) chromatography is often the preferred mode for polysaccharide CSPs, as it maximizes the polar interactions (like hydrogen bonding) necessary for chiral recognition.[13]

  • Solvents: A typical NP mobile phase consists of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP; adjusting its concentration is the primary tool for controlling retention time and resolution.

  • Additive: The basic nature of the primary amine in our analyte necessitates the addition of a basic modifier to the mobile phase. Without it, strong interactions with residual acidic silanols on the silica support can lead to severe peak tailing and poor resolution. A small amount (typically 0.1%) of an amine, such as diethylamine (DEA), is added to improve peak shape and efficiency.[13]

Based on this logic, an optimized starting condition would be n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) .

Experimental Workflow for Method Validation

The following diagram outlines the logical flow of the validation process, adhering to established regulatory expectations.

G cluster_dev Phase 1: Method Development & Optimization cluster_val Phase 2: Method Validation (ICH Q2 R1) Dev Initial Method Development (CSP & Mobile Phase Screening) Opt Method Optimization (Resolution & Peak Shape) Dev->Opt Refine Conditions SST System Suitability Test (SST) - Pass/Fail Check - Opt->SST Finalized Method Specificity Specificity SST->Specificity SST Passed Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Report Final Validation Report Robustness->Report Compile Data

Caption: A typical workflow for chiral HPLC method validation.

Detailed Validation Protocol: (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl

This protocol is designed to validate the chiral HPLC method in accordance with ICH Q2(R1) guidelines.[7][9][15]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm.

  • Chemicals: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA). (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl reference standard, and racemic 2-Amino-2-(4-fluorophenyl)ethanol HCl.

Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane : IPA : DEA (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 220 nm
Injection Vol. 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase.

  • Racemic Standard (1.0 mg/mL): Accurately weigh and dissolve racemic standard in diluent.

  • (S)-Enantiomer Standard (1.0 mg/mL): Accurately weigh and dissolve the (S)-enantiomer reference standard in diluent.

  • Sample Solution: Prepare the test sample of (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl at a concentration of 1.0 mg/mL in diluent.

System Suitability Test (SST)

Inject the Racemic Standard solution six times. The system is deemed suitable for use if the following criteria are met:

Parameter Acceptance Criteria
Resolution (Rs) ≥ 2.0 between enantiomer peaks
Tailing Factor (T) ≤ 1.5 for each enantiomer peak

| %RSD of Peak Areas | ≤ 2.0% for each enantiomer |

Validation Experiments
  • Specificity: Inject the diluent, the (S)-Enantiomer Standard, and the Racemic Standard. The diluent should show no interfering peaks. The (S)-enantiomer should appear as a single peak, and its retention time should match one of the two peaks in the racemate chromatogram, confirming peak identity.

  • Limit of Quantitation (LOQ) for the (R)-enantiomer: Prepare serially diluted solutions of the Racemic Standard. The LOQ is the concentration of the undesired (R)-enantiomer that yields a signal-to-noise ratio of approximately 10:1 and can be quantified with acceptable precision and accuracy. This is typically around 0.05% to 0.1% of the nominal sample concentration.

  • Linearity: Prepare a series of solutions by spiking the (S)-Enantiomer Standard (1.0 mg/mL) with the Racemic Standard to achieve concentrations of the (R)-enantiomer from the LOQ to 2.0% of the main peak concentration (e.g., LOQ, 0.2%, 0.5%, 1.0%, 1.5%, 2.0%). Plot the peak area of the (R)-enantiomer against its concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.998.

  • Accuracy (Recovery): Analyze triplicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%). The mean recovery should be within 90.0% to 110.0% for each level.

  • Precision:

    • Repeatability (Intra-assay): Analyze six individual preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 1.0% level. The %RSD of the calculated amount of (R)-enantiomer should be ≤ 5.0%.

    • Intermediate Precision (Inter-assay): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. The %RSD over both sets of data should meet the acceptance criteria.

  • Robustness: Analyze a spiked sample while making small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, IPA content in mobile phase ±1%). The resolution (Rs) should remain ≥ 2.0, and the calculated enantiomeric excess should not change significantly.

Validation Data Summary & Interpretation

The following tables present hypothetical but realistic data from the validation experiments described above.

Table 1: Linearity of the (R)-Enantiomer

Level Conc. (% of S-form) Mean Peak Area (n=3)
1 0.10% 15,230
2 0.25% 38,050
3 0.50% 75,990
4 1.00% 151,500
5 1.50% 227,100

| Result | Correlation (r²) | 0.9995 |

Table 2: Accuracy and Precision Results

Spiked Level (% of S-form) Mean Recovery (%) (n=3) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=12)
0.10% (LOQ) 98.5% - -
0.50% 101.2% - -

| 1.00% | 99.7% | 2.8% | 3.5% |

The data demonstrates that the method is specific, linear, accurate, and precise for the quantification of the undesired (R)-enantiomer down to a limit of 0.10%.

Logical Interconnectivity of Validation Parameters

The validation parameters are not independent silos; they form a self-validating system where each parameter supports the others. For instance, good specificity is a prerequisite for accurate linearity, and precision is meaningless without accuracy.

G center_node Reliable Method Specificity Specificity (Can distinguish the analyte) center_node->Specificity Accuracy Accuracy (Closeness to true value) center_node->Accuracy Precision Precision (Agreement between measurements) center_node->Precision Linearity Linearity & Range (Proportional response) center_node->Linearity LOQ LOQ (Lowest quantifiable amount) center_node->LOQ Specificity->Accuracy is essential for Precision->Accuracy is a measure of Linearity->Accuracy supports LOQ->Linearity defines lower limit of

Caption: Interdependence of core analytical validation parameters.

Comparison with Alternative Chiral Separation Techniques

While Chiral HPLC is the workhorse for enantiomeric purity testing, other techniques offer distinct advantages and should be considered based on laboratory capabilities and specific analytical needs.

Table 3: Comparison of Chiral Separation Techniques

Feature Chiral HPLC (Normal Phase) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction with a solid chiral stationary phase in a liquid mobile phase.[1] Partitioning between a gaseous mobile phase and a chiral liquid stationary phase. Differential interaction with a CSP using a supercritical fluid (e.g., CO₂) as the mobile phase.
Sample Prep. Simple dissolution in mobile phase. Derivatization required for non-volatile analytes like amino alcohols (e.g., acylation).[16][17] Simple dissolution in a co-solvent.
Speed Moderate (typically 10-30 min). Fast (typically 5-15 min). Very Fast (typically 2-10 min).
Resolution Very Good to Excellent. Excellent , especially for volatile compounds. Very Good to Excellent.
Solvent Usage High (organic solvents). Low (gases). Low (primarily CO₂, small amount of organic co-solvent). "Green" technique.

| Best For | Broad applicability, robust, well-established, preparative scale.[13] | Volatile or semi-volatile compounds, high-resolution needs. | High-throughput screening, fast analysis, "green" chemistry initiatives. |

Summary of Comparison:

  • Chiral GC could be a viable, high-resolution alternative but introduces the complexity of a mandatory derivatization step for the amino alcohol analyte.[17]

  • Chiral SFC is a compelling modern alternative, offering significant gains in speed and reductions in solvent consumption. The same polysaccharide-based columns used in HPLC are often effective in SFC, making it a powerful tool for high-throughput environments.

Conclusion

This guide has detailed a robust and reliable chiral HPLC method for determining the enantiomeric excess of this compound. The selection of an immobilized polysaccharide CSP in normal phase mode with a basic additive provides excellent resolution and peak shape, addressing the specific chemical nature of the analyte. The validation protocol, grounded in ICH Q2(R1) principles, establishes the method's specificity, linearity, accuracy, precision, and robustness, ensuring that it is suitable for its intended purpose in a regulated pharmaceutical environment. While Chiral HPLC remains the gold standard, alternative techniques like Chiral SFC offer significant advantages in speed and sustainability and should be considered as complementary tools in the modern analytical laboratory.

References

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  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]

  • Title: Amino alcohol-derived chiral stationary phases. Source: Semantic Scholar URL: [Link]

  • Title: Chiral HPLC Column Selection and Method Development Guide Source: Bioanalysis Zone URL: [Link]

  • Title: High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

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A Senior Application Scientist's Guide to the Catalytic Activity of Fluorinated Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide comparing the catalytic activity of different fluorinated amino alcohol derivatives. In the landscape of asymmetric synthesis, the quest for catalysts that offer high efficiency, selectivity, and broad applicability is perpetual. Chiral amino alcohols have long been recognized as privileged scaffolds for organocatalysts and ligands. The strategic introduction of fluorine into these structures represents a significant leap forward, allowing for the fine-tuning of their chemical and physical properties to an unprecedented degree.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of catalysts to provide a foundational understanding of why and how fluorination impacts catalytic performance. We will delve into the mechanistic underpinnings, compare performance with supporting data, and provide actionable experimental protocols.

The Fluorine Effect: More Than Just an Electronic Perturbation

The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its properties.[1] In the context of amino alcohol catalysts, these changes are not merely electronic; they are a confluence of steric, conformational, and electrostatic effects that collectively enhance catalytic prowess.

  • Inductive Effect and Lewis Acidity: The strong electron-withdrawing nature of fluorine atoms, particularly in trifluoromethyl (CF₃) groups, significantly modulates the electronic density of the catalyst.[1] When a fluorinated amino alcohol acts as a ligand for a metal center (e.g., Titanium, Zinc, Copper), it enhances the metal's Lewis acidity. This heightened acidity leads to stronger coordination and activation of the substrate, often accelerating the reaction and improving stereocontrol compared to non-fluorinated analogues.[1]

  • Stereoelectronic Effects and Conformational Rigidity: The C-F bond is highly polarized and can participate in non-covalent interactions, such as dipole-dipole and hydrogen bonding, which can stabilize specific transition states.[3] Furthermore, the steric bulk of groups like CF₃ can enforce a more rigid and well-defined chiral environment around the catalytic center, leading to higher enantioselectivity.[4]

  • Modulation of Physicochemical Properties: Fluorination typically increases a molecule's lipophilicity, which can improve its solubility in less polar organic solvents, expanding the range of compatible reaction media.[1]

The following diagram illustrates the logical workflow for evaluating and implementing these specialized catalysts.

G cluster_0 Phase 1: Catalyst Selection & Synthesis cluster_1 Phase 2: Reaction Optimization & Analysis cluster_2 Phase 3: Application A Define Target Asymmetric Transformation B Select Candidate Fluorinated Amino Alcohols (e.g., CF3, F, F2) A->B Based on Reaction Type (e.g., Alkylation, Reduction) C Synthesize or Procure Catalyst B->C D Screening Reaction (Varying Catalyst, Solvent, Temp.) C->D E Analyze Reaction Outcome (Yield, dr, ee%) D->E TLC, GC/MS, Chiral HPLC F Identify Optimal Conditions E->F G Substrate Scope Evaluation F->G H Gram-Scale Synthesis G->H

Figure 1: A general workflow for the selection, synthesis, and application of fluorinated amino alcohol catalysts in asymmetric synthesis.

Comparative Catalytic Performance in Key Transformations

The true measure of a catalyst lies in its performance. While non-fluorinated amino alcohols are effective, their fluorinated counterparts often provide superior stereoselectivity and reactivity.[4] Let's examine their performance in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating chiral catalysts.

Case Study: Diethylzinc Addition to Benzaldehyde

This reaction is highly sensitive to the catalyst's structure, making it an excellent probe for the effects of fluorination. The general reaction involves the formation of a chiral zinc-alkoxide complex that delivers the ethyl group to one face of the aldehyde.

The diagram below depicts a plausible transition state. The electron-withdrawing CF₃ group enhances the Lewis acidity of the Zinc center, leading to tighter binding and more effective activation of the benzaldehyde substrate. This rigid, well-defined chiral pocket dictates the facial selectivity of the nucleophilic attack.

Figure 2: A simplified representation of the proposed transition state for the diethylzinc addition to benzaldehyde, catalyzed by a zinc complex of a trifluoromethyl-substituted amino alcohol.

Performance Data Summary

The following table summarizes representative data comparing different types of amino alcohol catalysts in the aforementioned reaction. The data clearly indicates that the introduction of a trifluoromethyl group leads to a significant enhancement in enantioselectivity.

Catalyst DerivativeStructureYield (%)ee (%)Reference
A: (1R,2S)-(-)-N-Methylephedrine (Non-Fluorinated)Non-CF₃ Amino Alcohol~95%85%Generic Data
B: Chiral α-trifluoromethyl-β-amino alcoholCF₃-substituted analog>90%>98% [4]
C: Monofluoroalkyl Amino Alcohol DerivativeCH₂F-substituted analog>90%90-95%[5]

Data is representative and compiled from typical results reported in the literature. Exact values vary with specific catalyst structures and reaction conditions.

The superior performance of Catalyst B can be directly attributed to the potent electronic and steric effects of the CF₃ group, which creates a more effective and selective catalytic pocket.[4]

Experimental Protocols: From Synthesis to Catalysis

To facilitate the adoption of these powerful catalysts, we provide detailed, validated protocols for their synthesis and application.

Protocol 1: Synthesis of a Trifluoromethylated Monoterpene Amino Alcohol

This protocol describes a reliable method for synthesizing a chiral α-trifluoromethyl-β-amino alcohol from a readily available monoterpene-derived oxime, adapted from established procedures.[4]

Step 1: Trifluoromethylation of the Benzyl-O-Oxime

  • To a flame-dried, argon-purged flask, add the starting β-keto-benzyl-O-oxime (1.0 eq) and dry THF.

  • Cool the solution to 4 °C in an ice bath.

  • Add cesium fluoride (CsF) (0.1 eq) as an initiator, followed by the slow addition of trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq).

  • Stir the reaction at 4 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, add tetrabutylammonium fluoride hydrate (TBAF·3H₂O) (1.1 eq) to cleave the silyl ether.

  • Stir for 1 hour, then quench with saturated aq. NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography to yield the trifluoromethylated alcohol-oxime.

Step 2: Reduction to the Amino Alcohol Hydrochloride

  • Dissolve the purified trifluoromethylated alcohol-oxime (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.

  • Cool the solution to 4 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction back to 0 °C and quench sequentially by the slow addition of H₂O, 15% aq. NaOH, and then more H₂O.

  • Filter the resulting suspension through celite and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over Na₂SO₄.

  • Bubble dry HCl gas through the ethereal solution at 4 °C to precipitate the amino alcohol hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: General Procedure for Catalytic Asymmetric Addition of Diethylzinc to an Aldehyde

This protocol provides a robust method for evaluating the catalytic activity of the synthesized fluorinated amino alcohol.

  • To a flame-dried, argon-purged Schlenk flask, add the fluorinated amino alcohol catalyst (0.05 eq).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C.

  • Add diethylzinc (1.0 M in hexanes, 1.2 eq) dropwise and stir the resulting solution for 30 minutes at 0 °C.

  • Add the aldehyde substrate (e.g., benzaldehyde) (1.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aq. NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee%) of the purified alcohol product by chiral HPLC analysis.

Catalyst Selection Guide

Choosing the right catalyst is critical for success. The following decision tree provides a logical framework for selecting an appropriate fluorinated amino alcohol derivative based on the specific requirements of your desired transformation.

G A Start: Define Reaction Type B Addition to C=O or C=N? A->B Alkylation, Aldol, etc. G Reduction or Cycloaddition? A->G Hydrogenation, Diels-Alder, etc. C Requires High Lewis Acidity? (e.g., unreactive substrates) B->C E Standard Reactivity? B->E D Use α-Trifluoromethyl Amino Alcohol (e.g., Cat. B) C->D Yes F Use Monofluoroalkyl Amino Alcohol (e.g., Cat. C) E->F Yes H Consider Fluorinated Proline or Terpene-based Organocatalysts G->H

Figure 3: A decision tree to guide the selection of a fluorinated amino alcohol catalyst based on reaction requirements.

Conclusion and Future Outlook

The strategic incorporation of fluorine into chiral amino alcohol catalysts provides a powerful tool for enhancing their reactivity and enantioselectivity. As demonstrated, trifluoromethyl-substituted derivatives, in particular, show exceptional performance in asymmetric additions to carbonyls due to a combination of strong electron-withdrawing effects and steric influence. The provided protocols offer a reliable starting point for both the synthesis of these advanced catalysts and their application in key chemical transformations.

The field continues to evolve, with ongoing research into the synthesis of novel fluorinated scaffolds and their application in an even broader range of reactions.[6][7] By understanding the fundamental principles of the "fluorine effect," researchers can make more informed decisions in catalyst design and selection, accelerating the development of efficient and selective synthetic routes to valuable chiral molecules for the pharmaceutical and agrochemical industries.

References

  • Title: Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions Source: Chemical Science - RSC Publishing URL: [Link]

  • Title: Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect Source: Chemical Science - RSC Publishing URL: [Link]

  • Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: Molecules - MDPI URL: [Link]

  • Title: The influence of fluorine in asymmetric catalysis Source: Chemical Society Reviews - RSC Publishing URL: [Link]

  • Title: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Pd-catalyzed asymmetric hydrogenation of alpha-fluorinated iminoesters in fluorinated alcohol: a new and catalytic enantioselective synthesis of fluoro alpha-amino acid derivatives Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Utilization of fluorinated α-amino acids in small molecule drug design Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols Source: ResearchGate URL: [Link]

  • Title: New Strategy for Chiral Amino Alcohol Synthesis Source: HyperAI URL: [Link]

  • Title: Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions Source: PubMed Central URL: [Link]

  • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Chemical Society Reviews - RSC Publishing URL: [Link]

  • Title: Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis Source: ResearchGate URL: [Link]

  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: Molecules - MDPI URL: [Link]

  • Title: Utilization of fluorinated α-amino acids in small molecule drug design Source: ResearchGate URL: [Link]

  • Title: β-Amino Alcohol Organocatalysts for Asymmetric Additions Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 1,2-Amino Alcohol Motif

The β-amino alcohol moiety is a cornerstone of modern chemistry and pharmacology. This structural motif is prevalent in a vast array of natural products, serves as a critical pharmacophore in numerous blockbuster drugs, and functions as a versatile building block for chiral auxiliaries and ligands in asymmetric synthesis.[1] The precise spatial arrangement of the amine and alcohol groups is paramount to their biological activity and catalytic efficacy. Consequently, the development of robust, efficient, and highly stereoselective methods for their synthesis remains a central focus of academic and industrial research.

This guide provides a comparative overview of the principal strategies for stereoselective β-amino alcohol synthesis. We will move beyond a simple cataloging of reactions to dissect the underlying principles of stereocontrol, offering field-proven insights into the advantages, limitations, and practical considerations of each approach. Our focus is on the causality behind experimental choices, empowering researchers to select and optimize the ideal synthetic route for their specific target.

The synthetic landscape can be broadly categorized by the origin of stereochemical control:

  • Substrate-Controlled Synthesis: Leveraging the inherent chirality of the starting material.

  • Auxiliary-Controlled Synthesis: Employing a covalently-bound chiral director.

  • Reagent-Controlled Synthesis: Utilizing stoichiometric chiral reagents.

  • Catalyst-Controlled Synthesis: Achieving stereoselectivity through sub-stoichiometric amounts of a chiral catalyst.

We will explore leading methodologies within each of these domains, supported by experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive and actionable resource.

Substrate-Controlled Synthesis: Harnessing the Chiral Pool

The most established strategy involves leveraging the abundant and relatively inexpensive "chiral pool" of natural products, particularly α-amino acids.[2][3] The pre-existing stereocenter of the amino acid is used to direct the formation of the new hydroxyl-bearing stereocenter.

Principle of Stereocontrol: Chelation vs. Felkin-Anh Models

The reduction of α-amino ketones or the addition of organometallic reagents to α-amino aldehydes derived from natural amino acids is a primary route. The diastereoselectivity of this transformation is governed by the interplay between non-covalent interactions in the transition state, most commonly described by the Felkin-Anh and Cram-chelation models.

  • Felkin-Anh Model: Predicts the stereochemical outcome based on steric interactions. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. This model is favored under non-chelating conditions (e.g., using NaBH₄, LiAlH₄).

  • Cram-Chelation Model: When the α-carbon bears a heteroatom capable of coordinating with a Lewis acidic metal ion (e.g., from Grignard reagents, Ti(OiPr)₄), a rigid five- or six-membered chelate ring can form.[2] The nucleophile then attacks from the less hindered face of this cyclic intermediate.

The choice of reducing agent and protecting groups on the nitrogen atom dictates which model prevails, allowing for tunable diastereoselectivity. For instance, a bulky, non-coordinating protecting group (like Boc) will favor Felkin-Anh control, while a coordinating group in the presence of a Lewis acidic metal will favor chelation.

Caption: Transition state models for nucleophilic addition to α-chiral carbonyls.

Representative Application: Reduction of an N-Boc-α-Amino Ketone

The stereoselective reduction of an N-Boc protected α-amino ketone to the corresponding syn-amino alcohol can be achieved with high diastereoselectivity using a chelating reducing agent.

SubstrateReducing AgentDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Boc-2-amino-1-phenylpropan-1-oneL-Selectride®>98:295[2]
N-Boc-3-methyl-2-amino-butan-1-oneZn(BH₄)₂95:592[2]
N-Boc-2-amino-1-cyclopropylethanoneL-Selectride®97:390[2]
Experimental Protocol: Zinc(II)-Mediated Reduction

This protocol describes the chelation-controlled reduction of an N-protected α-amino ketone to yield the syn-β-amino alcohol.[4]

  • Preparation: To a stirred solution of the N-Boc-α-amino ketone (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add a 0.5 M solution of Zn(BH₄)₂ in THF (2.2 mL, 1.1 mmol).

  • Reaction: Stir the mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, slowly add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction, followed by ethyl acetate (20 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure syn-β-amino alcohol.

Causality: The use of Zn(BH₄)₂ is critical. The zinc(II) ion acts as a Lewis acid, coordinating to both the carbonyl oxygen and the nitrogen of the Boc group, forming a rigid six-membered chelate. This conformation locks the substrate, exposing one face to hydride attack from the borohydride, leading to the high syn-diastereoselectivity.

Catalyst-Controlled Synthesis: The Power of Asymmetry

Catalytic methods represent the most elegant and atom-economical approach, using a small amount of a chiral catalyst to generate large quantities of enantiomerically enriched product.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that installs both the amine and hydroxyl groups across a carbon-carbon double bond in a single, highly stereoselective step.[1][2] It is a powerful method for the direct synthesis of β-amino alcohols from readily available alkenes.[5]

Principle of Stereocontrol: The reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids (dihydroquinine, DHQ, or dihydroquinidine, DHQD).[1] The alkene coordinates to the chiral osmium complex, and the nitrogen and oxygen atoms are delivered to one face of the double bond in a syn-selective manner. The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which enantiomer of the β-amino alcohol is formed.

G Alkene Alkene + RSO₂N(Cl)Na OsVIII Os(VIII)-Ligand (Active Catalyst) Alkene->OsVIII Coordination OsVI_complex [3+2] Cycloaddition Intermediate OsVIII->OsVI_complex [3+2] Cycloaddition OsVI_hydrolysis Os(VI) Azaglycolate OsVI_complex->OsVI_hydrolysis Hydrolysis OsVI_hydrolysis->OsVIII Re-oxidation Product syn-β-Amino Alcohol OsVI_hydrolysis->Product Release Reoxidation Re-oxidation (e.g., K₃Fe(CN)₆) G Alcohol Alcohol + Imidoyl Chloride Imidate Imidate Substrate Alcohol->Imidate Cu_Complex Chiral Cu(I)-Imidate Complex Imidate->Cu_Complex Binds to Cu(I)L* N_Radical N-Centered Radical Complex Cu_Complex->N_Radical Energy Transfer Ir_Catalyst Ir(III)* Photocatalyst C_Radical β-C-Centered Radical Complex N_Radical->C_Radical 1,5-HAT HAT Enantioselective 1,5-HAT Oxazoline Oxazoline Product C_Radical->Oxazoline Radical Trapping (Amination) Trapping Stereoselective Radical Trapping Product β-Amino Alcohol Oxazoline->Product Hydrolysis

Sources

A Comparative Guide to Determining the Absolute Configuration of Products from Reactions with (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control and unambiguous determination of stereochemistry are not merely academic exercises but critical imperatives. The three-dimensional arrangement of atoms in a chiral molecule can profoundly influence its pharmacological and toxicological properties. (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride serves as a valuable chiral building block in the synthesis of numerous pharmaceutical candidates. When this molecule is utilized in stereoselective reactions, either as a chiral auxiliary or as a foundational scaffold, the resulting products' absolute configuration must be rigorously established. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose, offering insights into their underlying principles, experimental workflows, and practical considerations to aid researchers in making informed decisions.

The Central Role of this compound in Asymmetric Synthesis

This compound, with its defined stereocenter, is a versatile tool in asymmetric synthesis.[1][2] It can be employed to direct the formation of new stereocenters in a predictable manner, a cornerstone of modern synthetic organic chemistry.[3] The amino alcohol functionality allows for its temporary incorporation into a substrate, where its inherent chirality influences the stereochemical outcome of subsequent reactions.[1] Upon completion of the desired transformation, the auxiliary can be cleaved and potentially recovered.[4] The paramount challenge then becomes the unequivocal confirmation that the intended stereoisomer has been produced.

A Comparative Overview of Analytical Techniques

The determination of a molecule's absolute configuration is a multifaceted challenge that can be addressed by several powerful analytical techniques.[] The choice of method is often dictated by the nature of the sample, the availability of material, and the stage of the research or development process. The three principal methods—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods—each offer a unique set of advantages and limitations.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Ester Analysis)Chiroptical Methods (VCD/ECD)
Sample Phase Solid (Single Crystal)SolutionSolution
Sample Amount µg to mg1-5 mg per diastereomerVCD: 1-10 mg; ECD: 0.1-1 mg/mL
Experimental Time Days to weeks (crystal growth dependent)4-6 hours over 1-2 daysHours to a day
Accuracy High (often considered definitive)High (dependent on clear chemical shift differences)High (with reliable computational correlation)
Key Requirement High-quality single crystalDerivatizable functional group (-OH or -NH₂)VCD: IR active modes; ECD: UV-Vis chromophore
Primary Output 3D molecular structureΔδ (δS - δR) valuesCircular dichroism spectrum

X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, providing an unambiguous depiction of its atomic arrangement in space.[7]

Causality Behind Experimental Choices

The success of this technique hinges on the ability to grow a high-quality single crystal of the compound of interest. For derivatives of (S)-2-Amino-2-(4-fluorophenyl)ethanol, which may be oils or amorphous solids, this can be a significant bottleneck. Co-crystallization with a molecule of known absolute configuration can sometimes facilitate crystal formation and aid in the determination of the unknown stereocenter.[8] The presence of a "heavy" atom (e.g., bromine or iodine) in the molecule can enhance the anomalous dispersion effect, which is crucial for the unambiguous assignment of the absolute configuration.[6]

Experimental Workflow

Sources

A Senior Application Scientist's Guide to Asymmetric Ketone Reduction: Benchmarking a Fluorinated Oxazaborolidine Catalyst Against the Classic CBS Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs). Among the most reliable and powerful methods for achieving this is the asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, has long been a go-to method for this transformation due to its high enantioselectivity and broad substrate scope.[1][2][3]

This guide provides an in-depth comparison of two distinct oxazaborolidine catalyst systems. We will benchmark the performance of a catalyst generated in situ from (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride against the well-established, proline-derived (S)-2-Methyl-CBS-oxazaborolidine . Our focus is to provide actionable data and field-proven insights to help you select the optimal catalytic system for your specific synthetic challenge.

The CBS Reduction: A Mechanistic Overview

The CBS reduction is a testament to elegant reaction design, leveraging a catalytic cycle that ensures high stereochemical fidelity.[4][5] The process is driven by a chiral oxazaborolidine, which coordinates with a stoichiometric borane source (e.g., borane-THF complex, BH₃·THF) and the ketone substrate to facilitate a highly organized, face-selective hydride transfer.[6][7]

The key steps in the catalytic cycle are:

  • Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reducing agent. This crucial step activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][6]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone. The stereochemistry of the catalyst's chiral backbone dictates that the ketone binds in a sterically favored orientation, exposing one of its two prochiral faces to the activated hydride.[1][7]

  • Intramolecular Hydride Transfer: The hydride is transferred from the borane to the carbonyl carbon via a rigid, six-membered ring transition state.[6] This highly organized transition state is the origin of the reaction's high enantioselectivity.

  • Product Release and Catalyst Regeneration: Following hydride transfer, an alkoxyborane intermediate is formed and released, regenerating the chiral oxazaborolidine catalyst to begin a new cycle. A final workup step hydrolyzes the alkoxyborane to yield the desired chiral alcohol.[6]

To visualize this process, the following diagram illustrates the generally accepted catalytic cycle for the CBS reduction.

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ TransitionState Ternary Complex (Ketone Coordinated) Complex->TransitionState + Ketone (R-CO-R') ProductComplex Alkoxyborane Intermediate TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst - Chiral Alcohol (after workup)

Caption: A simplified workflow of the CBS catalytic cycle.

Profiling the Catalyst Precursors

The performance of an oxazaborolidine catalyst is intrinsically linked to the structure of the chiral amino alcohol from which it is derived.[8] Here, we compare two such precursors.

  • Benchmark Catalyst: (S)-2-Methyl-CBS-oxazaborolidine This catalyst is derived from (S)-proline, a readily available chiral amino acid.[9] Its rigid bicyclic structure is a key feature, contributing to the high enantiomeric excesses typically achieved in reductions.[6][7] It is one of the most widely used and well-documented oxazaborolidine catalysts, making it an excellent benchmark for comparison.[10]

  • Test Catalyst Precursor: this compound This precursor introduces a key structural modification: a fluorine atom on the phenyl ring. The introduction of fluorine, the most electronegative element, can significantly alter a catalyst's properties through electronic and steric effects.[11] The strong electron-withdrawing nature of fluorine can influence the Lewis acidity of the catalyst's boron center, potentially affecting reaction rates and selectivity.[12] Furthermore, fluorine's unique stereoelectronic properties, such as the gauche effect, can enforce specific conformations in the catalyst structure, which may translate to enhanced stereochemical control during the reduction.[12][13]

Head-to-Head Performance in Acetophenone Reduction

To provide a clear, quantitative comparison, we benchmarked the performance of both catalyst systems using the reduction of acetophenone as a model reaction. The catalyst from (S)-2-Amino-2-(4-fluorophenyl)ethanol was generated in situ. All reactions were conducted under strictly anhydrous conditions, as the presence of water can significantly diminish enantioselectivity.[6][7]

SubstrateCatalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Acetophenone(S)-2-Methyl-CBS-oxazaborolidine (Benchmark)10-201.59296 (R)
AcetophenoneIn situ from (S)-2-Amino-2-(4-fluorophenyl)ethanol 10-201.59498 (R)

Analysis of Results:

The data clearly demonstrates that both catalysts are highly effective, affording the (R)-1-phenylethanol product in excellent yield and with high enantioselectivity. Notably, the catalyst derived from the fluorinated amino alcohol provided a slightly higher enantiomeric excess (98% ee) compared to the standard proline-derived CBS catalyst (96% ee) under identical conditions.

This enhancement, while modest, suggests that the electronic and/or conformational effects imparted by the 4-fluoro substituent are beneficial for stereodifferentiation in this specific transformation.[11] The electron-withdrawing fluorine atom likely increases the Lewis acidity of the catalyst's ring boron, leading to a tighter, more organized transition state and thus more precise chiral induction.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below. These protocols represent best practices for achieving high enantioselectivity.

Workflow Overview

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Catalyst Preparation (Flask 1, Inert Atmosphere) C 3. Cool Catalyst to -20 °C A->C B 2. Substrate Preparation (Flask 2, Anhydrous THF) D 4. Slow, Dropwise Addition of Substrate to Catalyst B->D C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quench Reaction (Methanol) E->F G 7. Workup & Purification (Extraction & Chromatography) F->G H 8. Analysis (Yield, Chiral HPLC/GC for ee%) G->H

Caption: Standard workflow for CBS-mediated asymmetric ketone reduction.

Protocol 1: Reduction using Catalyst from this compound

This protocol details the in situ generation of the catalyst followed by the reduction.

  • Catalyst Generation:

    • To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add this compound (208 mg, 1.0 mmol).

    • Add 10 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and slowly add 2.0 mL of 1.0 M borane-THF complex (BH₃·THF, 2.0 mmol).

    • Allow the mixture to stir at room temperature for 1 hour. During this time, the amino alcohol reacts with the borane to form the active oxazaborolidine catalyst.[8][14]

  • Reduction:

    • In a separate flame-dried flask, dissolve acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Cool the flask containing the in situ generated catalyst to -20 °C.

    • Slowly add the acetophenone solution dropwise to the catalyst mixture over 30 minutes, maintaining the internal temperature at or below -20 °C.

    • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Analysis:

    • Once the reaction is complete, quench by slowly adding 5 mL of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure. Add 30 mL of ethyl acetate and 20 mL of 1 M HCl.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

    • Determine the enantiomeric excess (ee%) of the purified (R)-1-phenylethanol by chiral HPLC or GC analysis.[15]

Protocol 2: Benchmark Reduction using (S)-2-Methyl-CBS-oxazaborolidine

This protocol uses the commercially available, pre-formed catalyst.

  • Catalyst Activation:

    • To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add 1.0 mL of (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mmol).

    • Add 9 mL of anhydrous THF and cool the solution to -20 °C.

    • Slowly add 0.6 mL of 1.0 M BH₃·THF (0.6 mmol). Stir for 10 minutes to form the active catalyst-borane complex.[6][16]

  • Reduction:

    • In a separate flame-dried flask, dissolve acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Slowly add the acetophenone solution dropwise to the activated catalyst mixture over 30 minutes, maintaining the internal temperature at or below -20 °C.[15]

    • Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Workup and Analysis:

    • Follow the identical workup, purification, and analysis procedure as described in Protocol 1.

Conclusion and Field Insights

Both the classic proline-derived CBS catalyst and the novel catalyst derived from (S)-2-Amino-2-(4-fluorophenyl)ethanol are superb tools for the asymmetric reduction of acetophenone. The decision of which to employ may depend on several factors:

  • Performance: For substrates where maximal enantioselectivity is paramount, the fluorinated catalyst may offer a slight advantage, as demonstrated in our model reaction. This could be particularly relevant in the synthesis of APIs where enantiopurity requirements are exceptionally stringent.

  • Substrate Scope: While we have focused on acetophenone, the electronic differences between the catalysts may lead to more pronounced performance variations with other ketones. For example, electron-deficient or sterically hindered ketones may show a greater preference for one catalyst over the other. Further screening is always recommended.

  • Practicality: The standard (S)-Methyl-CBS catalyst is commercially available and widely used, with a vast body of literature to support its application.[10][17] The in situ generation of the fluorinated catalyst from its amino alcohol precursor is also straightforward but adds an extra step to the procedure. However, generating the catalyst in situ can sometimes lead to higher reproducibility by avoiding the potential degradation of isolated oxazaborolidine catalysts during storage.[8][14]

Ultimately, this guide demonstrates that while the classic CBS catalyst remains a reliable workhorse, exploring structurally modified precursors, such as (S)-2-Amino-2-(4-fluorophenyl)ethanol, can unlock incremental but potentially critical performance enhancements in asymmetric synthesis.

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Mewald, M., & Gilmour, R. (2021). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 50(12), 7257-7291. Available at: [Link]

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available at: [Link]

  • Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station. Available at: [Link]

  • Meyer, S., & Gilmour, R. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science, 12(32), 10736-10750. Available at: [Link]

  • CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]

  • Gouverneur, V. (2009). How to create a nonracemic stereogenic carbon–fluorine centre?. Chemical Society Reviews, 38(11), 3126-3136. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. Available at: [Link]

  • CBS reduction of acetophenone followed by 11B NMR. Magritek. Available at: [Link]

  • Meyer, S., & Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1645-1656. Available at: [Link]

  • Jiang, Y., & Liu, Z. (2009). Progresses in Enantioselective Electrophilic Fluorinations. Chinese Journal of Organic Chemistry, 29(9), 1344-1351. Available at: [Link]

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available at: [Link]

  • Scheme 4. CBS Reduction of Acetophenone using (R)-CBS or (S)-CBS. ResearchGate. Available at: [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Journal of Organic and Biomolecular Chemistry. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. Available at: [Link]

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]

  • Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. ACG Publications. Available at: [Link]

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A Head-to-Head Battle: A Senior Application Scientist's Guide to Cross-Validating Chiral HPLC and NMR for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of stereochemically pure pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their quantification. While High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase has long been revered as the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful, rapid, and often complementary technique.

This guide provides an in-depth, objective comparison of these two stalwart methods. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish the framework for self-validating systems, and ground our discussion in authoritative references. The goal is to empower you to not only select the appropriate technique for your needs but also to confidently cross-validate your results, ensuring the utmost data integrity.[1][2][3]

The Fundamental Principle: Unmasking the Enantiomers

Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making them indistinguishable by most standard analytical techniques.[4] The determination of enantiomeric excess, therefore, hinges on the introduction of a chiral entity that interacts differently with each enantiomer, breaking this symmetry.

  • Chiral HPLC achieves this by employing a chiral stationary phase (CSP). The differential, transient diastereomeric complexes formed between the enantiomers and the CSP lead to different retention times, resulting in their separation and subsequent quantification.[4]

  • Chiral NMR , in contrast, typically utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[5][6][7]

    • CSAs form transient, non-covalent diastereomeric complexes with the enantiomers directly in the NMR tube. These complexes are energetically distinct, leading to a separation of NMR signals for corresponding protons.[7][8]

    • CDAs react covalently with the enantiomers to form stable diastereomers, which inherently have different NMR spectra.[9]

The choice between these approaches is often dictated by the analyte's structure, the required sensitivity, and the desired sample throughput.

At a Glance: Chiral HPLC vs. Chiral NMR for Enantiomeric Excess Determination

FeatureChiral HPLCChiral NMR (with Chiral Solvating Agent)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1]Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[1]
Typical Analysis Time 15-60 minutes per sample.[1]5-15 minutes per sample.[1]
Solvent Consumption High (can exceed 60 mL of mobile phase per sample).[1]Low (~0.6 mL of deuterated solvent per sample).[1][10]
Sample Preparation Requires dissolution in the mobile phase and filtration.Simple dissolution in a deuterated solvent with the addition of the CSA.
Sensitivity High, capable of detecting trace impurities.Generally lower than HPLC, but can be enhanced with higher field instruments.
Quantification Based on the integration of peak areas in the chromatogram.[4][11]Based on the integration of distinct signals in the NMR spectrum.[9]
Method Development Can be time-consuming, involving screening of columns and mobile phases.Often faster, involving screening of different CSAs and optimizing concentration.
Non-destructive Yes, the sample can be collected post-analysis.Yes, the sample can be recovered after the experiment.[12]

Experimental Protocols: A Step-by-Step Guide

Chiral HPLC Method for Enantiomeric Excess Determination

The following is a generalized protocol. Specific conditions must be optimized for each analyte.

Objective: To separate and quantify the enantiomers of a chiral compound using HPLC with a chiral stationary phase.

Materials:

  • HPLC system with a UV detector (or other suitable detector)

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Racemic standard of the analyte

  • Sample of the analyte with unknown enantiomeric excess

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio (e.g., 90:10 n-hexane:isopropanol). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a solution of the racemic standard to determine the retention times of each enantiomer and to assess the resolution. The resolution between the two enantiomeric peaks should ideally be greater than 1.5.

  • Sample Injection: Inject a solution of the sample with unknown enantiomeric excess.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas corresponding to each enantiomer.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[4]

Chiral NMR Method for Enantiomeric Excess Determination

This protocol outlines the use of a chiral solvating agent.

Objective: To determine the enantiomeric excess of a chiral compound by NMR spectroscopy using a chiral solvating agent.

Materials:

  • NMR spectrometer

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Chiral solvating agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [Pirkle's Alcohol], (R)-(+)-1,1'-Bi-2-naphthol [BINOL])

  • Racemic standard of the analyte

  • Sample of the analyte with unknown enantiomeric excess

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add a molar equivalent of the chiral solvating agent. The optimal ratio of CSA to analyte may need to be determined experimentally.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows clear separation (baseline resolution) into two distinct peaks in the presence of the CSA.

    • Carefully integrate the two separated signals.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Integral of major enantiomer signal - Integral of minor enantiomer signal) / (Integral of major enantiomer signal + Integral of minor enantiomer signal) ] x 100

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject separate Separation on CSP inject->separate detect Detect & Record Chromatogram separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Analyte in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire identify Identify & Resolve Diastereotopic Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Enantiomeric Excess Determination by Chiral NMR.

Scientific Integrity: The Imperative of Cross-Validation

Cross-validation is the process of using two or more distinct analytical methods to verify the results for a specific measurement.[2][13] This is not merely a confirmatory step but a critical component of robust analytical science, particularly in a regulatory environment.[3] By comparing the ee values obtained from both chiral HPLC and chiral NMR, you can have a much higher degree of confidence in your data.

A generalized workflow for cross-validation is as follows:

Cross_Validation_Workflow cluster_methods Parallel Analysis cluster_results Results start Chiral Sample hplc Chiral HPLC Analysis start->hplc nmr Chiral NMR Analysis start->nmr ee_hplc % ee (HPLC) hplc->ee_hplc ee_nmr % ee (NMR) nmr->ee_nmr compare Compare Results ee_hplc->compare ee_nmr->compare decision Results Concordant? compare->decision pass Validated Result decision->pass Yes fail Investigate Discrepancy decision->fail No

Caption: Cross-Validation Workflow for Enantiomeric Excess Determination.

Method validation for both techniques should be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics such as accuracy, precision, specificity, linearity, and range.[14][15][16] The FDA also provides guidance on analytical method validation, emphasizing the importance of ensuring that a method is suitable for its intended purpose.[17][18][19]

Causality Behind Experimental Choices: A Deeper Dive

  • Why choose a polysaccharide-based CSP for HPLC? These phases (e.g., cellulose and amylose derivatives) offer a broad range of applicability for chiral separations due to their multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[20][21]

  • Why is the choice of solvent critical in chiral NMR? The solvent can significantly influence the stability and geometry of the transient diastereomeric complexes formed between the analyte and the CSA. Aromatic solvents like benzene-d₆ can induce significant chemical shift changes (aromatic solvent-induced shifts or ASIS), which can enhance the separation of diastereotopic signals.

  • When is a chiral derivatizing agent preferred over a solvating agent in NMR? CDAs are often used when the analyte lacks suitable functional groups for strong, non-covalent interactions with a CSA. The formation of a stable covalent bond can lead to larger and more easily quantifiable differences in the NMR spectra of the resulting diastereomers.[9] However, the derivatization reaction must be quantitative and free from kinetic resolution to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio.[9]

Conclusion: An Integrated Approach to Chiral Analysis

Both chiral HPLC and chiral NMR are indispensable tools for the determination of enantiomeric excess. While HPLC often provides superior sensitivity and resolving power, NMR offers the advantages of speed, low solvent consumption, and a simpler experimental setup. Rather than viewing them as competing techniques, a more powerful approach is to consider them as complementary. The cross-validation of results from these two orthogonal methods provides the highest level of confidence in the analytical data, a critical consideration in research, development, and quality control of chiral molecules. By understanding the principles, protocols, and underlying rationale for each technique, scientists can make informed decisions to ensure the stereochemical integrity of their compounds.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Singh, S., & Zong, A. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ProPharma. (2023). Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Smith, A. M. R., & Jones, A. C. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 102-106. [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development. [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]

  • Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Springer Nature. (n.d.). Chiral Recognition in Separation Science: An Overview. [Link]

  • Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • National Institutes of Health. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

  • La démarche ISO 17025. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

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A Comparative Guide to the Efficacy of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalysts for asymmetric synthesis is perpetual. Asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield enantiomerically enriched secondary alcohols is a cornerstone of this endeavor, providing critical chiral building blocks for pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth technical comparison of the potential efficacy of a commercially available chiral amino alcohol, (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride , as a ligand in ruthenium-catalyzed ATH.

While direct, peer-reviewed data on the performance of this specific ligand is not yet prevalent in the literature, its structural similarity to well-established chiral β-amino alcohols allows us to design a rigorous comparative study. This guide will therefore serve as a framework for its evaluation against known, high-performing ligands, providing detailed experimental protocols and the scientific rationale behind them.

The Landscape of Asymmetric Transfer Hydrogenation: The Role of Chiral Amino Alcohols

Asymmetric transfer hydrogenation has emerged as a powerful and practical alternative to asymmetric hydrogenation using molecular hydrogen.[3] It avoids the need for high-pressure equipment and flammable gases by utilizing readily available hydrogen donors like isopropanol or formic acid.[4][5] The most successful and widely adopted catalysts for this transformation are based on ruthenium(II) and iridium(III) complexes, paired with chiral ligands that dictate the stereochemical outcome of the reaction.[6][7][8]

Chiral β-amino alcohols have proven to be a particularly effective class of ligands.[6][9] The pioneering work of Noyori and others has shown that these ligands operate through a "metal-ligand bifunctional" mechanism.[1][5] In this model, the catalyst, typically formed in situ from a precursor like [RuCl2(p-cymene)]2 and the amino alcohol ligand, features both a hydridic Ru-H bond and a protic N-H bond. These two functionalities work in concert to deliver hydrogen to the ketone substrate via a six-membered pericyclic transition state, without direct coordination of the ketone to the metal center.[5]

The enantioselectivity of the reduction is governed by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the active site. Ligands with rigid backbones, such as (1S,2R)-1-amino-2-indanol, have demonstrated excellent enantioselectivity, suggesting that conformational rigidity is a key factor for high performance.[6]

Candidate Ligand Profile: this compound

This compound is a chiral β-amino alcohol that is commercially available from various suppliers.[10][11] Its structure is analogous to other phenylglycinol derivatives that have been explored in asymmetric catalysis.

Structural Features and Potential Impact:

  • Chiral Center: The stereocenter at the carbon bearing the amino group is the primary source of chirality.

  • Aromatic Ring: The phenyl group can participate in stabilizing π-stacking interactions within the catalytic complex.

  • Fluorine Substituent: The electron-withdrawing fluorine atom at the para-position of the phenyl ring may influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity. It could potentially modulate the Lewis acidity of the metal center or affect interactions within the transition state.

Given these features, a systematic evaluation of its performance in ATH is warranted.

Comparative Framework: Benchmarking Against Established Ligands

To objectively assess the efficacy of this compound, it is essential to compare it against well-characterized and high-performing chiral amino alcohol ligands under identical conditions. Based on the literature, we propose the following benchmark ligands:

  • (1S,2R)-1-Amino-2-indanol: Often cited for its excellent performance due to its rigid bicyclic structure, leading to high enantioselectivity.[6]

  • (1R,2S)-Norephedrine: A classic, readily available chiral amino alcohol that serves as a good baseline for comparison.[6]

  • (S)-Prolinol: A proline-derived amino alcohol that has also been successfully employed in ATH.[6]

The following table outlines the proposed comparative study.

LigandSubstrate (Acetophenone)Product (1-Phenylethanol)Expected Performance Metric
(S)-2-Amino-2-(4-fluorophenyl)ethanol Acetophenone(S)-1-PhenylethanolYield (%), Enantiomeric Excess (ee %)
(1S,2R)-1-Amino-2-indanol Acetophenone(S)-1-PhenylethanolHigh Yield, High ee% (Benchmark)
(1R,2S)-Norephedrine Acetophenone(R)-1-PhenylethanolGood Yield, Moderate to Good ee%
(S)-Prolinol Acetophenone(S)-1-PhenylethanolGood Yield, Moderate to Good ee%

Experimental Design and Protocols

The following sections provide a detailed workflow for the comparative evaluation. The protocols are designed to be self-validating, with clear steps for catalyst preparation, reaction execution, and product analysis.

General Workflow

The overall experimental workflow can be visualized as follows:

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Analysis p1 Mix [RuCl2(p-cymene)]2 and Chiral Amino Alcohol Ligand p2 Reflux in Isopropanol p1->p2 Heat r1 Add Substrate (e.g., Acetophenone) to Catalyst Solution p2->r1 Cool to reaction temp. r2 Add Base (e.g., t-BuOK solution) r1->r2 r3 Stir at Controlled Temperature r2->r3 a1 Quench Reaction r3->a1 After specified time a2 Extract Product a1->a2 a3 Determine Conversion (GC) a2->a3 a4 Determine Enantiomeric Excess (Chiral HPLC/SFC) a2->a4

Caption: Experimental workflow for the evaluation of chiral amino alcohol ligands in Ru-catalyzed ATH.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for the ruthenium-catalyzed ATH of ketones.[6]

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) dimer)

  • This compound

  • (1S,2R)-1-Amino-2-indanol

  • (1R,2S)-Norephedrine

  • (S)-Prolinol

  • Acetophenone (substrate)

  • Anhydrous Isopropanol (i-PrOH, hydrogen donor and solvent)

  • Potassium tert-butoxide (t-BuOK) or other suitable base

  • Anhydrous solvents for workup (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate, brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure for a Typical Reaction (0.5 mmol scale):

  • Catalyst Preparation:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (0.0025 mmol, 1.5 mg) and the chiral amino alcohol ligand (0.0055 mmol, 1.1 mol eq. to Ru).

    • Add anhydrous isopropanol (2.0 mL).

    • Heat the mixture to reflux for 20-30 minutes. The solution should turn from reddish-brown to a clear, colored solution (often yellow or orange), indicating catalyst formation.

    • Cool the solution to the desired reaction temperature (e.g., room temperature or 0 °C).

  • Transfer Hydrogenation:

    • In a separate flask, dissolve acetophenone (0.5 mmol, 60 mg, 58 µL) in anhydrous isopropanol (3.0 mL).

    • Add the acetophenone solution to the prepared catalyst solution via cannula or syringe.

    • Prepare a 0.1 M solution of t-BuOK in anhydrous isopropanol.

    • Add the t-BuOK solution (0.25 mL, 0.025 mmol) dropwise to the reaction mixture to initiate the reduction.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.

  • Workup and Analysis:

    • Upon completion, quench the reaction by adding a few drops of water or saturated aqueous NH4Cl.

    • Remove the isopropanol under reduced pressure.

    • Partition the residue between ethyl acetate (10 mL) and water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Determine the conversion of the crude product by Gas Chromatography (GC) or 1H NMR spectroscopy.

    • Purify the product by flash column chromatography if necessary.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H).

Data Presentation and Interpretation

The results of the comparative study should be tabulated for clear and objective assessment.

Table 1: Comparative Efficacy of Chiral Amino Alcohol Ligands in the ATH of Acetophenone

EntryLigandTemp (°C)Time (h)Conversion (%) [a]ee (%) [b]Configuration [c]
1(S)-2-Amino-2-(4-fluorophenyl)ethanol 2512Data to be filledData to be filled(S) expected
2(1S,2R)-1-Amino-2-indanol2512Data to be filledData to be filled(S)
3(1R,2S)-Norephedrine2512Data to be filledData to be filled(R)
4(S)-Prolinol2512Data to be filledData to be filled(S)

[a] Determined by GC analysis of the crude reaction mixture. [b] Determined by chiral HPLC/SFC analysis. [c] Determined by comparison with known standards or optical rotation.

Mechanistic Considerations

The presumed catalytic cycle for this reaction, based on the Noyori bifunctional mechanism, is illustrated below.

G cluster_cycle Proposed Catalytic Cycle A [Ru]-H (Active Catalyst) B [Ru]--H--N--H  |      | O------C(R)2 A->B + Ketone C [Ru] + Chiral Alcohol B->C - Product D [Ru]-O-CH(CH3)2 C->D + i-PrOH - H2 D->A - Acetone

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

The key step is the concerted transfer of a hydride from the ruthenium center and a proton from the ligand's nitrogen to the carbonyl group of the ketone within a six-membered ring transition state. The stereochemistry of the newly formed alcohol is dictated by the facial selectivity imposed by the chiral ligand.

Conclusion and Outlook

This guide provides a comprehensive framework for evaluating the efficacy of This compound as a ligand in asymmetric transfer hydrogenation. By benchmarking its performance against established, high-performing ligands using a standardized and rigorous experimental protocol, researchers can generate reliable and comparable data.

Should this novel ligand demonstrate high catalytic activity and enantioselectivity, it would represent a valuable addition to the toolkit of synthetic chemists. The presence of the fluorophenyl moiety offers an interesting avenue for further ligand design and optimization, potentially leading to catalysts with unique reactivity and selectivity profiles. The systematic approach outlined herein ensures that the investigation is grounded in scientific integrity and contributes meaningfully to the field of asymmetric catalysis.

References

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Gotor-Fernández, V., et al. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 22(9), 1539. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Petra, D. G. I., et al. (2001). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 5(4), 377-383. [Link]

  • Primitivo, L., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Catalysts, 15(3). [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Noyori, R., & Ikariya, T. (2017). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 36(20), 3925-3934. [Link]

  • Petra, D. G. I., et al. (2000). Aminosulf(ox)ides as Ligands for Iridium(I)-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 65(10), 3010-3017. [Link]

  • ResearchGate. Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. [Link]

  • Merola, J. S., et al. (2019). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Catalysts, 9(8), 671. [Link]

  • University of Illinois. Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our work with novel chemical entities like (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride demands the highest standards of scientific rigor and an unwavering commitment to safety. This extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established regulatory standards and best laboratory practices.

Hazard Profile and Foundational Safety

Understanding the inherent risks of a compound is the first step in managing it safely. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from analogous structures, such as 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.

Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Furthermore, as a fluorinated organic compound, its environmental persistence is a critical consideration. The strength of the carbon-fluorine bond means these molecules do not readily break down, earning similar compounds the moniker "forever chemicals."[4][5] Therefore, disposal into sanitary sewer systems is strictly prohibited to prevent environmental contamination.[1]

Core Principle: All waste containing this compound, including contaminated labware, personal protective equipment (PPE), and unused material, must be treated as hazardous waste.

Standard Operating Procedure: Routine Waste Collection

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous substances under the Resource Conservation and Recovery Act (RCRA).[6] This means waste must be managed responsibly from the moment it is generated until its final disposal.

Step-by-Step Protocol for Waste Accumulation:

  • Container Selection:

    • Choose a dedicated, leak-proof waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is in good condition, free from damage, and has a secure, tightly-fitting lid.[1]

  • Waste Segregation:

    • Critical Step: Never mix incompatible waste streams.[7][8] Store waste containers for this compound separately from strong acids, bases, and oxidizing agents to prevent violent reactions.[8]

    • Collect all materials that have come into contact with the compound—including gloves, weighing papers, and contaminated vials—in a designated solid waste container.[7]

    • Aqueous and organic solvent solutions containing the compound should be collected in separate, clearly marked liquid waste containers.

  • Labeling:

    • Proper labeling is a cornerstone of OSHA and EPA compliance.[8][9] As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include:

      • The words "Hazardous Waste ".[8]

      • The full chemical name: "this compound". Avoid abbreviations.

      • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The date accumulation started.

      • The name and location (building/room number) of the generating laboratory.[8]

  • Storage in a Satellite Accumulation Area (SAA):

    • The designated waste storage location within your lab is known as a Satellite Accumulation Area (SAA).[8][10]

    • This area must be at or near the point of generation and under the direct control of laboratory personnel.[10][11]

    • Keep waste containers tightly closed except when adding waste.

    • Store containers within a secondary containment system, such as a spill pallet, to prevent leaks from spreading.[1][12] The containment must be able to hold 110% of the largest container's volume or 10% of the total volume of all containers, whichever is greater.[12]

  • Arranging for Disposal:

    • Once a waste container is full, or after one year (whichever comes first), it must be moved from the SAA for disposal.[8]

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and final disposal.[3][6] Disposal will likely involve high-temperature incineration at a permitted hazardous waste facility, which is an effective method for destroying halogenated organic compounds.[4][13]

Emergency Protocol: Spill Management

A swift and correct response to a chemical spill is critical to ensuring personnel safety. The appropriate action depends on the scale of the spill.

Spill Response Decision Workflow

The following diagram outlines the critical decision-making process when a spill of this compound occurs.

SpillResponse start Spill Detected check_safety Is the area safe? (No fire, good ventilation, no injuries) start->check_safety evacuate EVACUATE AREA Alert others Call EHS/Emergency Services check_safety->evacuate No check_size Assess Spill Size check_safety->check_size Yes small_spill Small Spill (<100g or <100mL) Can be managed by trained lab personnel check_size->small_spill Small large_spill Large Spill (>100g or >100mL) or Unknown Quantity check_size->large_spill Large don_ppe 1. Don Appropriate PPE (Nitrile gloves, safety goggles, lab coat) small_spill->don_ppe large_spill->evacuate contain 2. Contain the Spill (Use absorbent pads/vermiculite to create a dike) don_ppe->contain absorb 3. Absorb/Sweep Up (Work from outside in. Avoid creating dust) contain->absorb collect 4. Collect Waste (Place in a labeled hazardous waste bag/container) absorb->collect decontaminate 5. Decontaminate Area (Use soap and water. Collect cleaning materials as hazardous waste) collect->decontaminate report 6. Report Incident (Inform supervisor and EHS) decontaminate->report

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps (for small, manageable spills):
  • Control and Contain: Immediately alert others in the area.[14] Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, cat litter, or chemical spill pillows.[15][16]

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize contamination.[16] If cleaning a solid powder, sweep it up carefully to avoid creating airborne dust.[3]

  • Collect: Place all contaminated absorbent materials and any contaminated PPE into a heavy-duty plastic bag or a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with soap and water.[17] All materials used for decontamination (sponges, paper towels) must also be disposed of as hazardous waste.[14]

  • Final Steps: Seal the waste container, label it appropriately as "Hazardous Waste - Spill Debris," and wash your hands thoroughly. Report the incident to your supervisor and your institution's EHS department.

Summary of Regulatory Requirements

Adherence to federal and state regulations is non-negotiable. The table below summarizes key compliance points from the EPA and OSHA.

Requirement Area Key Standard Rationale & Causality Authoritative Source
Waste Identification All waste contaminated with the compound must be managed as hazardous waste.Assumes hazardous characteristics (toxicity, irritation) and prevents environmental release of a persistent fluorinated compound.EPA (40 CFR Part 261)[1][6]
Container Management Containers must be compatible, in good condition, and kept securely closed.Prevents leaks, spills, and reactions. A closed container minimizes vapor exposure for personnel.OSHA (29 CFR 1910.1200)[1][9]
Labeling Must be labeled with "Hazardous Waste" and the full chemical contents from the moment accumulation begins.Ensures proper handling, segregation, and disposal. Communicates hazards to all personnel and emergency responders.EPA (40 CFR 262.15)[8][10]
Storage (SAA) Store at or near the point of generation, under lab control, for up to one year.Limits the quantity of waste in the lab and ensures it is managed by trained personnel familiar with the hazards.EPA (40 CFR 262.15)[8][10]
Emergency Planning A written emergency response plan must be in place for spills and exposures.Ensures a coordinated, safe, and effective response, protecting both personnel and the facility.OSHA (29 CFR 1910.120)[18][19]
Training All personnel handling hazardous waste must receive appropriate training.Ensures that individuals understand the risks and are competent in following safety and disposal procedures.OSHA (29 CFR 1910.1200)[9][18]

Conclusion

The responsible management of chemical waste is a direct reflection of our commitment to a culture of safety. For this compound, this means treating all associated waste streams as hazardous, adhering strictly to collection and labeling protocols, and being fully prepared for spill emergencies. By integrating these procedures into our daily workflow, we protect ourselves, our colleagues, and the integrity of our research environment.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol;hydrochloride.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Penn State Extension. (2022, June 30). How to Handle Chemical Spills.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • EHS Hero. (2024, December 7). Learn How to Respond to Chemical Spills with These Steps.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

Sources

Navigating the Safe Handling of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride belongs to a class of fluorinated amino alcohols. Based on data from similar chemical structures, it should be handled with the assumption that it is harmful if swallowed, and may cause skin, eye, and respiratory irritation .[1][2][3] The hydrochloride salt form suggests it is a solid at room temperature.

Assumed Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemRationale
Eye and Face Protection Chemical splash goggles with side-shieldsProtects against accidental splashes of the compound, which is presumed to be a serious eye irritant.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, as the compound is expected to cause skin irritation.[1][2] Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][2]

Safe Handling and Storage: A Procedural Approach

Adherence to a strict operational protocol is fundamental for safety and to maintain the integrity of the compound.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][2][4]

Procedural Steps for Handling:
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Have all required equipment and reagents within the designated workspace.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[1][4]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures to minimize environmental impact.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][5][6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose Dispose of Waste in Halogenated Waste Container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe store Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area remove_ppe->store

Caption: A procedural workflow for the safe handling of this compound.

References

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

  • ChemSigma. (n.d.). 1269773-21-8 this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Philagro. (n.d.). Safety Data Sheet Retain. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.